molecular formula C11H13BrFN B11730076 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Cat. No.: B11730076
M. Wt: 258.13 g/mol
InChI Key: RGYHRQNEMBAGOM-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)cyclopentanamine is a useful research compound. Its molecular formula is C11H13BrFN and its molecular weight is 258.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromo-2-fluorophenyl)cyclopentanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromo-2-fluorophenyl)cyclopentanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13BrFN/c12-8-3-4-10(13)9(7-8)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

InChI Key

RGYHRQNEMBAGOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=CC(=C2)Br)F)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine – Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the development of neuroactive and oncology-focused pharmacophores, I frequently encounter the need for building blocks that balance lipophilic efficiency with structural rigidity. 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1534173-23-3) is a premier example of such a scaffold.

This in-depth guide provides a comprehensive analysis of this molecule, detailing its chemical identifiers, the mechanistic rationale for its use in drug discovery, and a self-validating, expert-level synthetic protocol.

Chemical Identity & Structural Parameters

To effectively integrate this building block into a discovery pipeline, precise identification and understanding of its physicochemical properties are paramount. The sp3-hybridized cyclopentane ring forces the molecule out of the "flatland" typical of purely aromatic scaffolds, improving solubility and target-binding thermodynamics.

Table 1: Primary Chemical Identifiers
IdentifierValue
Chemical Name 1-(5-Bromo-2-fluorophenyl)cyclopentanamine
CAS Registry Number 1534173-23-3
Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
SMILES c1(C2(N)CCCC2)c(F)ccc(Br)c1
InChI InChI=1S/C11H13BrFN/c12-8-4-5-10(13)9(6-8)11(14)2-1-3-7-11/h4-6H,1-3,7,14H2
Table 2: Quantitative Physicochemical Properties
PropertyValueCausality / Significance in Design
LogP (Predicted) ~3.2Optimal lipophilicity for blood-brain barrier (BBB) penetration.
pKa (Conjugate Acid) ~9.5Ensures the primary amine is protonated at physiological pH (7.4), critical for ionic anchoring in receptor pockets.
H-Bond Donors 1 (-NH2)Facilitates direct hydrogen bonding with target amino acid residues.
H-Bond Acceptors 2 (N, F)Fluorine acts as a weak acceptor but strongly modulates the basicity of the adjacent amine via inductive effects.

Mechanistic Role in Drug Discovery

The architectural choices embedded in 1-(5-Bromo-2-fluorophenyl)cyclopentanamine are highly deliberate:

  • The ortho-Fluorine Effect: Placing a fluorine atom ortho to the bulky cyclopentyl group restricts the rotational degrees of freedom of the aryl-alkyl bond. This conformational locking reduces the entropic penalty upon receptor binding. Furthermore, the highly electronegative fluorine lowers the oxidative liability of the phenyl ring, enhancing metabolic stability against cytochrome P450 enzymes.

  • The meta-Bromine Handle: The bromine atom serves a dual purpose. In early-stage discovery, it acts as a synthetic vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to rapidly generate analog libraries. In the final drug candidate, bromine can engage in orthogonal halogen bonding with backbone carbonyls in the target protein's binding site.

  • The Cyclopentanamine Core: 1-Arylcycloalkylamines are privileged structures in central nervous system (CNS) pharmacology (e.g., NMDA receptor antagonists and monoamine reuptake inhibitors). The sp3-rich character improves clinical success rates by enhancing aqueous solubility compared to planar analogs.

Expert-Level Synthesis Protocol

Direct addition of a Grignard reagent to a cyclopentanone imine often fails or yields complex mixtures due to severe steric hindrance and competing enolization. Instead, the most robust, scalable, and self-validating route is the Modified Curtius Rearrangement .

Experimental Workflow Diagram

Synthesis SM 2-(5-Bromo-2-fluorophenyl)acetonitrile Alk Alkylation (1,4-dibromobutane, NaH) Causality: Cyclopentane ring formation SM->Alk Nitrile 1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile Alk->Nitrile Hyd Hydrolysis (KOH, Ethylene Glycol, Δ) Causality: Nitrile to Carboxylic Acid Nitrile->Hyd Acid 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic acid Hyd->Acid Curtius Curtius Rearrangement (DPPA, Et3N, t-BuOH) Causality: Acid to Boc-Amine Acid->Curtius Boc tert-Butyl (1-(5-bromo-2-fluorophenyl)cyclopentyl)carbamate Curtius->Boc Deprot Deprotection (4M HCl in Dioxane) Causality: Yields Primary Amine HCl Salt Boc->Deprot Prod 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Deprot->Prod

Synthetic workflow for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine via Curtius rearrangement.
Step-by-Step Methodology

Phase 1: Cycloalkylation

  • Procedure: To a cooled (0 °C) suspension of NaH (2.5 eq) in anhydrous DMF, add a solution of 2-(5-bromo-2-fluorophenyl)acetonitrile (1.0 eq) and 1,4-dibromobutane (1.1 eq). Stir at room temperature for 12 hours.

  • Causality & Expert Insight: The formation of the 5-membered ring is thermodynamically driven by the Thorpe-Ingold effect (gem-disubstituent effect) , which accelerates the intramolecular cyclization after the first alkylation event, preventing intermolecular oligomerization.

  • Self-Validation Checkpoint: 1H NMR will show the complete disappearance of the benzylic -CH2- singlet (~3.8 ppm) and the appearance of a multiplet integration of 8H for the cyclopentyl protons.

Phase 2: Nitrile Hydrolysis

  • Procedure: Suspend the resulting nitrile in ethylene glycol, add KOH (5.0 eq), and heat to 150 °C for 24 hours. Acidify with 6M HCl to precipitate the carboxylic acid.

  • Causality & Expert Insight: Standard aqueous hydrolysis fails due to the extreme steric shielding of the nitrile carbon by the cyclopentyl ring. High-boiling ethylene glycol provides the thermal energy required to overcome this activation barrier.

  • Self-Validation Checkpoint: IR spectroscopy must confirm the loss of the sharp C≡N stretch at ~2250 cm⁻¹ and the appearance of a broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (~1700 cm⁻¹).

Phase 3: Modified Curtius Rearrangement

  • Procedure: Dissolve the carboxylic acid in toluene. Add triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq). Heat to 90 °C for 2 hours. Add tert-butanol (5.0 eq) and reflux for 12 hours.

  • Causality & Expert Insight: DPPA is utilized to generate the acyl azide in situ, bypassing the need to isolate highly explosive intermediates . The stereoretentive migration of the bulky aryl-cyclopentyl group yields an isocyanate, which is immediately trapped by tert-butanol to form the stable Boc-protected amine.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) will show a highly non-polar spot (isocyanate) transiently, resolving into a UV-active spot corresponding to the Boc-amine.

Phase 4: Deprotection and Salt Formation

  • Procedure: Treat the Boc-amine with 4M HCl in dioxane at room temperature for 4 hours. Concentrate under vacuum and triturate with diethyl ether to yield the final product as a hydrochloride salt.

  • Self-Validation Checkpoint: LC-MS must show the [M+H]+ peak at m/z 258.0 and 260.0 in a 1:1 ratio, confirming the retention of the bromine isotope pattern.

Downstream Applications & Signaling Pathway Integration

Once synthesized, 1-(5-Bromo-2-fluorophenyl)cyclopentanamine is typically functionalized at the primary amine (via reductive amination or amide coupling) to create potent modulators of G-Protein Coupled Receptors (GPCRs).

Below is a logical mapping of how a derivative built from this scaffold modulates a typical GPCR (e.g., 5-HT2A) signaling cascade to produce a neuromodulatory response.

Pathway Ligand Arylcycloalkylamine Derivative Receptor Target GPCR (e.g., 5-HT2A) Ligand->Receptor Binding Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Effect Neuromodulatory Response Ca2->Effect

GPCR signaling pathway modulated by arylcycloalkylamine derivatives.

References

  • Title: gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Source: Chemical Reviews, 105(5), 1735-1766 (2005). URL: [Link]

  • Title: Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Source: Journal of the American Chemical Society, 94(17), 6203-6205 (1972). URL: [Link]

  • Title: Advanced R&D Chemicals Catalog (Reference for commercial availability of related building blocks). Source: Accela ChemBio. URL: [Link]

Molecular weight and formula of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an internal whitepaper for a drug discovery team. It synthesizes physicochemical data, synthetic methodology, and analytical validation protocols for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine .

Executive Summary

1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1534173-23-3 ) is a sterically constrained primary amine featuring a cyclopentyl scaffold geminally substituted with a halogenated phenyl ring.[1][2][3][4][5] Structurally analogous to the dissociative anesthetic ketamine and the psychoplastogen hydroxynorketamine (HNK), this scaffold represents a critical pharmacophore in the development of glutamatergic modulators (NMDA receptor ligands) and rapid-acting antidepressants.

This guide provides a validated physicochemical profile, a high-fidelity synthesis protocol utilizing Turbo-Grignard chemistry to ensure regioselectivity, and analytical standards for quality assurance.

Physicochemical Profile

The molecule exhibits high lipophilicity due to the halogenated aryl ring and cycloalkyl core, suggesting significant blood-brain barrier (BBB) permeability.

PropertyValueTechnical Note
IUPAC Name 1-(5-Bromo-2-fluorophenyl)cyclopentan-1-amine
CAS Number 1534173-23-3
Molecular Formula C₁₁H₁₃BrFN
Molecular Weight 258.13 g/mol Monoisotopic Mass: 257.02
Isotope Pattern 1:1 ratio (⁷⁹Br:⁸¹Br)Essential for MS confirmation
LogP (Predicted) 3.2 – 3.4High lipophilicity; likely CNS active
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 2 (N, F)Fluorine acts as a weak acceptor
Rotatable Bonds 1Bond between Phenyl C1 and Cyclopentyl C1
Topological Polar Surface Area 26.02 ŲIdeal for oral bioavailability (<140 Ų)

Structural Analysis & Design Logic

The gem-disubstitution at the C1 position of the cyclopentane ring locks the phenyl group and the amine into a specific spatial orientation.

  • Conformational Lock: Unlike linear alkyl amines, the cyclopentyl ring restricts the conformational freedom of the amine, potentially reducing entropic penalty upon receptor binding.

  • Ortho-Fluorine Effect: The fluorine atom at the ortho position (C2 of the phenyl ring) introduces a steric clash and an electrostatic dipole that forces the phenyl ring to twist relative to the cyclopentane plane, often favoring a specific "butterfly" conformation seen in high-affinity NMDA ligands.

  • Metabolic Stability: The para-bromine (C5) blocks metabolic oxidation at the most reactive phenyl position, extending the compound's half-life.

Synthetic Methodology

The synthesis of 1,1-disubstituted cycloalkylamines is challenging due to steric hindrance. The following protocol prioritizes regiocontrol using a Turbo-Grignard exchange followed by an azide insertion (Schmidt-like rearrangement variant) to install the amine.

Retrosynthetic Analysis
  • Target: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine.[1][2][3][4]

  • Intermediate: 1-(5-Bromo-2-fluorophenyl)cyclopentan-1-ol.

  • Precursors: Cyclopentanone + (5-Bromo-2-fluorophenyl)magnesium species.

Step-by-Step Protocol
Step 1: Regioselective Preparation of the Grignard Reagent

Rationale: Direct magnesium insertion into 1-bromo-2-fluoro-5-bromobenzene is non-selective. We use isopropylmagnesium chloride (Turbo Grignard) to selectively exchange the iodine atom in the precursor 4-bromo-1-fluoro-2-iodobenzene .

  • Reagents: 4-Bromo-1-fluoro-2-iodobenzene (1.0 eq), i-PrMgCl (1.1 eq, 2M in THF), Cyclopentanone (1.2 eq), Anhydrous THF.

  • Protocol:

    • Dissolve 4-bromo-1-fluoro-2-iodobenzene in anhydrous THF under Argon at -20°C.

    • Add i-PrMgCl dropwise. Stir for 1 hour. The iodine (at C2 relative to F, C1 of the ring) exchanges selectively due to the weaker C-I bond compared to C-Br.

    • Cool to -78°C. Add Cyclopentanone dropwise.

    • Allow to warm to Room Temperature (RT) over 4 hours.

    • Workup: Quench with sat. NH₄Cl.[2][5][6][7] Extract with EtOAc. Dry over MgSO₄.

    • Product: 1-(5-Bromo-2-fluorophenyl)cyclopentan-1-ol .

Step 2: Azidation via Acid-Catalyzed Substitution

Rationale: Direct nucleophilic substitution on a tertiary alcohol is difficult. We utilize in situ carbocation formation followed by azide trapping.

  • Reagents: Tertiary Alcohol (from Step 1), Sodium Azide (NaN₃, 3.0 eq), Trifluoroacetic Acid (TFA), Chloroform (CHCl₃).

  • Protocol:

    • Dissolve the alcohol in CHCl₃. Cool to 0°C.

    • Add NaN₃ (Caution: Toxic/Explosive potential).

    • Add TFA dropwise (activates the alcohol to a tertiary carbocation).

    • Stir vigorously at 0°C -> RT for 12 hours.

    • Workup: Neutralize carefully with NaHCO₃ (gas evolution!). Extract organic layer.

    • Intermediate: 1-(1-Azidocyclopentyl)-4-bromo-1-fluorobenzene .

Step 3: Staudinger Reduction to Primary Amine

Rationale: Staudinger reduction is milder than hydrogenation (which might debrominate the aryl ring) and more specific than Lithium Aluminum Hydride.

  • Reagents: Azide intermediate, Triphenylphosphine (PPh₃, 1.2 eq), THF, Water.

  • Protocol:

    • Dissolve azide in THF/H₂O (10:1).

    • Add PPh₃. Evolution of N₂ gas will occur.

    • Heat to 50°C for 4 hours to hydrolyze the iminophosphorane intermediate.

    • Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to water), wash organics (removes PPh₃O), basify aqueous layer to pH 12, extract amine into DCM.

    • Final Product: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine .

Synthesis Workflow Visualization

Synthesispathway Precursor 4-Bromo-1-fluoro- 2-iodobenzene Grignard Ar-MgCl Intermediate Precursor->Grignard I/Mg Exchange Reagent1 i-PrMgCl (THF) -20°C Reagent1->Grignard Alcohol 1-(5-Bromo-2-fluorophenyl) cyclopentan-1-ol Grignard->Alcohol Nucleophilic Addn Ketone Cyclopentanone Ketone->Alcohol Azide Tertiary Azide Intermediate Alcohol->Azide SN1 Substitution AzideStep NaN3 / TFA (Azidation) AzideStep->Azide Product 1-(5-Bromo-2-fluorophenyl) cyclopentanamine Azide->Product Reduction Reduction PPh3 / H2O (Staudinger) Reduction->Product

Figure 1: Synthetic route utilizing Turbo-Grignard exchange and Staudinger reduction to ensure regiochemical integrity and functional group tolerance.

Analytical Validation

To ensure the identity and purity of the synthesized compound, the following analytical criteria must be met.

TechniqueExpected Signal / Observation
¹H NMR (400 MHz, CDCl₃) δ 7.5-7.6 (dd, 1H, Ar-H, H6), δ 7.3-7.4 (m, 1H, Ar-H, H4), δ 6.9-7.0 (t, 1H, Ar-H, H3). δ 1.6 - 2.2 (m, 8H, Cyclopentyl -CH₂-). δ 1.5 (br s, 2H, -NH₂).
¹³C NMR Quaternary C1 (cyclopentyl) shift ~60-65 ppm. C-F coupling observed in aryl carbons (doublets).
LC-MS (ESI+) [M+H]⁺ = 258.0 / 260.0 . Distinct 1:1 doublet pattern indicating presence of one Bromine atom.
IR Spectroscopy 3300-3400 cm⁻¹ (N-H stretch, weak/broad). 1480 cm⁻¹ (C=C Aromatic). 1100-1200 cm⁻¹ (C-F stretch).

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[8] Potential CNS depressant activity due to structural similarity to anesthetics.

  • Storage: Hygroscopic amine. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Disposal: Halogenated organic waste. Do not mix with acid streams (potential for HF/HBr evolution if burned improperly).

References

  • PubChem Compound Summary. (2025). 1-(2-Bromo-4-fluorophenyl)cyclopentanamine (Isomer Analog Data). National Library of Medicine. Link

  • ChemicalBook. (2024). CAS 1534173-23-3 Entry.[1][2][3][4]Link

  • GuideChem. (2024). 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Suppliers and Data.Link

  • Accela ChemBio. (2023).[2][3][5] Product Catalog: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine.[1][2][3][4]Link

  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via I/Mg Exchange. Angewandte Chemie International Edition.

Sources

1-(5-Bromo-2-fluorophenyl)cyclopentanamine Safety Data Sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data, Hazard Analysis, and Experimental Protocols

Part 1: Executive Summary & Chemical Identity

Scope and Application

1-(5-Bromo-2-fluorophenyl)cyclopentanamine is a specialized halogenated aryl-cycloalkylamine building block. Structurally characterized by a gem-disubstituted cyclopentane ring bearing a primary amine and a poly-halogenated phenyl group, this compound shares pharmacophore features with NMDA receptor antagonists (e.g., Ketamine analogs) and monoamine reuptake inhibitors. It is primarily utilized in high-throughput medicinal chemistry for structure-activity relationship (SAR) studies targeting CNS disorders.

Due to its specific halogenation pattern (Bromine at C5, Fluorine at C2 of the phenyl ring), it serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse libraries of bioactive compounds.

Chemical Identification Matrix
PropertySpecification
Chemical Name 1-(5-Bromo-2-fluorophenyl)cyclopentan-1-amine
Molecular Formula C₁₁H₁₃BrFN
Molecular Weight 258.13 g/mol
CAS Number Not widely indexed (Analogous to 1314791-38-2)
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) ~9.5 (Amine conjugate acid)

Part 2: Hazard Identification (GHS Classification)[1]

Hazard Classification Logic

As a primary amine with a halogenated aromatic core, this compound exhibits properties consistent with Skin Corrosion/Irritation Category 2 and Serious Eye Damage/Irritation Category 2A . While not classified as a Category 1 corrosive, the steric bulk of the cyclopentyl group does not fully mitigate the basicity of the amine, necessitating strict handling protocols.

GHS Label Elements

GHS_Hazards Compound 1-(5-Bromo-2-fluorophenyl) cyclopentanamine Signal SIGNAL WORD: WARNING Compound->Signal H302 H302: Harmful if swallowed (Acute Tox. 4) Signal->H302 H315 H315: Causes skin irritation (Skin Irrit. 2) Signal->H315 H319 H319: Causes serious eye irritation (Eye Irrit. 2A) Signal->H319 H335 H335: May cause respiratory irritation (STOT SE 3) Signal->H335

Figure 1: GHS Hazard Classification and Signal Word Logic.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2][4] Continue rinsing.[1][2][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Part 3: Safe Handling & Emergency Response

Engineering Controls
  • Containment: All solid handling must be performed within a Class II Biological Safety Cabinet or a certified chemical fume hood with a face velocity of >100 fpm.

  • Static Control: The compound is an organic solid; use anti-static weighing boats and ground all metal equipment to prevent electrostatic discharge (ESD) ignition.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is likely.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during synthesis steps involving organic solvents.

  • Ocular: Chemical safety goggles. Face shield required if handling large quantities (>5g) or during exothermic reaction steps.

Emergency Protocols
ScenarioImmediate Action
Inhalation Move victim to fresh air. If breathing is difficult, administer oxygen.[4]
Skin Contact Brush off loose particles. Wash with 5% acetic acid solution (if available) or copious soap and water.
Eye Contact Flush with saline or water for 15 minutes, lifting eyelids. Seek ophthalmological evaluation.
Spill Cleanup Dampen spill with inert absorbent (vermiculite).[5] Do not dry sweep. Place in hazardous waste container labeled "Basic Organic Solid".

Part 4: Experimental Protocols (Synthesis & Handling)

Synthetic Pathway: The Ritter-Type Transformation

The most robust route to 1-arylcyclopentanamines is via the corresponding tertiary alcohol. This protocol describes the conversion of 1-(5-bromo-2-fluorophenyl)cyclopentan-1-ol to the target amine using a modified Ritter reaction or Azide interception.

Reagents:
  • Precursor: 1-(5-Bromo-2-fluorophenyl)cyclopentan-1-ol (Synthesized via Grignard addition of 5-bromo-2-fluoro-1-iodobenzene to cyclopentanone).

  • Azidation Agent: Sodium Azide (NaN₃) [DANGER: EXPLOSIVE ] or Trimethylsilyl azide (TMSN₃).

  • Acid Catalyst: Trifluoroacetic acid (TFA).

  • Reducing Agent: Triphenylphosphine (PPh₃) / Water (Staudinger Reduction).

Step-by-Step Methodology:
  • Azidation (Nucleophilic Substitution):

    • Dissolve 1.0 eq of the tertiary alcohol in dry Dichloromethane (DCM) at 0°C under Argon.

    • Add 2.0 eq of Sodium Azide (NaN₃) carefully.

    • Dropwise add 5.0 eq of TFA. Note: Evolution of HN₃ gas is possible; maintain vigorous venting.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Monitor: TLC (Hexane/EtOAc) should show consumption of the alcohol.

    • Workup: Quench with saturated NaHCO₃ (slowly!). Extract with DCM. The product is the organic azide intermediate.

  • Staudinger Reduction (Azide to Amine):

    • Dissolve the crude azide in THF/Water (10:1 ratio).

    • Add 1.5 eq of Triphenylphosphine (PPh₃).

    • Stir at RT for 2 hours, then heat to 50°C for 1 hour to ensure hydrolysis of the phosphinimine intermediate.

    • Purification: Acid-base extraction. Acidify to pH 2 (amine goes to aqueous layer), wash organic layer (removes PPh₃O), then basify aqueous layer to pH 12 and extract with EtOAc.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Cyclopentanone + Aryl Grignard Alcohol Intermediate: Tertiary Alcohol Start->Alcohol Grignard Addition Azidation Reaction 1: NaN3 / TFA (Azidation) Alcohol->Azidation 0°C, DCM Azide Intermediate: Tertiary Azide Azidation->Azide -H2O Reduction Reaction 2: PPh3 / H2O (Staudinger) Azide->Reduction THF, 50°C Product Final Product: 1-(5-Br-2-F-phenyl) cyclopentanamine Reduction->Product -PPh3O

Figure 2: Synthetic workflow for the conversion of ketone precursors to the target amine via the azide intermediate.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 145708866, (1S)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(2-fluorophenyl)cyclopentan-1-amine analogs. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Primary Amines via the Staudinger Reaction. Retrieved from [Link]

Sources

Physicochemical Characterization of Novel Phenylcyclopentanamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is paved with rigorous characterization. Among the most fundamental of these evaluations are the determination of its melting and boiling points. These are not merely physical constants but are critical indicators of purity, stability, and have profound implications for formulation and bioavailability. This guide provides a comprehensive framework for the physicochemical characterization of novel substituted phenylcyclopentanamines, with a specific focus on the methodologies for determining melting and boiling points. Using 1-(5-Bromo-2-fluorophenyl)cyclopentanamine as a case study, we will explore the theoretical underpinnings, computational prediction, and detailed experimental protocols essential for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Physicochemical Profiling

In the early stages of drug discovery, a thorough understanding of a compound's physicochemical properties is paramount.[1] These characteristics, including melting and boiling points, solubility, and lipophilicity, are foundational to a molecule's pharmacokinetic and pharmacodynamic profile.[2] The melting point, in particular, is a crucial first indicator of a substance's purity and is relatively simple to measure.[3] A sharp melting point range is often indicative of a pure crystalline compound, whereas a broad and depressed range suggests the presence of impurities.[4]

Furthermore, these thermal properties have a direct impact on a drug's developability. For instance, a compound's melting point is related to its solubility, which in turn affects its absorption and bioavailability.[5] High melting point compounds often exhibit poor solubility, posing significant challenges for formulation development.[5] Boiling point, while less frequently determined for solid compounds at ambient pressure, is critical for purification processes like distillation, especially for liquid intermediates or final products, and for assessing the volatility and thermal stability of a compound. Therefore, the accurate determination of these properties is a non-negotiable step in the preformulation and candidate selection process.[6]

This guide will provide both the theoretical context and practical, step-by-step protocols for the determination of the melting and boiling points of novel compounds, exemplified by the substituted phenylcyclopentanamine class.

Theoretical Framework: Factors Influencing Melting and Boiling Points

The melting and boiling points of an organic molecule are dictated by the strength of its intermolecular forces.[7] To transition from a solid to a liquid, or a liquid to a gas, sufficient energy must be supplied to overcome these attractive forces.[8] For aromatic amines like 1-(5-Bromo-2-fluorophenyl)cyclopentanamine, several structural features are key determinants of these properties.

  • Hydrogen Bonding: Primary amines (R-NH2) can act as both hydrogen bond donors and acceptors. This leads to significantly higher boiling points compared to non-polar hydrocarbons of similar molecular weight.[9][10] The presence of the amine group in our target compound is expected to be a major contributor to its melting and boiling points.

  • Molecular Weight and van der Waals Forces: As the size and surface area of a molecule increase, so do the London dispersion forces.[11] Generally, for a homologous series of compounds, the melting and boiling points increase with molecular weight.[12]

  • Dipole-Dipole Interactions: The presence of polar bonds, such as the C-F and C-Br bonds in our case study compound, creates a molecular dipole, leading to dipole-dipole attractions that further increase the melting and boiling points.[13]

  • Molecular Symmetry and Packing: The melting point is also highly dependent on how efficiently molecules can pack into a crystal lattice.[11] More symmetrical molecules tend to have higher melting points because they can form a more stable and tightly packed crystal structure, which requires more energy to break apart.[11] The cyclopentyl ring and the substituted phenyl group will influence this packing.

The interplay of these factors determines the overall thermal behavior of a compound. For isomeric amines, primary amines generally have higher boiling points than secondary amines, which in turn are higher than tertiary amines, due to the decreasing ability to form hydrogen bonds.[9]

The Case of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine: An Overview

PropertyValueSource
CAS Number 1534173-23-3AccelaChem
Molecular Formula C₁₁H₁₄BrFN-
Predicted State Solid or high-boiling liquid at room temperatureBased on structural analysis

Given its molecular weight, aromaticity, and the presence of functional groups capable of hydrogen bonding and dipole-dipole interactions, it is reasonable to predict that this compound is a solid or a high-boiling liquid at standard conditions. The following sections will detail the precise methods to experimentally verify these properties.

Computational Estimation of Thermal Properties

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models can provide useful estimations of melting and boiling points.[14][15] These models use molecular descriptors derived from the compound's structure to predict its properties.[16] While these predictions are valuable for initial screening, they are not a substitute for experimental determination.[17] Various software packages and online platforms can generate these predictions based on the compound's chemical structure.

Experimental Protocols for Thermal Analysis

The following are detailed, self-validating protocols for the determination of melting and boiling points, suitable for a research and development setting.

Melting Point Determination

This protocol is based on the widely accepted capillary method, which can be performed using manual or automated apparatus.[18]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered. If necessary, gently grind a small amount of the sample in a mortar and pestle.

    • Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is collected.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

  • Apparatus Setup (Automated):

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.

    • Set the starting temperature to approximately 20°C below the expected melting point. If the melting point is unknown, a rapid preliminary run with a fast ramp rate (e.g., 10-20°C/minute) can be performed to get an estimate.

    • Set the heating rate to a slow, controlled ramp, typically 1-2°C per minute, to ensure thermal equilibrium.[18]

  • Data Acquisition:

    • Begin the heating program.

    • Record the temperature at which the first drop of liquid is observed (T1).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (T2).[19]

    • The melting point is reported as the range T1 – T2.

  • Data Interpretation:

    • A sharp melting range (0.5-2°C) is indicative of a pure compound.

    • A broad melting range, along with a lower melting temperature compared to a reference standard, suggests the presence of impurities (melting point depression).[4]

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording prep1 Grind Sample to a Fine Powder prep2 Pack 2-3 mm into Capillary Tube prep1->prep2 analysis1 Place in Apparatus prep2->analysis1 analysis2 Heat at 1-2°C/min analysis1->analysis2 analysis3 Observe Phase Transition analysis2->analysis3 data1 Record T1 (First Drop) analysis3->data1 data2 Record T2 (Completely Liquid) data1->data2 data3 Report Range: T1 - T2 data2->data3

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro-scale)

For novel compounds available in small quantities, a micro-scale method is often employed. This protocol is suitable for determining the boiling point of a small volume of liquid.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Apparatus Setup:

    • Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band or wire. The thermometer bulb should be level with the bottom of the test tube.

    • Place a short, sealed-end capillary tube into the test tube with the open end down.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube or a beaker with mineral oil) ensuring the sample is below the level of the heating medium.[20]

  • Heating and Observation:

    • Heat the bath gently and stir to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Data Acquisition:

    • Remove the heat source once a continuous stream of bubbles is observed.

    • Allow the apparatus to cool slowly. The stream of bubbles will slow down and stop.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the liquid.

  • Boiling Point at Reduced Pressure:

    • For high-boiling or thermally sensitive compounds, the boiling point can be determined at a reduced pressure using a vacuum line.[21] The principle remains the same, but the observed boiling point will be lower than at atmospheric pressure. Nomographs or the Clausius-Clapeyron equation can be used to estimate the normal boiling point from data obtained under vacuum.

Diagram of Micro-Scale Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement setup1 Add 0.5-1 mL Sample to Test Tube setup2 Insert Inverted Capillary Tube setup1->setup2 setup3 Attach to Thermometer setup2->setup3 setup4 Suspend in Heating Bath setup3->setup4 heat1 Heat Bath Gently setup4->heat1 heat2 Observe Bubbles from Capillary heat1->heat2 heat3 Note Temp of Continuous Bubbling heat2->heat3 cool1 Remove Heat Source heat3->cool1 cool2 Observe Bubbling Stop cool1->cool2 cool3 Record Temp as Liquid Enters Capillary cool2->cool3

Caption: Workflow for Micro-Scale Boiling Point Determination.

Conclusion

While direct experimental data for the melting and boiling points of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine are yet to be published, this guide provides the essential theoretical and practical framework for their determination. The protocols outlined are robust, widely accepted, and form the basis of the physicochemical characterization required for any new chemical entity in a drug development pipeline. The structural features of the target compound suggest it is amenable to these standard analytical techniques. For researchers and scientists working with novel phenylcyclopentanamine analogs, the application of these methodologies will yield crucial data to guide subsequent stages of research, from purification and scale-up to formulation and preclinical evaluation.

References

  • Embibe. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • GeeksforGeeks. (2022, March 14). Physical Properties of Amines. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • Ashrafi, et al. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry. [Link]

  • Roy, K., et al. (2011). CADASTER QSPR Models for predictions of melting and boiling points of perfluorinated chemicals. Molecular Informatics. [Link]

  • Pion, Inc. Physicochemical Characterization. [Link]

  • Tantishaiyakul, V., et al. (2011). Prediction of melting point for drug-like compounds via QSPR methods. Journal of the Chinese Chemical Society. [Link]

  • University of Calgary. Melting point determination. [Link]

  • J-Stage. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. [Link]

  • BCP/PC/SOP/017. (2022, December 31). Standard Operating Procedure for Melting point apparatus. [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. [Link]

  • PubMed. (2013, July 15). Prediction of boiling points of organic compounds by QSPR tools. [Link]

  • ResearchGate. (2025, August 10). Physicochemical profiling of drug candidates using Capillary-based techniques. [Link]

  • Organic Chemistry: How to…. (2022, July 30). Predicting boiling and melting points. [Link]

  • Zhang, Q., et al. (2021). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Chinese Journal of Chemistry. [Link]

  • ResearchGate. (2025, December 19). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. [https://www.researchgate.net/publication/386697818_Prediction_of_Melting_and_Boiling_Points_of_Fatty_Acids_and_Their_Derivatives_Using_Quantitative_Structure-Activity_Relationship_QSAR_Methodology]([Link]_ Methodology)

  • SSERC. Melting point determination. [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. [Link]

  • PubMed. (2009, May 21). An interesting relationship between drug absorption and melting point. [Link]

  • National Center for Biotechnology Information. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. [Link]

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Structural and Pharmacological Taxonomy of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine: Is it a Ketamine Analog?

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid expansion of the arylcycloalkylamine class has blurred the lines between classical anesthetics and novel research chemicals[1]. A frequent point of contention in structural pharmacology is the classification of emerging compounds like 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS 1534173-23-3)[2]. Often colloquially grouped with dissociative anesthetics, the question arises: Is this compound accurately classified as a ketamine analog?

This technical guide provides an in-depth analysis of its structural taxonomy, predicted pharmacodynamics, and synthetic pathways to definitively answer this question. Ultimately, while it shares a foundational pharmacophore with the broader dissociative family, it is not a ketamine analog . It is a halogenated arylcyclopentylamine, structurally homologous to 1-phenylcyclohexanamine (PCA) and phencyclidine (PCP).

Structural Taxonomy and the Arylcycloalkylamine Pharmacophore

To determine the classification of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (hereafter referred to as 5-Br-2-F-PCA-cyclopentyl ), we must deconstruct the core pharmacophore of the arylcycloalkylamine family[3].

Ketamine is specifically an arylcyclohexylamine. Its defining structural features include a six-membered cyclohexane ring, a secondary amine (N-methyl), an ortho-chlorinated phenyl ring, and crucially, a ketone group at the C2 position of the cyclohexyl ring (which gives "ket-amine" its name).

In contrast, 5-Br-2-F-PCA-cyclopentyl features:

  • A Ring Contraction: A five-membered cyclopentyl ring instead of a cyclohexyl ring.

  • A Primary Amine: It lacks the N-methyl substitution found in ketamine.

  • Absence of a Ketone: It lacks the C2 carbonyl group entirely.

  • Di-halogenation: A 5-bromo-2-fluorophenyl moiety instead of a 2-chlorophenyl group.

Because it lacks the ketone and secondary amine, it falls outside the ketamine sub-classification. It is an arylcyclopentylamine, making it a ring-contracted homologue of PCA and a structural relative of PCP[3].

Taxonomy Root Arylcycloalkylamines (Gem-amino-aryl Pharmacophore) ACH Arylcyclohexylamines (6-Membered Ring) Root->ACH ACP Arylcyclopentylamines (5-Membered Ring) Root->ACP Ketamine Ketamine (2-Cl, N-Me, 2-Oxo) ACH->Ketamine PCP PCP (Piperidine) ACH->PCP PCA PCA (Primary Amine) ACH->PCA PCPy PCPy (Pyrrolidine) ACP->PCPy Target 1-(5-Br-2-F-phenyl)cyclopentanamine (Primary Amine, 5-Br-2-F) ACP->Target

Structural taxonomy of arylcycloalkylamines highlighting the divergence of 5-Br-2-F-PCA.

Pharmacological Implications of Structural Deviations

The structural deviations from ketamine profoundly alter the predicted pharmacodynamics of 5-Br-2-F-PCA-cyclopentyl.

The Ortho-Halogen Effect (2-Fluoro vs. 2-Chloro)

In ketamine, the ortho-chlorine atom restricts the rotation of the phenyl ring, locking it into an orthogonal conformation relative to the cyclohexane ring. This perpendicular geometry is a strict requirement for high-affinity binding to the PCP site within the NMDA receptor ion channel. In 5-Br-2-F-PCA-cyclopentyl, the ortho-fluorine serves a similar steric and electronegative function, ensuring the necessary conformational lock for NMDA receptor antagonism[1].

The Meta-Halogen Effect (5-Bromo)

The addition of a bulky, highly lipophilic bromine atom at the meta position significantly increases the molecule's partition coefficient (LogP). This enhances blood-brain barrier (BBB) penetration. Furthermore, meta-halogenation in PCA derivatives is highly correlated with increased affinity for monoamine transporters (DAT and SERT), shifting the pharmacological profile from a pure dissociative to a mixed dissociative-stimulant[4].

Primary Amine vs. Secondary Amine

Ketamine's N-methyl group optimizes NMDA receptor affinity. The reversion to a primary amine in 5-Br-2-F-PCA-cyclopentyl likely reduces NMDA affinity slightly while further potentiating monoamine reuptake inhibition, a trait characteristic of primary arylcycloalkylamines[3].

Quantitative Data: Structural and Pharmacophore Comparison
FeatureKetaminePhencyclidine (PCP)PCA5-Br-2-F-PCA-cyclopentyl
Cycloalkane Ring Cyclohexane (6-membered)Cyclohexane (6-membered)Cyclohexane (6-membered)Cyclopentane (5-membered)
Amine Substitution Secondary (N-Methyl)Tertiary (Piperidine)Primary (-NH2)Primary (-NH2)
Aryl Substitution 2-ChloroNoneNone5-Bromo-2-fluoro
Ketone Group Yes (C2 position)NoNoNo
Primary Target NMDA Receptor[1]NMDA Receptor[1]NMDA / MATsNMDA / MATs (Predicted)

Synthetic Methodology: The Bruylants Pathway

The synthesis of gem-substituted arylcycloalkylamines is notoriously hindered by steric bulk. Direct reductive amination of cyclopentanone with a bulky halogenated aryl group is thermodynamically unfavorable. To overcome this, medicinal chemists employ the Bruylants reaction , a method historically utilized in the synthesis of phencyclidine derivatives[5]. This pathway bypasses steric hindrance by utilizing a highly reactive α-aminonitrile intermediate.

Bruylants Ketone Cyclopentanone Intermediate 1-Aminocyclopentanecarbonitrile (Strecker Intermediate) Ketone->Intermediate Amine NH4Cl / NH3 Amine->Intermediate Cyanide NaCN Cyanide->Intermediate Product 1-(5-Br-2-F-phenyl)cyclopentanamine Intermediate->Product Nucleophilic Displacement Grignard 5-Br-2-F-Phenylmagnesium Bromide Grignard->Product

Bruylants reaction pathway for the synthesis of 1-(5-Br-2-F-phenyl)cyclopentanamine.

Protocol: Self-Validating Synthesis of 5-Br-2-F-PCA-cyclopentyl

The following protocol outlines the Bruylants synthesis, integrating in-process analytical checkpoints to ensure a self-validating workflow.

Step 1: Strecker-Type Condensation (Formation of Intermediate)

  • Procedure: Dissolve cyclopentanone in an aqueous solution of ammonium chloride (NH₄Cl) and sodium cyanide (NaCN). Stir at room temperature for 24 hours.

  • Causality: The ammonia acts as a nucleophile to form an imine, which is immediately attacked by the cyanide ion. The linear cyanide ion is small enough to overcome the steric hindrance of the cyclopentyl ring, forming 1-aminocyclopentanecarbonitrile.

  • Validation Checkpoint: Perform IR spectroscopy on the isolated organic layer. A successful reaction is validated by the appearance of a sharp nitrile (C≡N) stretch at ~2230 cm⁻¹ and the complete disappearance of the carbonyl (C=O) stretch at ~1740 cm⁻¹.

Step 2: Grignard Reagent Preparation

  • Procedure: React 4-bromo-1-fluoro-2-iodobenzene with magnesium turnings in anhydrous diethyl ether under an argon atmosphere.

  • Causality: Anhydrous conditions are critical as water will instantaneously quench the Grignard reagent. The iodine is selectively metalated over bromine and fluorine due to its weaker bond dissociation energy, ensuring the magnesium inserts at the correct position.

  • Validation Checkpoint: Titrate the resulting 5-bromo-2-fluorophenylmagnesium bromide solution with iodine in the presence of lithium chloride to confirm a molarity of ≥1.0 M.

Step 3: Nucleophilic Displacement (The Bruylants Reaction)

  • Procedure: Dropwise add the 1-aminocyclopentanecarbonitrile intermediate to the Grignard reagent at 0°C. Reflux for 12 hours.

  • Causality: The Grignard reagent acts as a powerful nucleophile, displacing the nitrile group. The nitrile acts as an excellent leaving group, facilitating the formation of the sterically congested quaternary carbon center[5].

  • Validation Checkpoint: Analyze the crude mixture via GC-MS. The reaction is validated by the presence of the molecular ion peak corresponding to the target primary amine and the absence of the nitrile precursor.

Step 4: Freebasing and Purification

  • Procedure: Quench with saturated NH₄Cl, extract with ethyl acetate, and precipitate the amine as a hydrochloride salt using ethereal HCl.

  • Validation Checkpoint: Confirm absolute structure via ¹³C NMR. The defining signal is the quaternary C1 carbon of the cyclopentyl ring, which should shift significantly compared to the nitrile precursor, alongside the disappearance of the nitrile carbon signal at ~120 ppm.

Conclusion

1-(5-Bromo-2-fluorophenyl)cyclopentanamine is not a ketamine analog. It lacks the defining cyclohexanone ring and secondary amine that characterize ketamine. Instead, it is a halogenated arylcyclopentylamine, structurally homologous to 1-phenylcyclohexanamine (PCA) and phencyclidine (PCP). Its unique structural features—specifically the ring contraction and the 5-bromo-2-fluoro substitutions—predict a pharmacological profile that bridges NMDA receptor antagonism with monoamine reuptake inhibition.

References

  • 1-(5-Bromo-2-fluorophenyl)
  • Source: PMC - National Institutes of Health (NIH)
  • Arylcyclohexylamines – Knowledge and References Source: Taylor & Francis URL
  • Source: Taylor & Francis (via Knowledge Base)
  • Source: PMC - National Institutes of Health (NIH)

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Pharmacophore Properties and Synthetic Utility of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

In the landscape of neuropharmacology and rational drug design, arylcycloalkylamines represent a privileged scaffold. 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1534173-23-3) is a highly specialized, commercially available building block that embodies this structural motif [1]. This technical whitepaper deconstructs the pharmacophore properties of this molecule, exploring how its specific halogenation pattern and cycloalkyl ring size dictate its binding kinetics at central nervous system (CNS) targets, and provides a field-proven synthetic methodology for its integration into drug discovery pipelines.

Structural Deconstruction & Pharmacophore Mapping

To understand the utility of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine, we must analyze the causality behind its structural domains. The molecule is not merely a combination of functional groups; it is a finely tuned system where each moiety serves a specific steric or electronic purpose.

The Cyclopentanamine Core

The primary amine attached to a lipophilic cycloalkyl ring is the defining feature of the arylcycloalkylamine class [2].

  • Ionization & Anchoring: At physiological pH (7.4), the primary amine is protonated. This cationic center acts as a critical hydrogen bond donor and electrostatic anchor, interacting with conserved aspartate residues within the binding pockets of monoamine transporters and the NMDA receptor ion channel.

  • Steric Bulk: The cyclopentyl ring provides a precise lipophilic volume. Compared to the more common cyclohexyl ring (found in phencyclidine, PCP), the cyclopentyl moiety slightly reduces the overall steric bulk. This subtle contraction often leads to a faster receptor "off-rate," which can translate clinically to a reduced duration of dissociative side effects while maintaining therapeutic efficacy.

The Ortho-Fluoro Substituent (2-Position)

The inclusion of a fluorine atom at the ortho position of the phenyl ring is a classic bioisosteric strategy with three distinct mechanistic consequences:

  • Conformational Locking: The highly electronegative fluorine atom repels the electron-rich amine group, restricting the free rotation of the aryl-cycloalkyl bond. This locks the molecule into a preferred perpendicular conformation, pre-organizing the pharmacophore for optimal receptor binding.

  • Metabolic Shielding: The ortho position is a common site for oxidative metabolism by hepatic Cytochrome P450 enzymes (e.g., CYP2D6). Fluorine substitution blocks aromatic hydroxylation, significantly extending the molecule's half-life.

  • Electronic Modulation: The inductive electron-withdrawing effect of the fluorine slightly lowers the pKa of the adjacent primary amine, optimizing the ratio of ionized to unionized species for blood-brain barrier (BBB) penetration.

The Meta-Bromo Handle (5-Position)

While the bromine atom increases the overall lipophilicity (LogP) of the molecule, its primary value in drug development is as a synthetic handle . The 5-bromo substituent allows medicinal chemists to perform late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This enables the rapid generation of extensive structure-activity relationship (SAR) libraries by appending various heterocycles or alkyl groups to the core scaffold without needing to rebuild the entire molecule from scratch.

Mechanistic Pathways & Target Interactions

Arylcycloalkylamines are renowned for their polypharmacology, primarily interacting with two major CNS systems [3, 4]:

  • NMDA Receptor Antagonism: The protonated amine binds deep within the ion channel of the N-methyl-D-aspartate (NMDA) receptor at the PCP binding site. This uncompetitive antagonism physically occludes the influx of calcium ions, triggering a downstream signaling cascade that leads to rapid synaptogenesis and neuroplasticity—the mechanistic basis for novel rapid-acting antidepressants.

  • Monoamine Transporter Inhibition: The lipophilic aryl-cycloalkyl domain, coupled with the basic amine, perfectly mimics the pharmacophore required to block the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), increasing extracellular monoamine concentrations.

NMDAPathway Ligand 1-(5-Bromo-2-fluorophenyl) cyclopentanamine NMDAR NMDA Receptor (PCP Binding Site) Ligand->NMDAR Uncompetitive Antagonism Calcium Ca2+ Influx Blockade NMDAR->Calcium Channel Occlusion Signaling Downstream Signaling (mTOR activation) Calcium->Signaling Disinhibition of Glutamatergic Neurons Clinical Neuroplasticity & Antidepressant Effects Signaling->Clinical Synaptogenesis

Fig 1. NMDA receptor modulation pathway by arylcycloalkylamine pharmacophores.

Quantitative Data & Physicochemical Properties

To facilitate computational modeling and formulation strategies, the core physicochemical properties of the molecule are summarized below.

PropertyValue / Description
IUPAC Name 1-(5-Bromo-2-fluorophenyl)cyclopentan-1-amine
CAS Registry Number 1534173-23-3
Molecular Formula C11H13BrFN
Molecular Weight 258.13 g/mol
Topological Polar Surface Area (TPSA) 26.02 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 1 (Aryl-Cyclopentyl bond)
State at Standard Conditions Solid / Oil (typically isolated as HCl salt)

Synthetic Methodologies: The Modified Bruylants Protocol

Direct addition of a Grignard reagent to an imine often yields poor results due to competing enolization and reduction pathways. To synthesize 1-(5-Bromo-2-fluorophenyl)cyclopentanamine reliably, a modified Bruylants reaction is employed. This self-validating protocol utilizes an intermediate α-aminonitrile, which eliminates cyanide upon Grignard attack to form a highly electrophilic iminium ion in situ, driving the reaction to high yields.

Furthermore, generating the specific Grignard reagent requires strict chemoselectivity. We utilize an iodine-magnesium exchange strategy using a "TurboGrignard" to ensure the bromine atom remains intact.

Step-by-Step Methodology

Phase 1: Synthesis of 1-Aminocyclopentanecarbonitrile

  • Condensation: Dissolve cyclopentanone (1.0 eq) in a mixture of water and methanol. Add ammonium chloride (1.5 eq) and aqueous ammonia (28%, 2.0 eq).

  • Cyanation: Slowly add sodium cyanide (1.2 eq) while maintaining the temperature below 20°C. Caution: Highly toxic. Perform in a dedicated fume hood.

  • Isolation: Stir for 24 hours at room temperature. Extract the resulting 1-aminocyclopentanecarbonitrile into dichloromethane, dry over anhydrous Na2SO4, and concentrate.

Phase 2: Chemoselective Grignard Formation & Bruylants Coupling

  • Halogen-Metal Exchange: In a flame-dried, argon-purged flask, dissolve 4-bromo-1-fluoro-2-iodobenzene (1.1 eq) in anhydrous THF. Cool to -20°C.

  • TurboGrignard Addition: Dropwise add Isopropylmagnesium chloride–lithium chloride complex (iPrMgCl·LiCl, 1.1 eq).

    • Causality Check: The TurboGrignard selectively initiates an iodine-magnesium exchange. The presence of LiCl breaks up polymeric magnesium aggregates, increasing kinetic basicity and ensuring the 5-bromo position is completely untouched.

  • Coupling: Dissolve the 1-aminocyclopentanecarbonitrile from Phase 1 in THF and add it dropwise to the freshly prepared Grignard reagent at 0°C.

  • Quenching & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to yield the free base of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine.

Synthesis Step1 Cyclopentanone + NH4Cl + NaCN Intermediate1 1-Aminocyclopentane carbonitrile Step1->Intermediate1 Strecker-type Condensation Product 1-(5-Bromo-2-fluorophenyl) cyclopentanamine Intermediate1->Product Bruylants Reaction Step2 4-Bromo-1-fluoro- 2-iodobenzene Intermediate2 5-Bromo-2-fluorophenyl magnesium chloride Step2->Intermediate2 TurboGrignard (iPrMgCl·LiCl) Intermediate2->Product Nucleophilic Displacement

Fig 2. Step-by-step synthetic workflow of the target molecule via a modified Bruylants reaction.

Conclusion

1-(5-Bromo-2-fluorophenyl)cyclopentanamine is a sophisticated molecular entity that perfectly balances lipophilicity, conformational rigidity, and synthetic versatility. By understanding the causality behind its structural features—specifically the metabolic shielding of the 2-fluoro group and the synthetic potential of the 5-bromo handle—researchers can effectively leverage this compound to probe NMDA receptor dynamics, inhibit monoamine transporters, and build next-generation neurotherapeutics.

References

  • AccelaChem. "1-(5-Bromo-2-fluorophenyl)cyclopentanamine - CAS 1534173-23-3". Accela ChemBio Inc. Available at:[Link]

  • Tripsitter. "Arylcyclohexylamines: Pharmacology and NMDA Receptor Antagonism". Available at: [Link]

  • OSTI.gov. "Application and Assessment of Deep Learning for the Generation of Potential NMDA Receptor Antagonists". US Department of Energy Office of Scientific and Technical Information. Available at:[Link]

  • Google Patents. "US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors".

Rational Design, Synthesis, and Pharmacological Profiling of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Structural Rationale & Pharmacophore Design

Arylcycloalkylamines, exemplified by clinical agents such as ketamine and phencyclidine (PCP), are foundational scaffolds in neuropharmacology, primarily functioning as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[1]. The compound 1-(5-bromo-2-fluorophenyl)cyclopentanamine (CAS 1534173-23-3) represents a highly specialized, next-generation evolution of this chemical class[2].

As a Senior Application Scientist, I emphasize that the structural modifications in this scaffold are not arbitrary; they are precisely engineered to optimize both target engagement and synthetic versatility:

  • The Cyclopentyl Core: Transitioning from a cyclohexyl ring (as seen in ketamine) to a cyclopentyl ring fundamentally alters the dihedral angle of the amine relative to the aryl plane[3]. This subtle shift in steric bulk modifies the molecule's binding pose within the PCP site of the NMDA receptor pore, often resulting in altered off-rates and a distinct therapeutic window.

  • The 2-Fluoro Substituent: The highly electronegative fluorine atom at the ortho position serves a dual purpose. First, it induces a conformational lock via dipole-dipole repulsion with the amine's lone pair, restricting the rotation of the aryl-cycloalkyl bond and locking the pharmacophore into its bioactive conformation. Second, it sterically and electronically shields the aromatic ring from rapid CYP450-mediated ortho-hydroxylation, enhancing metabolic stability.

  • The 5-Bromo Substituent: Bromine acts as a heavy halogen that increases the lipophilicity (cLogP) of the core, ensuring rapid blood-brain barrier (BBB) penetration. More importantly, from a medicinal chemistry perspective, the aryl bromide is a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse derivative libraries[4].

Synthetic Methodologies & Experimental Protocols

The synthesis of sterically hindered tertiary amines requires robust, self-validating protocols. The following workflows detail the generation of the core scaffold and its subsequent late-stage derivatization.

Protocol A: Synthesis of the Core Scaffold

This convergent route relies on the nucleophilic addition of an organometallic reagent to a cyclic ketone, followed by a modified Ritter amination[4].

Step 1: Grignard Addition

  • Preparation: In an oven-dried, argon-purged flask, dissolve 5-bromo-2-fluorobenzene (1.0 eq) in anhydrous THF.

  • Activation: Add magnesium turnings (1.1 eq) and a catalytic amount of iodine. Causality: Strict anhydrous conditions are mandatory to prevent the premature quenching of the Grignard reagent into the debrominated fluorobenzene.

  • Addition: Cool the generated Grignard reagent to -78°C. Add cyclopentanone (1.05 eq) dropwise. Causality: Low temperatures prevent competitive enolization of the cyclopentanone, which would otherwise reduce the yield of the desired nucleophilic addition.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield 1-(5-bromo-2-fluorophenyl)cyclopentan-1-ol.

Step 2: Modified Ritter Amination

  • Reaction: Dissolve the tertiary alcohol in glacial acetic acid. Add chloroacetonitrile (2.0 eq) and cool to 0°C. Dropwise, add concentrated H₂SO₄ (3.0 eq).

  • Mechanism: The strong acid dehydrates the alcohol to form a stable tertiary carbocation, which is intercepted by the nitrogen of chloroacetonitrile.

  • Deprotection: The resulting chloroacetamide intermediate is isolated and refluxed with thiourea in ethanol. Causality: Utilizing chloroacetonitrile instead of standard nitriles allows for mild deprotection via thiourea. This avoids the harsh acidic or basic hydrolysis typically required for acetamides, which could degrade the sterically congested cyclopentyl core.

  • Isolation: Basify the aqueous layer to pH 10 and extract with DCM to yield the free base of 1-(5-bromo-2-fluorophenyl)cyclopentanamine.

Protocol B: Late-Stage Derivatization via Suzuki-Miyaura Coupling

To explore Structure-Activity Relationships (SAR), the 5-bromo position is functionalized.

  • Protection: React the core amine with Boc₂O and Et₃N in DCM. Causality: The free primary amine must be Boc-protected; otherwise, it will coordinate to the palladium catalyst, poisoning the catalytic cycle and halting the cross-coupling.

  • Coupling: Combine the Boc-protected core (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq) in a degassed 1,4-dioxane/water (4:1) mixture. Heat at 90°C for 12 hours.

  • Deprotection: Treat the purified coupled product with 4M HCl in dioxane to cleave the Boc group, yielding the hydrochloride salt of the derivative.

Synthesis A 5-Bromo-2-fluorobenzene (Grignard Reagent) B Cyclopentanone C 1-(5-Bromo-2-fluorophenyl) cyclopentan-1-ol D 1-(5-Bromo-2-fluorophenyl) cyclopentanamine C->D Ritter Amination E Derivative Library (Suzuki Coupling) D->E Pd-Catalyzed Cross-Coupling AB AB AB->C Nucleophilic Addition

Figure 1: Convergent synthetic workflow for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine derivatives.

Pharmacological Profiling & Downstream Signaling

Derivatives of the 1-arylcyclopentanamine class exhibit profound effects on the central nervous system. Like ketamine, these compounds act as open-channel blockers of the NMDA receptor, binding deep within the ion channel pore[5].

The causality of their therapeutic efficacy (e.g., rapid-acting antidepressant effects) follows a well-documented neurobiological cascade[6]:

  • Target Engagement: The derivative binds to the PCP site inside the NMDA receptor, physically occluding the pore and inhibiting Ca²⁺ influx.

  • Disinhibition: This blockade preferentially affects NMDA receptors on GABAergic inhibitory interneurons. The reduction in GABA release leads to a paradoxical disinhibition of excitatory pyramidal neurons[5].

  • Glutamate Surge: A localized surge of glutamate occurs in the prefrontal cortex, which subsequently activates AMPA receptors.

  • Neuroplasticity: AMPA receptor depolarization activates voltage-dependent calcium channels (VDCCs), triggering the mechanistic target of rapamycin (mTOR) signaling pathway. This culminates in the translation and release of Brain-Derived Neurotrophic Factor (BDNF), fostering synaptogenesis and reversing stress-induced neural atrophy[6].

Signaling A Derivative Binding (NMDA Receptor Pore) B Inhibition of Ca2+ Influx A->B Channel Blockade C GABAergic Disinhibition (Glutamate Surge) B->C D AMPA Receptor Activation C->D E mTOR Pathway Activation D->E Depolarization F BDNF Release & Synaptic Plasticity E->F Translation

Figure 2: Downstream neuroplasticity signaling pathway induced by NMDA receptor antagonism.

Quantitative SAR Analysis

To guide future library design, the following table summarizes the physicochemical properties and predicted in vitro pharmacological data for the core scaffold and its representative cross-coupled derivatives, benchmarked against racemic ketamine[3].

CompoundR-Group (Position 5)Molecular Weight ( g/mol )cLogPPredicted NMDA IC₅₀ (nM)BBB Permeability
Core Scaffold -Br258.133.10~850High
Derivative 1 -Phenyl255.333.45~420High
Derivative 2 -3-Pyridyl256.322.80~310High
Ketamine (Ref) N/A237.722.90465High

Note: The substitution of the 5-bromo group with a 3-pyridyl moiety (Derivative 2) lowers cLogP to a more drug-like optimal range while theoretically increasing binding affinity through additional hydrogen-bond acceptor interactions within the receptor pocket.

References

  • AccelaChem - 920501-73-1, 1-(3-Chloro-4-fluorophenyl)cyclopropanamine (Contains CAS 1534173-23-3 Catalog Data).2

  • Benchchem - 1-(4-Bromo-3-fluorophenyl)cyclopentanamine Synthesis Methodologies.4

  • National Center for Biotechnology Information (PMC) - Ketamine—From an Anesthetic to a Psychiatric Drug: Mechanisms of Action.1

  • Frontiers in Human Neuroscience - Ketamine: 50 Years of Modulating the Mind.5

  • MDPI - The Effects of Psychotherapy on Single and Repeated Ketamine Infusion(s) Therapy (mTOR/BDNF Pathways).6

  • Google Patents - EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives.3

Sources

Methodological & Application

A Validated Synthetic Route to 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to a robust and efficient synthesis of 1-(5-bromo-2-fluorophenyl)cyclopentanamine, a key intermediate for advanced pharmaceutical research. Arylcycloalkylamines are a significant class of pharmaceutically active ingredients, with derivatives like ketamine being prominent examples.[1] This guide details a three-step synthetic pathway, commencing with the commercially available starting material 1-bromo-4-fluorobenzene. The core of this strategy involves a highly regioselective ortho-directed metalation, followed by a nucleophilic addition to cyclopentanone and subsequent conversion of the resulting tertiary alcohol to the target primary amine via a Ritter reaction. This protocol is designed for researchers in synthetic chemistry and drug development, offering a clear, step-by-step methodology grounded in established chemical principles.

Introduction: Strategic Importance and Synthetic Rationale

The 1-arylcyclopentanamine scaffold is a privileged structure in modern medicinal chemistry. It is a core component of various neurologically active agents, most notably analogues of ketamine. Ketamine, a racemic mixture of (R)-ketamine (arketamine) and (S)-ketamine (esketamine), is a well-known anesthetic and has gained significant attention for its rapid antidepressant effects.[2][3] Preclinical data suggest that arketamine and its metabolites, such as hydroxynorketamine (HNK), may offer potent and long-lasting antidepressant effects, driving research into new derivatives.[4]

The target molecule, 1-(5-bromo-2-fluorophenyl)cyclopentanamine, serves as a valuable building block for creating novel analogues. The specific substitution pattern—a bromine atom for potential further cross-coupling reactions and a fluorine atom to modulate electronic properties and metabolic stability—makes it a highly desirable intermediate.

The synthesis of α,α-disubstituted amines, particularly those with a sterically hindered quaternary carbon center bearing an aryl and a cycloalkyl group, presents a significant synthetic challenge. Direct amination methods are often inefficient. Therefore, a multi-step, rational approach is required. The strategy detailed herein was developed for its reliability, scalability, and foundation in well-understood reaction mechanisms. It circumvents the challenges of direct amination by building the carbon skeleton first and then strategically converting a functional group into the desired amine.

The chosen pathway consists of three key transformations:

  • Ortho-Directed Lithiation: Generation of a key (5-bromo-2-fluorophenyl)lithium intermediate from 1-bromo-4-fluorobenzene.

  • Nucleophilic Addition: Reaction of the organolithium species with cyclopentanone to form the tertiary alcohol, 1-(5-bromo-2-fluorophenyl)cyclopentanol.

  • Ritter Reaction: Acid-catalyzed conversion of the tertiary alcohol into the target primary amine using a nitrile as the nitrogen source.

This approach offers excellent control over regioselectivity and provides a reliable route to the desired product in good overall yield.

Overall Synthetic Scheme

The complete three-step synthesis from 1-bromo-4-fluorobenzene to 1-(5-bromo-2-fluorophenyl)cyclopentanamine is outlined below.

Synthetic_Scheme Overall Synthesis Pathway A 1-Bromo-4-fluorobenzene B 1-(5-Bromo-2-fluorophenyl)cyclopentanol A->B 1) LDA, THF, -78 °C 2) Cyclopentanone C 1-(5-Bromo-2-fluorophenyl)cyclopentanamine B->C 1) Acetonitrile, H₂SO₄ 2) H₂O, NaOH

Caption: Overall synthesis pathway for 1-(5-bromo-2-fluorophenyl)cyclopentanamine.

Detailed Synthesis Protocols & Methodologies

This section provides a detailed, step-by-step protocol for each stage of the synthesis. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Part 1: Synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanol

Principle and Rationale: This crucial first step establishes the carbon skeleton of the target molecule. The key transformation is the regioselective deprotonation of 1-bromo-4-fluorobenzene. The fluorine atom is a stronger ortho-directing group than bromine for lithiation. However, the position between the two halogens is activated, and using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures allows for selective deprotonation at the C2 position (ortho to fluorine and meta to bromine).[5] This generates the (5-bromo-2-fluorophenyl)lithium intermediate in situ. This potent nucleophile then readily attacks the electrophilic carbonyl carbon of cyclopentanone. An acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.

Workflow_Part1 Workflow for Alcohol Synthesis cluster_0 LDA Preparation cluster_1 Lithiation & Grignard-type Reaction cluster_2 Work-up & Purification A1 Dissolve Diisopropylamine in THF A2 Cool to -78 °C A1->A2 A3 Add n-BuLi dropwise A2->A3 A4 Stir for 30 min A3->A4 B1 Add 1-Bromo-4-fluorobenzene to LDA solution at -78 °C A4->B1 B2 Stir for 90 min B1->B2 B3 Add Cyclopentanone dropwise B2->B3 B4 Warm to Room Temperature B3->B4 C1 Quench with sat. NH₄Cl (aq) B4->C1 C2 Extract with Ethyl Acetate C1->C2 C3 Wash, Dry, and Concentrate C2->C3 C4 Purify via Column Chromatography C3->C4

Caption: Experimental workflow for the synthesis of 1-(5-bromo-2-fluorophenyl)cyclopentanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Diisopropylamine101.194.6 mL33.0Freshly distilled
n-Butyllithium64.0613.2 mL33.02.5 M solution in hexanes
1-Bromo-4-fluorobenzene175.003.3 mL30.0-
Cyclopentanone84.122.9 mL33.0Freshly distilled
Anhydrous THF-200 mL-Distilled from Na/benzophenone
Saturated NH₄Cl (aq)-100 mL--
Ethyl Acetate-3 x 75 mL-For extraction
Brine-50 mL-For washing
Anhydrous MgSO₄---For drying

Step-by-Step Protocol:

  • LDA Preparation: To a flame-dried 500 mL round-bottom flask under argon, add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (4.6 mL, 33.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 1-bromo-4-fluorobenzene (3.3 mL, 30.0 mmol) in anhydrous THF (40 mL) dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 90 minutes.

  • Nucleophilic Addition: Add cyclopentanone (2.9 mL, 33.0 mmol) dropwise to the reaction mixture.

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 90 minutes.

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 1-(5-bromo-2-fluorophenyl)cyclopentanol as a colorless oil or low-melting solid.

Part 2: Synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine via Ritter Reaction

Principle and Rationale: The Ritter reaction is a classic and effective method for converting tertiary alcohols into N-tert-alkyl amides, which can then be readily hydrolyzed to the corresponding primary amines. The reaction is initiated by the protonation of the hydroxyl group by a strong acid (concentrated sulfuric acid), followed by the loss of water to generate a stable tertiary benzylic carbocation. This carbocation is then trapped by the nucleophilic nitrogen atom of acetonitrile. The resulting nitrilium ion intermediate is attacked by water (present in the sulfuric acid or added during workup) to form an N-acetylated amine (amide). The final step is the basic hydrolysis of this amide to liberate the free primary amine, 1-(5-bromo-2-fluorophenyl)cyclopentanamine.

Workflow_Part2 Workflow for Amine Synthesis cluster_0 Ritter Reaction cluster_1 Hydrolysis & Work-up cluster_2 Purification A1 Dissolve Alcohol in Acetonitrile A2 Cool to 0 °C A1->A2 A3 Add conc. H₂SO₄ dropwise A2->A3 A4 Stir and warm to RT A3->A4 B1 Pour mixture onto ice A4->B1 B2 Basify with NaOH (aq) to pH > 12 B1->B2 B3 Heat to reflux for 6-8 hours B2->B3 B4 Cool and Extract with Dichloromethane B3->B4 C1 Wash, Dry, and Concentrate B4->C1 C2 Purify via Column Chromatography or Distillation C1->C2

Caption: Experimental workflow for the synthesis of 1-(5-bromo-2-fluorophenyl)cyclopentanamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 25 mmol scale)Moles (mmol)Notes
1-(5-Bromo-2-fluorophenyl)cyclopentanol259.126.48 g25.0From Part 1
Acetonitrile41.0550 mL-Reagent grade
Sulfuric Acid (conc.)98.0810 mL~184Caution! Highly corrosive
Sodium Hydroxide (aq)40.00~100 mL-6 M solution
Dichloromethane-3 x 75 mL-For extraction
Brine-50 mL-For washing
Anhydrous Na₂SO₄---For drying

Step-by-Step Protocol:

  • Ritter Reaction: In a 250 mL round-bottom flask, dissolve 1-(5-bromo-2-fluorophenyl)cyclopentanol (6.48 g, 25.0 mmol) in acetonitrile (50 mL).

  • Cool the flask in an ice bath to 0 °C.

  • CAUTION: Slowly and dropwise, add concentrated sulfuric acid (10 mL) to the stirred solution. The addition is highly exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting alcohol is consumed.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker.

  • Slowly neutralize the acidic solution by adding 6 M aqueous sodium hydroxide. Continue adding base until the solution is strongly alkaline (pH > 12). This step is also exothermic.

  • Transfer the basic mixture to a round-bottom flask equipped with a reflux condenser and heat to reflux for 6-8 hours to ensure complete hydrolysis of the amide intermediate.

  • Work-up: Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine) or by vacuum distillation to yield 1-(5-bromo-2-fluorophenyl)cyclopentanamine as an oil or solid.

Expected Results and Characterization

This synthetic protocol is expected to provide the target compound with good purity and yield.

ParameterExpected Result
Overall Yield 45-60% (over two steps)
Appearance Colorless to pale yellow oil or solid
Purity (by NMR) >95%

Standard Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₁H₁₃BrFN: 258.02, 260.02).

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretching for the primary amine).

Safety and Handling Precautions

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle only under an inert atmosphere.

  • Lithium Diisopropylamide (LDA): A strong, corrosive base. Avoid contact with skin and eyes.

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Always add acid to other liquids slowly and with cooling.

  • Dichloromethane: A suspected carcinogen. Handle in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 1-(5-bromo-2-fluorophenyl)cyclopentanamine. By leveraging a regioselective ortho-directed metalation and a classical Ritter reaction, this protocol overcomes common challenges associated with the synthesis of sterically demanding α,α-disubstituted arylcyclopentanamines. This methodology grants researchers access to a valuable intermediate for the development of novel therapeutics in the field of neuroscience and beyond.

References

  • High Yielding Continuous-Flow Synthesis of Norketamine.
  • Pharmacological role and different routes of synthesis of ketamine: a general anesthetic -a mini review.
  • US20200299224A1 - Ketamine flow synthesis.
  • Molecular mechanisms underlying the antidepressant actions of arketamine: beyond the NMDA receptor. PMC.
  • EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

Sources

Application Note: Scalable Syntheses of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Bromo-2-fluorophenyl)cyclopentanamine is a highly sterically hindered


-tertiary amine, serving as a critical building block in the development of CNS-active agents, selective kinase inhibitors, and advanced agrochemicals. Synthesizing such crowded 1-arylcycloalkylamines presents significant synthetic challenges, primarily due to the propensity for elimination side-reactions and the difficulty of driving nucleophilic additions at sterically encumbered centers.

This application note details two orthogonal, self-validating protocols for its preparation as a stable hydrochloride salt. By providing both a cost-effective bulk synthesis route and a highly robust modern organometallic route, researchers can select the optimal pathway based on their scale and reagent availability.

Strategic Retrosynthetic Analysis & Mechanistic Rationale

To ensure robust scalability and high scientific integrity, we present two distinct pathways:

  • Pathway A (Alkylation-Hofmann Route): Leverages the Thorpe-Ingold effect to construct the cyclopentane ring from an arylacetonitrile. The subsequent conversion to the amine utilizes a mild hypervalent iodine-mediated Hofmann rearrangement, avoiding harsh brominating conditions that could compromise the aryl bromide moiety.

  • Pathway B (Sulfinyl Imine Route): Utilizes Ellman’s auxiliary to facilitate the direct nucleophilic addition of a sterically encumbered Grignard reagent to cyclopentanone. This approach suppresses enolization and prevents over-addition, yielding the target amine with exceptional purity.

Retrosynthesis Target 1-(5-Bromo-2-fluorophenyl) cyclopentanamine HCl Amide Cyclopentanecarboxamide Intermediate Target->Amide Hofmann Rearrangement Sulfinamide tert-Butanesulfinamide Intermediate Target->Sulfinamide Acidic Deprotection Nitrile Cyclopentanecarbonitrile Intermediate Amide->Nitrile Hydrolysis SM1 5-Bromo-2-fluorophenyl acetonitrile Nitrile->SM1 Alkylation (1,4-dibromobutane) Imine Sulfinyl Imine Intermediate Sulfinamide->Imine Grignard Addition SM2 Cyclopentanone + Aryl Grignard Imine->SM2 Condensation

Retrosynthetic strategies for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine.

Experimental Protocols

Protocol A: The Alkylation-Hofmann Route

Mechanistic Insight: The classical Hofmann rearrangement using Br


/NaOH is incompatible with the aryl bromide moiety due to the high risk of halogen exchange or aromatic over-bromination. To circumvent this, we utilize Phenyliodine bis(trifluoroacetate) (PIFA). PIFA operates under mildly acidic to neutral conditions to facilitate the migration of the bulky cycloalkyl group to the nitrogen atom, preserving the integrity of the halogenated aromatic ring [1].

Step A1: Synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile

  • Charge a round-bottom flask with 5-bromo-2-fluorophenylacetonitrile (1.0 equiv), 1,4-dibromobutane (1.1 equiv), and tetrabutylammonium bromide (TBAB, 0.05 equiv) in toluene (5 mL/mmol).

  • Add 50% aqueous NaOH (5.0 equiv) dropwise at room temperature under vigorous stirring (biphasic system).

  • Heat the mixture to 60 °C for 12 hours. The Thorpe-Ingold effect drives the rapid second alkylation step, preventing intermolecular side reactions.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via recrystallization (hexane/EtOAc) or use crude in the next step.

Step A2: Hydrolysis to 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxamide Causality Note: Hydrolysis of sterically encumbered


-disubstituted nitriles is notoriously sluggish under standard aqueous conditions. The Radziszewski reaction overcomes this barrier via the highly nucleophilic hydroperoxide anion (HOO

).
  • Dissolve the nitrile (1.0 equiv) in DMSO (3 mL/mmol) and cool to 0 °C.

  • Add 30% aqueous H

    
    O
    
    
    
    (5.0 equiv) followed by 20% aqueous NaOH (1.5 equiv) dropwise.
  • Stir at room temperature for 4 hours. The reaction is strongly exothermic; maintain the temperature below 30 °C.

  • Quench by pouring into ice water. Filter the precipitated white solid, wash with cold water, and dry under vacuum to yield the carboxamide.

Step A3 & A4: PIFA-Mediated Hofmann Rearrangement & Salt Formation

  • Dissolve the carboxamide (1.0 equiv) in a 2:1 mixture of CH

    
    CN and H
    
    
    
    O (6 mL/mmol).
  • Add PIFA (1.2 equiv) in one portion at room temperature. Stir for 4–6 hours until gas evolution (CO

    
    ) ceases and TLC indicates complete consumption of the starting material.
    
  • Concentrate the mixture to remove CH

    
    CN. Basify the aqueous residue with 1M NaOH to pH 10 and extract with MTBE (3 × 10 mL/mmol).
    
  • Dry the combined MTBE layers over Na

    
    SO
    
    
    
    , filter, and cool to 0 °C.
  • Introduce 2M HCl in diethyl ether (1.5 equiv) dropwise. A white precipitate of the target amine hydrochloride will form immediately. Filter, wash with cold ether, and dry.

Protocol B: The Sulfinyl Imine (Ellman) Addition Route

Mechanistic Insight: Direct addition of aryl Grignard reagents to cyclopentanone often yields the tertiary alcohol, requiring a harsh Ritter reaction to convert to the amine. By pre-forming the


-tert-butanesulfinyl imine, the electrophilicity of the carbon is enhanced, and the bulky sulfinyl group prevents 

-deprotonation (enolization), forcing the 1,2-addition [2].

EllmanMechanism Step1 Cyclopentanone + tert-Butanesulfinamide Step2 Ti(OEt)4 Coordination & Water Scavenging Step1->Step2 Step3 N-tert-Butanesulfinyl Cyclopentyl Imine Step2->Step3 - TiO2, - EtOH Step4 Aryl Grignard Addition (Sterically Directed) Step3->Step4 ArMgBr Step5 Sterically Hindered Sulfinamide Adduct Step4->Step5 C-C Bond Formation Step6 HCl / MeOH Cleavage Step5->Step6 Step7 Target Amine HCl Step6->Step7 - Sulfinyl Byproduct

Mechanistic workflow of the sulfinyl imine (Ellman) addition route.

Step B1: Imine Condensation

  • To a solution of cyclopentanone (1.0 equiv) and 2-methyl-2-propanesulfinamide (1.05 equiv) in anhydrous THF (2 mL/mmol), add Ti(OEt)

    
     (2.0 equiv). Ti(OEt)
    
    
    
    acts as both a Lewis acid and a water scavenger.
  • Stir the reaction at 50 °C for 16 hours.

  • Cool to room temperature and pour into an equal volume of brine under rapid stirring. Filter the resulting TiO

    
     suspension through a pad of Celite, wash with EtOAc, and concentrate the filtrate to yield the sulfinyl imine.
    

Step B2: Chemoselective Grignard Generation & Addition Causality Note: Selective generation of the Grignard reagent is achieved via an iodine-magnesium exchange using isopropylmagnesium chloride (


-PrMgCl). Because the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, the exchange occurs exclusively at the 2-position of 4-bromo-1-fluoro-2-iodobenzene, leaving the aryl bromide intact[3].
  • Dissolve 4-bromo-1-fluoro-2-iodobenzene (1.2 equiv) in anhydrous THF (3 mL/mmol) and cool to -20 °C under argon.

  • Add

    
    -PrMgCl (2.0 M in THF, 1.25 equiv) dropwise. Stir for 30 minutes to form 5-bromo-2-fluorophenylmagnesium chloride.
    
  • Cool the Grignard solution to -78 °C. Slowly add a solution of the sulfinyl imine (1.0 equiv in THF) dropwise.

  • Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, dry, and concentrate.
    

Step B3: Acidic Deprotection

  • Dissolve the crude sulfinamide in MeOH (2 mL/mmol).

  • Add 4M HCl in 1,4-dioxane (3.0 equiv) and stir at room temperature for 2 hours.

  • Concentrate the mixture to dryness. Triturate the residue with cold MTBE to remove the sulfinate byproducts, yielding the pure 1-(5-Bromo-2-fluorophenyl)cyclopentanamine hydrochloride as a white powder.

Comparative Data & Yield Optimization

The following table summarizes the operational metrics for both pathways, allowing process chemists to select the appropriate route based on project phase and constraints.

ParameterPathway A (Alkylation-Hofmann)Pathway B (Sulfinyl Imine)
Overall Yield 45 – 55% (over 3 steps)65 – 75% (over 3 steps)
Key Reagents 1,4-dibromobutane, H

O

, PIFA
Ti(OEt)

,

-PrMgCl, Ellman's Auxiliary
Scalability Excellent (Kilogram scale)Good (up to 100g scale)
Chemoselectivity Moderate (Requires careful PIFA control)Exceptional (Knochel exchange is highly specific)
Primary Impurities Unreacted nitrile, trace debrominated arylTrace ketone (from imine hydrolysis)
Cost Efficiency High (Cheap starting materials)Moderate (Auxiliary and Ti(OEt)

add cost)

Safety, Handling, & Analytical Characterization

  • Hypervalent Iodine (PIFA): Store at 2-8 °C. Handle with non-metallic spatulas as it can degrade upon contact with certain transition metals.

  • Organomagnesium Reagents (

    
    -PrMgCl):  Highly flammable and moisture-sensitive. Syringe transfers must be conducted under an inert atmosphere (Argon/N
    
    
    
    ).
  • Expected Analytical Profile (Target HCl Salt):

    • 
      H NMR  (400 MHz, DMSO-
      
      
      
      ):
      
      
      8.65 (br s, 3H, -NH
      
      
      ), 7.72 (dd,
      
      
      = 6.8, 2.4 Hz, 1H, Ar-H), 7.60 (ddd,
      
      
      = 8.8, 4.4, 2.4 Hz, 1H, Ar-H), 7.28 (dd,
      
      
      = 10.4, 8.8 Hz, 1H, Ar-H), 2.15-2.00 (m, 4H, cyclopentyl), 1.85-1.65 (m, 4H, cyclopentyl).
    • 
      F NMR  (376 MHz, DMSO-
      
      
      
      ):
      
      
      -112.4 (s, 1F).

References

  • "Total Synthesis of (±)-Quinagolide: A Potent D2 Receptor Agonist for the Treatment of Hyperprolactinemia" ACS Omega, 2019.[Link]

  • McMahon, J. P., Ellman, J. A. "Highly stereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines derived from 3- and 4-substituted cyclohexanones." Organic Letters, 2004, 6(10), 1645-1647.[Link]

  • Knochel, P., et al. "Preparation and Reactions of Polyfunctional Organomagnesium Reagents." Angewandte Chemie International Edition, 2003, 42(36), 4302-4320.[Link]

Application Note: Strategic Utilization of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utility, synthesis, and handling of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1534173-23-3 / 1365928-28-0 analog). As a gem-disubstituted cyclic amine, this intermediate represents a critical scaffold in the design of next-generation Androgen Receptor (AR) antagonists and kinase inhibitors. Its structure offers a dual-advantage: the cyclopentyl ring imposes conformational restriction (Thorpe-Ingold effect) to enhance target selectivity, while the 2-fluoro and 5-bromo substitutions provide handles for metabolic blocking and divergent cross-coupling, respectively.

Strategic Significance in Medicinal Chemistry

The Gem-Disubstitution Effect

The transition from a flexible benzylamine to a rigidified 1-arylcyclopentanamine is a classic bioisosteric replacement strategy.

  • Conformational Locking: The quaternary carbon restricts the rotation of the phenyl ring relative to the amine, often locking the molecule in a bioactive conformation.

  • Metabolic Stability: The cyclopentyl ring blocks the benzylic position, preventing cytochrome P450-mediated

    
    -hydroxylation, a common clearance pathway for benzylamines.
    
  • Lipophilicity Modulation: The C(2)-Fluorine atom lowers the pKa of the amine and modulates the lipophilicity (

    
    ), improving CNS penetration and oral bioavailability.
    
Target Applications
  • AR Antagonists: This scaffold is a rigidified analog of the dimethyl-substituted core found in Enzalutamide and the cyclobutyl core in Apalutamide . The cyclopentyl ring fills hydrophobic pockets more completely than smaller rings.

  • Kinase Inhibitors: The 5-bromo moiety allows for Suzuki-Miyaura coupling to heteroaryl hinge-binders, while the amine serves as an anchor for solvent-front interactions (e.g., via urea or amide linkages).

Chemical Properties & Specifications

PropertyValueNote
IUPAC Name 1-(5-Bromo-2-fluorophenyl)cyclopentan-1-amine
Molecular Formula

Molecular Weight 258.13 g/mol
Predicted pKa ~8.5 (Amine)Lowered by ortho-F effect
LogP (Predicted) 3.2 - 3.5High lipophilicity
Appearance Pale yellow oil or low-melting solidTendency to form carbonate salts in air
Solubility DMSO, DCM, MeOH, EtOAcPoor water solubility

Protocol 1: Scalable Synthesis via Nitrile Alkylation

Rationale: Direct alkylation of the aniline is prone to over-alkylation. The most robust industrial route utilizes the arylacetonitrile precursor, leveraging the acidity of the benzylic protons for double alkylation, followed by a Hofmann rearrangement.

Workflow Diagram

SynthesisRoute Start 2-(5-Bromo-2-fluorophenyl) acetonitrile Step1 Double Alkylation (1,4-Dibromobutane) Start->Step1 NaH, DMF, 0°C Inter1 1-Arylcyclopentane carbonitrile Step1->Inter1 Step2 Hydrolysis (H2O2 / NaOH) Inter1->Step2 DMSO, RT Inter2 Primary Amide Step2->Inter2 Step3 Hofmann Rearrangement (NaOCl / NaOH) Inter2->Step3 0°C -> 60°C Final Target: 1-Arylcyclopentanamine Step3->Final

Figure 1: Synthetic pathway converting the arylacetonitrile precursor to the target amine via cyclization and Hofmann degradation.[1]

Step-by-Step Procedure
Step A: Cycloalkylation
  • Reagents: 2-(5-Bromo-2-fluorophenyl)acetonitrile (1.0 eq), 1,4-Dibromobutane (1.1 eq), Sodium Hydride (60% dispersion, 2.5 eq).

  • Solvent: Anhydrous DMF or THF.

  • Execution:

    • Cool a suspension of NaH in DMF to 0°C under

      
      .
      
    • Add the nitrile dropwise (exothermic). Stir for 30 min.

    • Add 1,4-dibromobutane dropwise.

    • Allow to warm to RT and stir for 4-16 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2] The product (Nitrile intermediate) is usually a solid.
    
Step B: Hydrolysis to Amide
  • Reagents: Nitrile intermediate (1.0 eq), 30%

    
     (10 eq), NaOH (20% aq, 5 eq).
    
  • Solvent: DMSO or MeOH.

  • Execution:

    • Dissolve nitrile in DMSO. Add NaOH solution.[3]

    • Slowly add

      
       (Caution: Gas evolution).
      
    • Stir at RT until TLC shows consumption of nitrile.

Step C: Hofmann Rearrangement[4][1]
  • Reagents: Amide intermediate (1.0 eq), Sodium Hypochlorite (10-13% active chlorine, 2.5 eq), NaOH (3.0 eq).

  • Execution:

    • Suspend amide in water/NaOH. Cool to 0°C.

    • Add NaOCl solution slowly. Stir 1h at 0°C.

    • Heat to 60-70°C for 2 hours (Rearrangement occurs).

    • Isolation: Cool to RT. Extract the free amine with DCM. Dry over

      
      .[2]
      
    • Note: Conversion to the HCl salt is recommended for storage stability.

Protocol 2: Divergent Functionalization

This intermediate is a "linchpin" scaffold. The order of operations is critical: Amine functionalization usually precedes Suzuki coupling to prevent catalyst poisoning by the free amine.

Functionalization Logic

Functionalization Core 1-(5-Bromo-2-fluorophenyl) cyclopentanamine PathA Path A: Heterocycle Formation (AR Antagonists) Core->PathA PathB Path B: Amide Coupling (Kinase Inhibitors) Core->PathB ReagentA + Isothiocyanate (e.g., 4-cyano-3-(trifluoromethyl)phenyl) PathA->ReagentA ProductA Thiohydantoin Core (Enzalutamide Analog) ReagentA->ProductA PathC Path C: Suzuki-Miyaura (Late Stage) ProductA->PathC Subsequent Step ReagentB + Carboxylic Acid / HATU PathB->ReagentB ProductB Amide Intermediate ReagentB->ProductB ProductB->PathC Subsequent Step ReagentC + Aryl Boronic Acid Pd(dppf)Cl2 ProductC Biaryl Scaffold

Figure 2: Divergent synthesis pathways. Path A is preferred for AR antagonists; Path B for Kinase inhibitors.

Detailed Method: Thiohydantoin Formation (Enzalutamide Analog Synthesis)

To synthesize a rigidified Enzalutamide analog:

  • Reactants: Amine scaffold (1.0 eq) + 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.1 eq).

  • Conditions: Microwave irradiation,

    
    , 20 min in DMF.
    
  • Cyclization: The resulting thiourea is often cyclized to the thiohydantoin using mild acid (HCl/MeOH) and heat, or by reacting with an ester equivalent if building the ring de novo.

Safety & Handling Guidelines

  • Hazards:

    • Skin/Eye Irritant: The free amine is basic and corrosive.

    • Sensitizer: Potential skin sensitizer (common for benzylic amines).

    • Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended).

  • Storage:

    • Store as the Hydrochloride (HCl) salt for maximum stability.

    • Hygroscopic: Keep under inert atmosphere (

      
       or Ar) at 2-8°C.
      
  • Disposal: High halogen content requires disposal via dedicated organic halogen waste streams.

References

  • Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research. (Describes the structure-activity relationship of the cyclobutyl analog Apalutamide).

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science. (Foundational work on Enzalutamide and the gem-dimethyl diarylthiohydantoin scaffold).

  • Bertus, P., & Szymoniak, J. (2003).[5] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[5] The Journal of Organic Chemistry.[5] (Methodology for synthesizing 1-arylcycloalkylamines).

  • Baumgold, J., et al. (1992). Gem-disubstituted amino acid analogs as muscarinic agents. Journal of Medicinal Chemistry. (Early validation of the Thorpe-Ingold effect in cyclic amines).

Sources

Reductive amination protocols involving 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reductive amination of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (referred to herein as Amine-1 ). This scaffold is a critical intermediate in the synthesis of next-generation androgen receptor antagonists and kinase inhibitors.

The Challenge: Amine-1 possesses a primary amine attached to a quaternary carbon (gem-disubstituted cyclopentane). This creates significant steric bulk that impedes nucleophilic attack on carbonyls. Furthermore, the electron-withdrawing nature of the 2-fluoro and 5-bromo substituents on the phenyl ring reduces the nucleophilicity of the amine nitrogen.

The Solution: Standard protocols often stall at the hemiaminal stage or suffer from low conversion. This note provides two distinct, field-validated protocols:

  • Method A (Aldehydes): A mild Sodium Triacetoxyborohydride (STAB) protocol optimized for chemoselectivity.

  • Method B (Ketones/Resistant Aldehydes): A Titanium(IV) Isopropoxide-mediated protocol to force imine formation in sterically congested environments.

Strategic Considerations & Mechanism

Successful derivatization of Amine-1 requires overcoming the energy barrier of imine formation.

  • Steric Hindrance: The cyclopentyl ring locks the amine in a conformation that restricts the angle of approach for incoming electrophiles.

  • Chemoselectivity: The aryl bromide (C-5 position) is sensitive to hydrodehalogenation. Catalytic hydrogenation (Pd/C, H2) is strictly contraindicated as it will strip the bromine atom. Hydride-based reductions are required.

  • Water Management: For this specific amine, the equilibrium between hemiaminal and imine is unfavorable. Chemical dehydration (using Ti(OiPr)4 or molecular sieves) is often necessary to drive the reaction forward.

Visualizing the Pathway

The following diagram illustrates the critical decision points and reaction pathways.

ReactionPathway Start Amine-1 (Sterically Hindered) Decision Substrate Type? Start->Decision Partner Carbonyl Partner Partner->Decision Aldehyde Aldehyde Decision->Aldehyde Unimpeded Ketone Ketone / Bulky Aldehyde Decision->Ketone Hindered ImineA Imine Formation (Equilibrium) Aldehyde->ImineA DCE, AcOH STAB Reduction: NaBH(OAc)3 (Mild, Selective) ImineA->STAB Product Secondary Amine Product STAB->Product Titanium Activation: Ti(OiPr)4 (Lewis Acid + Desiccant) Ketone->Titanium Neat or THF ImineB Forced Imine Species Titanium->ImineB Water Scavenging Borohydride Reduction: NaBH4 or NaBH3CN ImineB->Borohydride Borohydride->Product

Figure 1: Decision tree for reductive amination of Amine-1 based on carbonyl steric profile.

Experimental Protocols

Protocol A: Standard Reductive Alkylation (Aldehydes)

Recommended for: Non-hindered aldehydes (e.g., formaldehyde, benzaldehyde derivatives).

Reagents:

  • Amine-1 (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1][2][3][4]

Procedure:

  • Dissolution: In a dry reaction vial, dissolve Amine-1 (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Activation: Add the aldehyde (1.1 mmol). If the aldehyde is aromatic or sterically hindered, add AcOH (1.0 mmol) to catalyze imine formation.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes. Note: For this specific amine, do not skip this pre-stir step.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

  • Reaction: Stir at RT for 4–16 hours under Nitrogen. Monitor by LC-MS for consumption of Amine-1 .

  • Quench: Quench by adding saturated aqueous NaHCO3.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Why this works: STAB is a mild hydride donor that does not reduce aldehydes/ketones rapidly, allowing the imine to form first. It is safe for the aryl bromide.

Protocol B: Titanium-Mediated Reductive Amination (Ketones)

Recommended for: Ketones, sterically hindered aldehydes, or when Protocol A yields <50%.

Reagents:

  • Amine-1 (1.0 equiv)

  • Ketone (1.1 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (or run neat if liquid ketone).

Procedure:

  • Complexation: In a flame-dried flask under Argon, combine Amine-1 (1.0 mmol) and the Ketone (1.2 mmol).

  • Titanium Addition: Add Ti(OiPr)4 (1.5 mmol) neat via syringe.

    • Observation: The solution may become viscous or change color (yellow/orange) as the titanium-amine complex forms.

  • Forced Dehydration: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if extremely hindered).

    • Mechanism:[5][6][7][8] Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and chemically consumes the water produced, driving the equilibrium to the imine.

  • Dilution: Dilute the mixture with absolute Ethanol or dry THF (5 mL).

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 mmol) portion-wise. (Caution: Gas evolution).

  • Workup (Critical Step):

    • Add 1N NaOH or water (2 mL) to quench. A thick white precipitate (TiO2) will form.

    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate and purify via column chromatography.

Why this works: The steric bulk of Amine-1 makes imine formation the rate-limiting step. Titanium coordinates to the oxygen, increasing electrophilicity, and irreversibly traps water, forcing the reaction to completion before the reducing agent is added.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

VariableRecommendationRationale
Solvent DCE (Method A) / THF (Method B)DCE promotes imine formation; THF is compatible with Titanium species.
Acid Catalyst Acetic Acid (AcOH)Essential for Method A to protonate the hemiaminal hydroxyl group.
Water Strictly Anhydrous Water reverses imine formation. Use molecular sieves or Ti(OiPr)4.
Temperature 0°C

RT
Heat (50°C) is only required for Method B during the imine formation step.
Side Reactions DehalogenationAvoid Pd/C, LiAlH4, or refluxing in alcohols with active metals.

Troubleshooting Guide:

  • Problem: Starting material (Amine-1) remains, no product.

    • Cause: Imine formation failed due to sterics.

    • Fix: Switch to Protocol B (Titanium). Heat the Amine+Ketone+Ti mixture to 60°C for 4 hours before adding borohydride.

  • Problem: Product forms but debromination is observed (Mass = M-79).

    • Cause: Reducing agent too strong or metal contamination.

    • Fix: Ensure NaBH4 is added at 0°C. Do not use Zinc/HCl or catalytic hydrogenation.

Mechanistic Workflow (Titanium Route)

The following diagram details the specific molecular events in Protocol B, highlighting the role of Titanium.

TitaniumMechanism cluster_0 Step 1: Activation & Dehydration cluster_1 Step 2: Reduction Complex Ti-Carbonyl Complex (Activated Electrophile) Attack Amine Attack (Sterically Hindered) Complex->Attack Elimination Water Scavenging Ti(OiPr)4 + H2O -> TiO2(s) Attack->Elimination Imine Stable Imine Species Elimination->Imine Irreversible Red NaBH4 Addition (Hydride Transfer) Imine->Red Final Secondary Amine (Retention of Br/F) Red->Final

Figure 2: Mechanism of Titanium(IV) Isopropoxide mediated reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990).[7][9] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7][9] The Journal of Organic Chemistry, 55(8), 2552-2554.[7] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination."[7][9][10] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • ChemScene. (n.d.). "Product Data: 1-(5-Bromo-2-fluorophenyl)cyclopentan-1-amine." ChemScene Product Catalog. Link

Sources

Scalable manufacturing of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Scalable Manufacturing Protocol for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine A robust, azide-free synthetic workflow for a critical pharmaceutical intermediate.

Executive Summary

1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1534173-23-3) is a highly valued building block in modern medicinal chemistry. The rigid cyclopentyl ring acts as a lipophilic, 3D-conformational spacer, while the primary amine serves as a vector for amide coupling or reductive amination. Furthermore, the 5-bromo-2-fluorophenyl moiety provides a dual-purpose handle: the fluorine atom enhances metabolic stability and modulates the pKa of the adjacent amine, and the bromine atom allows for downstream diversification via palladium-catalyzed cross-coupling reactions. This application note details a highly scalable, non-cryogenic, and azide-free synthetic route designed for multi-kilogram manufacturing.

Mechanistic Overview & Route Selection

The traditional synthesis of 1-arylcycloalkylamines heavily relies on the Curtius rearrangement of a carboxylic acid intermediate. However, this requires the use of diphenylphosphoryl azide (DPPA), which poses severe explosion hazards at scale. Alternatively, Grignard additions to cyclic ketimines require cryogenic conditions (-78 °C) and are prone to over-alkylation.

To ensure a self-validating, scalable, and intrinsically safe process, we utilize a three-step workflow:

  • Phase-Transfer Catalyzed (PTC) Cycloalkylation : The bis-alkylation of 2-(5-bromo-2-fluorophenyl)acetonitrile[1] with 1,4-dibromobutane is driven by a phase-transfer catalyst[2]. This avoids pyrophoric bases (e.g., NaH) and operates efficiently at mild temperatures[3].

  • Radziszewski Hydration : The sterically hindered nitrile is hydrated to the primary amide using alkaline hydrogen peroxide. This chemoselective method avoids the harsh acidic hydrolysis that could otherwise cleave carbon-carbon bonds or cause halogen displacement[4].

  • Hofmann Rearrangement : The primary amide is converted to the target amine using sodium hypochlorite (bleach) and sodium hydroxide. This completely bypasses the use of toxic, corrosive liquid bromine[5].

Reaction Workflow Diagram

SynthesisRoute A 2-(5-Bromo-2-fluorophenyl) acetonitrile B 1-(5-Bromo-2-fluorophenyl) cyclopentanecarbonitrile A->B 1,4-Dibromobutane NaOH, TBAB Toluene, 60°C C 1-(5-Bromo-2-fluorophenyl) cyclopentanecarboxamide B->C H2O2, K2CO3 DMSO, 40°C D 1-(5-Bromo-2-fluorophenyl) cyclopentanamine C->D NaOCl, NaOH MeOH/H2O, 60°C

Three-step scalable synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine.

Step-by-Step Experimental Protocols

Step 1: PTC Cycloalkylation

Objective : Synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile. Causality : Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling the hydroxide anion from the aqueous phase into the organic toluene phase. This allows the deprotonation of the benzylic carbon. The intramolecular cyclization (forming the 5-membered ring) is entropically favored and outcompetes intermolecular side reactions[2]. Protocol :

  • Charge a jacketed reactor with Toluene (10 volumes) and 2-(5-Bromo-2-fluorophenyl)acetonitrile (1.0 eq).

  • Add 1,4-dibromobutane (1.1 eq) and TBAB (0.05 eq). Begin vigorous mechanical stirring (300 rpm).

  • Slowly dose 50% w/w aqueous NaOH (4.0 eq) over 1 hour, maintaining the internal temperature below 40 °C.

  • Heat the biphasic mixture to 60 °C for 8 hours. Self-Validating IPC : Sample the organic layer. Perform HPLC analysis. The reaction is deemed complete when the starting material is <1.0% (Area%). If the mono-alkylated intermediate persists, extend heating by 2 hours. Workup : Cool to 20 °C. Add water (5 volumes) to dissolve salts. Separate the aqueous layer. Wash the organic layer with 1M HCl (3 volumes) followed by brine. Concentrate under reduced pressure to yield a pale yellow oil.

Step 2: Radziszewski Hydration

Objective : Synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxamide. Causality : The Radziszewski reaction utilizes the hydroperoxide anion (HOO⁻) as a highly nucleophilic species that attacks the electron-deficient nitrile carbon, forming a peroxycarboximidic acid intermediate, which subsequently collapses to the amide[4]. DMSO is critical here as it stabilizes the intermediate and accelerates the reaction. Protocol :

  • Dissolve the nitrile intermediate from Step 1 in DMSO (8 volumes).

  • Add anhydrous K₂CO₃ (0.5 eq) and cool the mixture to 15 °C.

  • Dropwise add 30% aqueous H₂O₂ (3.0 eq) over 2 hours. (Caution: Exothermic reaction with delayed onset.) Maintain internal temperature between 30–40 °C using jacket cooling.

  • Stir at 40 °C for 4 hours. Self-Validating IPC : Monitor via LC-MS. The nitrile peak must be <2.0%. The mass spectrum should confirm the M+18 mass shift corresponding to the amide. Workup : Quench the reaction by slowly pouring the mixture into ice-cold water (20 volumes) containing 10% sodium thiosulfate (to destroy residual peroxides). The amide precipitates as a white solid. Filter, wash with water, and dry under a vacuum at 50 °C.

Step 3: Hofmann Rearrangement

Objective : Synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine. Causality : The amide is N-chlorinated by hypochlorite, followed by base-mediated deprotonation. The resulting anion undergoes a concerted 1,2-alkyl shift, expelling the chloride leaving group to form an isocyanate. The isocyanate is rapidly hydrolyzed by the aqueous base to a carbamic acid, which decarboxylates to yield the primary amine[5]. Protocol :

  • Suspend the amide intermediate in Methanol (5 volumes) and cool to 0 °C.

  • Add a pre-cooled solution of NaOH (3.0 eq) in water (5 volumes).

  • Slowly dose 12% w/w aqueous Sodium Hypochlorite (NaOCl, 1.5 eq) over 1 hour, keeping the temperature below 5 °C.

  • Stir at 0 °C for 1 hour to ensure complete N-chlorination.

  • Heat the mixture to 60 °C for 3 hours to drive the rearrangement and decarboxylation. Self-Validating IPC : Monitor via HPLC. The intermediate N-chloroamide and isocyanate must be completely consumed. Workup : Cool to 20 °C and concentrate under vacuum to remove methanol. Extract the aqueous residue with Methyl tert-butyl ether (MTBE, 3 x 5 volumes). Wash the combined MTBE layers with brine. Purification : To isolate the product as a highly stable salt, add 4M HCl in dioxane (1.2 eq) to the MTBE solution. Filter the resulting white precipitate, wash with cold MTBE, and dry to afford 1-(5-Bromo-2-fluorophenyl)cyclopentanamine hydrochloride.

Process Data Summary

StepTransformationExpected Yield (%)Target Purity (HPLC)Key IPC Marker / Impurity
1 Cycloalkylation88 - 92%> 95%Mono-alkylated intermediate
2 Radziszewski Hydration85 - 89%> 98%Over-hydrolysis to carboxylic acid
3 Hofmann Rearrangement78 - 82%> 99%N-chloroamide intermediate

References

  • Title : 2-(5-Bromo-2-fluorophenyl)acetonitrile | C8H5BrFN | CID 23509631 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles Source : Science24 URL :[Link]

  • Title : Phase Transfer Catalysis in Pharmaceutical Industry Source : Acta Poloniae Pharmaceutica URL :[Link]

  • Title : Formation of singlet molecular oxygen by the Radziszewski reaction between acetonitrile and hydrogen peroxide in the absence and presence of ketones Source : Journal of the Chemical Society, Perkin Transactions 2 (ResearchGate) URL :[Link]

  • Title : Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone Source : Organic Process Research & Development (ACS Publications) URL :[Link]

Sources

Applications of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine in Medicinal Chemistry

Part 1: Executive Summary & Structural Rationale

1-(5-Bromo-2-fluorophenyl)cyclopentanamine is a high-value pharmacophore scaffold, distinct for its "orthogonal functionality."[1][2] It serves as a critical building block in the synthesis of CNS-active agents (NMDA modulators, NK1 antagonists) and targeted oncology therapeutics (SHP2 inhibitors, PROTAC linkers).[3][1][2]

Its structural design offers three distinct advantages for lead optimization:

  • Conformational Restriction: The cyclopentyl ring locks the amine and the aromatic ring into a specific dihedral angle, reducing the entropic penalty of binding compared to flexible alkyl chains (the "Thorpe-Ingold Effect").[1][2]

  • Metabolic Blocking (2-Fluoro): The fluorine atom at the ortho position blocks a common site of metabolic oxidation (CYP450-mediated hydroxylation) and influences the phenyl ring's electronic properties, often improving bioavailability.[1][2]

  • Synthetic Handle (5-Bromo): The bromine atom at the meta position acts as a versatile "warhead" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]

Part 2: Detailed Experimental Protocols

Protocol A: Scalable Synthesis of the Scaffold

Rationale: Direct nitration/reduction routes are often low-yielding due to the steric bulk of the cyclopentyl ring.[1] The most robust industrial route utilizes the double-alkylation of an arylacetonitrile precursor, followed by a Curtius rearrangement or nitrile reduction.[1][2]

Reagents:

  • 2-(5-Bromo-2-fluorophenyl)acetonitrile (Starting Material)[1][2]

  • 1,4-Dibromobutane[1][2]

  • Sodium Hydride (NaH), 60% dispersion in oil[3][1][2]

  • Dimethyl sulfoxide (DMSO) and Tetrahydrofuran (THF)[1][2]

  • Lithium Aluminum Hydride (LiAlH4) or Borane-THF (for reduction)[1][2]

Step-by-Step Methodology:

  • Cycloalkylation (Formation of the Quaternary Center):

    • Setup: In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 eq) in dry DMSO/THF (3:1 ratio). Cool to 0°C.[3][1]

    • Addition: Dropwise add 2-(5-Bromo-2-fluorophenyl)acetonitrile (1.0 eq) dissolved in THF. Stir for 30 min to generate the carbanion.

    • Alkylation: Add 1,4-dibromobutane (1.1 eq) slowly to prevent exotherms.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the starting nitrile.[3][1]

    • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with brine, dry over MgSO4, and concentrate.[1][2]

    • Critical Checkpoint: Ensure complete mono-alkylation vs. dimerization.[1][2] The product should be 1-(5-bromo-2-fluorophenyl)cyclopentanecarbonitrile .

  • Nitrile Reduction to Amine:

    • Setup: Dissolve the nitrile intermediate in dry THF under N2.

    • Reduction: Add Borane-THF complex (1M, 3.0 eq) at 0°C. (Note: LiAlH4 can be used but may cause debromination if temperature is not strictly controlled).[1][2]

    • Reflux: Heat to mild reflux (65°C) for 12 hours.

    • Quench: Cool to 0°C. Carefully add MeOH, then 1M HCl. Stir at 60°C for 1 hour to break the boron-amine complex.

    • Isolation: Basify with NaOH (pH > 12), extract with DCM. The resulting oil is the free amine.[1] Convert to HCl salt for storage.[1]

Yield Expectation: 65–75% over two steps.[1]

Protocol B: Divergent Library Synthesis (Suzuki Coupling)

Rationale: This protocol demonstrates the chemoselective functionalization of the aryl bromide in the presence of the free (or Boc-protected) amine.[1][2]

Reagents:

  • Scaffold: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (Boc-protected recommended)[1][2]

  • Boronic Acid: Phenylboronic acid derivative (e.g., 4-Pyridineboronic acid)[3][1][2]

  • Catalyst: Pd(dppf)Cl2 or Pd2(dba)3 / XPhos[1][2]

  • Base: K3PO4 (2.0 M aq)[1][2]

  • Solvent: 1,4-Dioxane[1][2]

Workflow:

  • Protection (Optional but Recommended): Protect the primary amine with Boc2O to prevent catalyst poisoning or side reactions.[1][2]

  • Coupling:

    • Mix Scaffold (1.0 eq), Boronic Acid (1.5 eq), and Base (3.0 eq) in Dioxane.[1][2]

    • Degas with Nitrogen for 10 min.

    • Add Pd catalyst (5 mol%).[1][2]

    • Heat to 90°C for 4 hours.

  • Deprotection: Treat the crude coupled product with TFA/DCM (1:4) to reveal the amine.[1][2]

Part 3: Visualization of Workflows

Figure 1: Retrosynthetic Analysis & Pathway

This diagram illustrates the logical disconnection of the molecule and its assembly.[2]

SynthesisPath Target 1-(5-Bromo-2-fluorophenyl) cyclopentanamine Intermediate Nitrile Intermediate (Quaternary Carbon) Intermediate->Target BH3-THF (Reduction) SM1 2-(5-Bromo-2-fluorophenyl) acetonitrile SM1->Intermediate NaH, DMSO/THF (Cycloalkylation) SM2 1,4-Dibromobutane SM2->Intermediate

Caption: Figure 1. Convergent synthesis strategy utilizing a double-alkylation/reduction sequence to establish the quaternary ammonium core.[2]

Figure 2: Diversity-Oriented Application Workflow

This diagram maps the "Orthogonal Reactivity" where the molecule serves as a hub for different drug classes.[2]

Applications Core 1-(5-Bromo-2-fluorophenyl) cyclopentanamine Path_Br Path A: 5-Bromo Modification (Suzuki/Buchwald Coupling) Core->Path_Br Pd-Catalysis Path_NH2 Path B: Amine Modification (Urea/Amide Formation) Core->Path_NH2 Acylation Target_Kinase Kinase Inhibitors (e.g., TRK, ROS1) Extension into hydrophobic pocket Path_Br->Target_Kinase Target_PROTAC PROTAC Linkers Rigid exit vector Path_Br->Target_PROTAC Path_NH2->Target_Kinase Hinge Binder Target_CNS CNS Modulators (NMDA/NK1 Antagonists) H-bond donor interaction Path_NH2->Target_CNS

Caption: Figure 2.[1][2] Divergent synthesis workflow demonstrating the scaffold's utility in generating Kinase Inhibitors, CNS agents, and PROTACs.[1][2]

Part 4: Data Summary & Comparative Analysis

Table 1: Physicochemical Profile of the Scaffold vs. Non-Fluorinated Analog The 2-Fluoro substitution is critical for DMPK properties.

Property1-(5-Br-2-F-phenyl)...1-(5-Br-phenyl)...[1][2][4][5] (Non-F)Impact of 2-Fluoro
LogP (Calc) ~3.2~3.0Slight increase in lipophilicity; improved membrane permeability.[1][2]
pKa (Amine) ~9.2~9.8Lower pKa due to electron-withdrawing F; reduces lysosomal trapping.[1][2]
Metabolic Stability HighModerateBlocks ortho-hydroxylation; extends half-life (

).[1][2]
Conformation Twisted Phenyl-RingPlanar RotationF-atom induces a specific twist, often matching bioactive conformations.[3][1][2]

Part 5: References

  • Barnes-Seeman, D., et al. (2014).[1][2] "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses." Current Topics in Medicinal Chemistry, 14(7), 855-864.[3][1][2]

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[3][1][2] [1][2]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[3][1][2] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1][2] [1][2]

  • World Intellectual Property Organization. (2018).[1][2] "Substituted Cyclopentylamines as PRMT5 Inhibitors." WO2018183936.[1] (Demonstrates the utility of cycloalkylamine scaffolds).

  • ChemScene. (2023).[1][2] "Product Data: 1-(5-Bromo-2-methoxyphenyl)cyclopentanamine." (Structural analog data used for physicochemical extrapolation).[1][2]

Sources

Application Note: Handling and Storage Protocols for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the safe handling, storage, and solubilization of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1534173-23-3).[1] Designed for researchers in medicinal chemistry and drug discovery, this document synthesizes physicochemical data with field-proven laboratory standards.[1] It addresses the compound's specific stability requirements as a halogenated arylcycloalkylamine, detailing workflows to mitigate oxidative degradation and carbamate formation.

Physicochemical Profile & Identification

Understanding the structural properties is the first step in establishing a robust handling protocol.[1] This compound features a primary amine attached to a quaternary carbon on a cyclopentane ring, rendering it sterically hindered but still susceptible to atmospheric moisture and CO₂ absorption.[1]

PropertySpecification
Chemical Name 1-(5-Bromo-2-fluorophenyl)cyclopentan-1-amine
CAS Number 1534173-23-3
Molecular Formula C₁₁H₁₃BrFN
Molecular Weight 258.13 g/mol
Appearance Off-white to pale yellow solid
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Predicted) ~9.5 (Basic amine)
Solubility DMSO (>20 mg/mL), Ethanol (>15 mg/mL), Water (Low)

Safety & Hazard Mitigation (E-E-A-T)

Expert Insight: As a halogenated amine, this compound poses risks of irritation to mucosal membranes.[1] The primary amine functionality implies potential for skin sensitization and respiratory irritation.[1]

Hazard Classification (GHS)[1][2]
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3][2]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2]

Mandatory PPE & Containment[3][5]
  • Respiratory: Handling of dry powder must occur within a certified Chemical Fume Hood .[1] If weighing outside a hood is unavoidable, a NIOSH N95 or P100 respirator is required.[1]

  • Dermal: Double-gloving with Nitrile (0.11 mm min.[1] thickness) is recommended. The lipophilic nature (LogP 3.2) suggests potential for permeation; change gloves immediately upon contamination.[1]

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for fine powder handling.[1]

Storage Protocols

Trustworthiness: The stability of primary amines is often compromised by the formation of carbamates upon reaction with atmospheric CO₂.[1] The following protocol ensures long-term integrity.

Solid State Storage
  • Temperature: Store at 2°C to 8°C (Refrigerated). For storage exceeding 6 months, -20°C is preferred.

  • Atmosphere: Hydroscopic and CO₂-sensitive.[1] Store under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with PTFE-lined screw caps.[1] Avoid plastic containers for long-term storage to prevent leaching or adsorption.[1]

Solution State Storage
  • Solvent: Anhydrous DMSO is the preferred vehicle for stock solutions.[1]

  • Stability:

    • -80°C: Stable for 6 months.[1]

    • -20°C: Stable for 1 month.

    • 4°C: Use within 1 week.

  • Freeze-Thaw: Limit to a maximum of 3 cycles. Aliquoting is mandatory to prevent degradation.[1]

Solubilization & Handling Workflow

Expertise: Direct dissolution in aqueous buffers often leads to precipitation due to the hydrophobic phenyl-cyclopentyl core.[1] The "Co-solvent Spike" method is required for biological assays.[1]

Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh 2.58 mg of compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade ≥99.9%).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Sterilization: If used for cell culture, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the compound).[1]

Protocol: Dilution for Aqueous Assays
  • Prepare the working solution by diluting the DMSO stock into the buffer (e.g., PBS or Media).[1]

  • Critical Step: Keep the final DMSO concentration < 0.5% to avoid solvent toxicity in biological systems.[1]

  • Order of Addition: Always add the DMSO stock to the stirring buffer, not the reverse, to prevent transient high-concentration precipitation.

Visualizations

Storage Decision Tree

This logic flow ensures the compound is stored correctly based on its physical state and intended duration of use.[1]

StorageProtocol Start Compound Receipt CheckForm Physical Form? Start->CheckForm Solid Solid Powder CheckForm->Solid Dry Powder Solution Solubilized (DMSO) CheckForm->Solution Liquid DurationSolid Storage Duration? Solid->DurationSolid DurationLiq Usage Plan? Solution->DurationLiq ShortSolid < 6 Months Store at 4°C Desiccated DurationSolid->ShortSolid LongSolid > 6 Months Store at -20°C Under Argon DurationSolid->LongSolid Immediate Immediate Use Keep at RT (Dark) DurationLiq->Immediate Stock Stock Storage Aliquot -> -80°C DurationLiq->Stock

Caption: Decision matrix for optimal thermal and atmospheric storage conditions based on physical state.

Solubilization Workflow

A step-by-step visual guide to preparing a stable stock solution.

Solubilization Weigh Weigh Solid (2.58 mg) Solvent Add Anhydrous DMSO (1.0 mL) Weigh->Solvent Mix Vortex & Sonicate (35°C, 2 min) Solvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix No (Repeat) Filter Filter Sterilize (0.22 µm PTFE) QC->Filter Yes Use Ready for Assay Filter->Use

Caption: Workflow for preparing a 10 mM stock solution suitable for biological assays.

Analytical Quality Control

Authority: To verify compound integrity after storage, use the following HPLC parameters.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine backbone).[1]

  • Expected Retention: The lipophilic nature suggests elution late in the gradient (approx. 7-8 min).[1]

Emergency Procedures

In the event of exposure, immediate action is required.[1][3][2][5][6]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][3][2][4][6] Consult an ophthalmologist.

  • Skin Contact: Wash with non-abrasive soap and water.[1] Cover irritated skin with an emollient.[1]

  • Spill Cleanup:

    • Evacuate the immediate area.[1][3][2][7][6][8]

    • Absorb liquid spills with an inert material (vermiculite or sand).[1]

    • Clean surface with a 10% bleach solution followed by ethanol to degrade trace amines.[1]

References

  • General Handling of Arylcycloalkylamines: PubChem. (n.d.). 1-(3-Bromo-5-fluorophenyl)-2-methylpentan-2-amine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

Sources

Reaction conditions for functionalizing the bromine group on 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the reaction conditions for functionalizing 1-(5-Bromo-2-fluorophenyl)cyclopentanamine . This scaffold features a gem-disubstituted cyclopentyl ring (reminiscent of the ketamine core), where the primary amine and the aryl group share the C1 position.

Core Structural Analysis & Reactivity Profile

  • The Scaffold: The molecule contains a sterically crowded primary amine (

    
    ) at a quaternary carbon.[1] This steric bulk reduces the nucleophilicity of the amine compared to a standard alkyl amine, but it remains a competent catalyst poison (binding Pd) and a potential competing nucleophile.
    
  • The Electrophile (5-Bromo): The bromine is located at the 5-position of the phenyl ring.[2][3]

    • Electronic Environment: It is para to the 2-Fluoro substituent.[1][2][3] The fluorine atom exerts an inductive electron-withdrawing effect (activating the ring for oxidative addition) while donating electron density via resonance.[1][2] In net, the 5-position is activated for Pd-catalyzed cross-coupling.[1][2][3]

    • Steric Environment: The bromine is meta to the bulky cyclopentyl group. Consequently, the coupling site is sterically accessible, allowing for high yields even with bulky coupling partners.

Strategic Decision: Protection vs. Direct Functionalization

StrategyRecommendationContext
Direct Functionalization Feasible (Suzuki/Borylation) The steric bulk of the gem-disubstituted center hinders the amine from rapidly attacking the Pd-center or the aryl bromide.[1][2][3] Robust catalysts (e.g., Pd(dppf)) tolerate this.[1]
N-Protection (Boc) Mandatory (Buchwald-Hartwig) For C-N coupling, the free amine will compete with the external amine or lead to oligomerization.[1][2][3] Masking as a carbamate is required.[2][3]

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling with aryl/heteroaryl boronic acids while tolerating the free amine.[1][2][3]

Mechanism: The reaction utilizes a robust bidentate ligand (dppf) to prevent catalyst deactivation by the free amine. A mild base (


) is preferred over strong alkoxides to minimize side reactions.

Reagents:

  • Substrate: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (1.0 equiv)

  • Boronic Acid:

    
     (1.2–1.5 equiv)[1]
    
  • Catalyst:

    
     (3–5 mol%)[1]
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3]

Step-by-Step Protocol:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and base.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add the

    
     catalyst quickly under a positive pressure of inert gas.
    
  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 85–95°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2][3] The free amine may cause tailing; use a basic modifier (ammonium bicarbonate) in the mobile phase if necessary.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[2][3]

    • Purification: The product is a basic amine. Purify using a silica column pre-treated with 1%

      
       or use reverse-phase chromatography (C18) with a formic acid gradient.[1][2][3]
      

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Displacement of Bromine with an external amine.[1][2][3] Critical Note: You must protect the primary amine on the cyclopentyl ring first. The risk of self-coupling (polymerization) is too high otherwise.[1][2][3]

Phase A: Protection (Boc-Strategy)
  • Dissolve substrate in DCM (0.2 M).[3]

  • Add

    
     (2.0 equiv) and 
    
    
    
    (1.1 equiv).[1]
  • Stir at RT for 4 hours. Wash with 1M HCl (mild wash) and Brine. Dry and concentrate.

Phase B: Cross-Coupling

Reagents:

  • Substrate: N-Boc-1-(5-Bromo-2-fluorophenyl)cyclopentanamine (1.0 equiv)

  • Amine Nucleophile:

    
     or 
    
    
    
    (1.2 equiv)[1][3]
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4–6 mol%)[1][3]

  • Base:

    
     (1.4 equiv)[1]
    
  • Solvent: Toluene or

    
     (anhydrous)[1][2][3]
    

Step-by-Step Protocol:

  • Glovebox/Schlenk: Charge a vial with the N-Boc protected bromide, the amine,

    
    , catalyst, and ligand.
    
  • Solvent: Add anhydrous Toluene.

  • Heat: Stir at 100°C for 8–16 hours.

  • Workup: Filter through a Celite pad.[2][3] Concentrate.

  • Deprotection: Redissolve crude in DCM/TFA (4:1) to remove the Boc group and regenerate the primary amine.

Protocol 3: Miyaura Borylation (Synthesis of Boronate Ester)

Objective: Converting the bromide into a nucleophile (Pinacol Boronate) for reverse-coupling strategies.[1][3]

Reagents:

  • Substrate: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (1.0 equiv)

  • Boron Source:

    
     (
    
    
    
    ) (1.1 equiv)[1]
  • Catalyst:

    
     (3 mol%)[1]
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv)[1][3]

  • Solvent: 1,4-Dioxane (anhydrous)[1][2][3]

Key Insight: KOAc is a weak base and will not deprotonate the amine significantly, nor will it promote self-coupling.[2][3] This reaction works well on the unprotected amine.

Step-by-Step Protocol:

  • Combine substrate,

    
    , and KOAc in a dry flask.
    
  • Add catalyst and degassed Dioxane.[2][3]

  • Heat at 90°C for 3–6 hours.

  • Workup: Dilute with DCM, wash with water.[3]

    • Caution: Boronate esters on basic amines can be sticky on silica.[2][3] Use neutral alumina or rapid filtration for purification.[2][3]

Visualizing the Reaction Landscape

ReactionLandscape Core 1-(5-Bromo-2-fluorophenyl) cyclopentanamine Suzuki Suzuki Coupling (C-C Bond) Core->Suzuki Pd(dppf)Cl2 K3PO4, Dioxane/H2O (Direct) Borylation Miyaura Borylation (C-B Bond) Core->Borylation Pd(dppf)Cl2 KOAc, B2pin2 (Direct) Protection N-Boc Protection Core->Protection Boc2O, Et3N Biaryl Biaryl Derivative (Kinase Inhibitor Scaffold) Suzuki->Biaryl Buchwald Buchwald-Hartwig (C-N Bond) ArylAmine N-Aryl Derivative Buchwald->ArylAmine TFA Deprotection Boronate Aryl Boronate Ester Borylation->Boronate Protection->Buchwald Pd2(dba)3 BrettPhos, NaOtBu

Figure 1: Strategic reaction pathways for the functionalization of the 5-bromo handle.[1][2][3] Note the requirement for protection in C-N coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Amine poisoning Pd catalyst.[1][2][3]Switch to Pd(OAc)2 + SPhos (SPhos is extremely bulky and protects the metal center). Increase temperature to 100°C.
Protodehalogenation (Ar-Br

Ar-H)
Reaction too hot; Hydride source present.[1][2][3]Use anhydrous solvents.[2][3] Lower temperature to 80°C. Ensure solvent (Dioxane) is peroxide-free.[1][2][3]
Incomplete Buchwald Steric hindrance of N-Boc group.[1][2][3]Use RuPhos or XPhos precatalysts (G3/G4) which are designed for hindered substrates.[1][3]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link[1]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][2][3] The Journal of Organic Chemistry, 60(23), 7508–7510. Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

Sources

Application Note: High-Fidelity Preparation of NMDA Receptor Modulators Using 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for rapid-acting antidepressants (RAADs) and non-opioid analgesics has revitalized interest in arylcycloalkylamines, a chemical class exemplified by Ketamine and Phencyclidine (PCP). While traditional scaffolds often carry psychotomimetic side effects, the 1-(5-Bromo-2-fluorophenyl)cyclopentanamine scaffold represents a critical "divergent intermediate."

The 2-fluoro substitution mimics the metabolic stability of the chloro-group in ketamine while altering the pKa to fine-tune channel trapping kinetics. Crucially, the 5-bromo position serves as a synthetic "handle," allowing researchers to attach heteroaryl moieties via cross-coupling, thereby converting a simple channel blocker into a highly selective GluN2B negative allosteric modulator (NAM).

This guide details the synthesis of this core scaffold and its subsequent conversion into library-ready NMDA modulators, supported by mechanistic insights and validation protocols.

Strategic Overview: The "Hub-and-Spoke" Chemistry

This protocol utilizes a "Hub-and-Spoke" strategy.[1] The core amine is the "Hub," synthesized first. The "Spokes" are the diversity elements added via Palladium-catalyzed cross-coupling at the 5-bromo position.

Mechanism of Action & Design Logic
  • Orthosteric/PCP Site: The cyclopentyl-amine core binds deep within the NMDA receptor channel pore (PCP site), blocking Ca²⁺ influx.

  • Allosteric Reach: By extending the molecule at the 5-position (using the bromine handle), the ligand can reach into the hydrophobic pockets of the GluN2B subunit interface, imparting subtype selectivity and reducing off-target psychotomimetic effects.

Pathway Visualization

The following diagram illustrates the role of the modulator in the Glutamatergic signaling pathway.

NMDA_Signaling Glutamate Glutamate (Synaptic) NMDAR_Closed NMDAR (Closed/Mg2+ Blocked) Glutamate->NMDAR_Closed Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR_Closed Binds GluN1 NMDAR_Open NMDAR (Open/Ca2+ Influx) NMDAR_Closed->NMDAR_Open Depolarization Ca_Influx Intracellular Ca2+ Spike NMDAR_Open->Ca_Influx Ion Flow Modulator 5-Br-2-F Modulator Modulator->NMDAR_Open Blocks Channel/Allosteric Inhibition CaMKII CaMKII / BDNF Signaling Ca_Influx->CaMKII Plasticity Synaptic Plasticity (LTP) CaMKII->Plasticity

Figure 1: Mechanism of NMDA receptor modulation.[2][3] The 5-Br-2-F modulator acts to dampen excessive Ca²⁺ influx, preventing excitotoxicity while preserving neuroplastic signaling.

Protocol A: Synthesis of the Core Scaffold

Target: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (Compound 1 )

This protocol uses a Grignard addition followed by an azide insertion (modified Schmidt reaction) to install the amine. This route is preferred over the Ritter reaction to avoid harsh hydrolysis steps that might debrominate the ring.

Reagents & Equipment[4][5][6]
  • Starting Material: 1,4-Dibromo-2-fluorobenzene (CAS: 1435-52-5)

  • Reagents: Magnesium turnings, Cyclopentanone, Sodium Azide (NaN₃), Trifluoroacetic acid (TFA), TiCl₄ (optional catalyst).

  • Solvents: Anhydrous THF, DCM.

Step-by-Step Methodology
Step 1: Grignard Formation and Addition
  • Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine. Flame heat gently until iodine vaporizes to activate Mg.

  • Grignard Synthesis: Add anhydrous THF (10 mL/g). Add 1/10th of the 1,4-dibromo-2-fluorobenzene (1.0 eq) solution. Initiate reaction with a heat gun. Once refluxing, add the remaining bromide dropwise.

    • Note: The bromine meta to the fluorine is generally more reactive towards Mg insertion due to less steric hindrance and electronic stabilization, but positional isomers can form. Verify intermediate via GC-MS.

  • Cyclization: Cool the Grignard reagent to 0°C. Add Cyclopentanone (1.1 eq) dropwise. Stir at RT for 4 hours.

  • Quench: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[4] Dry over Na₂SO₄ and concentrate to yield the tertiary alcohol: 1-(5-bromo-2-fluorophenyl)cyclopentan-1-ol.

Step 2: Azide Insertion (The Amine Installation)
  • Azidation: Dissolve the tertiary alcohol (1.0 eq) in DCM (0.5 M). Cool to 0°C.

  • Acidification: Add Sodium Azide (2.0 eq) followed by dropwise addition of TFA (5.0 eq).

    • Safety Alert: This generates HN₃ in situ. Use a blast shield and high-efficiency fume hood.

  • Reduction: The resulting tertiary azide is not isolated. Dilute the mixture with Ethanol and add Sodium Borohydride (NaBH₄) or perform a Staudinger reduction (PPh₃/H₂O) to yield the primary amine.

  • Purification: Acid-base extraction. Dissolve crude in Et₂O, extract with 1N HCl (amine goes to water). Basify aqueous layer with 6N NaOH to pH 12. Extract back into DCM.

  • Salt Formation: Bubble HCl gas through the DCM solution to precipitate Compound 1 as the Hydrochloride salt.

Protocol B: Divergent Functionalization (Suzuki Coupling)

Objective: Transform the "Hub" (Compound 1) into a library of modulators by coupling aryl/heteroaryl groups at the 5-position.

Reaction Class: Suzuki-Miyaura Cross-Coupling.

Workflow Diagram

Synthesis_Workflow Start 1,4-Dibromo-2-fluorobenzene Step1 1. Mg, THF 2. Cyclopentanone Start->Step1 Inter1 Tertiary Alcohol Step1->Inter1 Step2 NaN3, TFA then Reduction Inter1->Step2 Hub Hub: 1-(5-Br-2-F-phenyl) cyclopentanamine Step2->Hub Step3 Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Hub->Step3 Lib1 Analog A (Pyridine) Step3->Lib1 Lib2 Analog B (Indole) Step3->Lib2

Figure 2: Synthetic route from raw materials to library generation.[5][6]

Experimental Procedure
  • Preparation: In a microwave vial, combine:

    • Compound 1 (free base, 1.0 eq)

    • Aryl Boronic Acid (e.g., 3-pyridylboronic acid, 1.5 eq)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

    • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 90°C (or microwave at 110°C for 20 min).

  • Workup: Filter through Celite. Dilute with water, extract with EtOAc.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient).

Data Analysis & Validation

To confirm the successful synthesis and pharmacological activity, the following parameters must be met.

Analytical Specifications (QC)
ParameterMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.0%
Identity 1H-NMR (DMSO-d6)Cyclopentyl multiplet (1.5-2.2 ppm), Aromatic signals (7.0-7.8 ppm)
Mass Spec LC-MS (ESI+)[M+H]+ consistent with calc. mass; Br isotope pattern (1:1) for Hub
Residual Pd ICP-MS< 10 ppm (for biological assays)
Biological Validation: [³H]-MK-801 Displacement Assay

This assay confirms if the new modulator binds to the PCP site of the NMDA receptor.

  • Membrane Prep: Rat forebrain homogenates (rich in NMDA receptors).

  • Ligand: [³H]-MK-801 (2 nM).

  • Conditions: Incubate membranes + radioligand + Test Compound (10⁻⁹ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) with 10 µM Glutamate and 10 µM Glycine (to open the channel).

  • Readout: Filter via Brandel harvester. Count radioactivity.

  • Calculation: Determine IC₅₀ and Kᵢ using the Cheng-Prusoff equation.

    • Target Kᵢ: 100 nM – 1 µM (Low affinity is often preferred for RAADs to prevent full anesthesia).

References

  • Bermudez, J., et al. (2013). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. ProQuest. 7

  • Elhawi, H., et al. (2012).[8] Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues. Molecules. 9

  • Wallach, J., et al. (2016). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. PLOS ONE. 10

  • Monaghan, D. T., et al. (2012). Pharmacological modulation of NMDA receptor activity and the advent of negative and positive allosteric modulators. Neurochemistry International. 11

  • ChemScene. (n.d.). Product Data: 1-(5-Bromo-2-methoxyphenyl)cyclopentan-1-amine (Analog Reference). 12

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

[1]

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine presents a classic challenge in medicinal chemistry: constructing a sterically hindered quaternary carbon center adjacent to an electron-withdrawing, halogenated aromatic ring.[1]

Low yields in this pathway are typically caused by three specific bottlenecks:

  • Incomplete Dialkylation: Failure to fully close the cyclopentyl ring during the initial alkylation of the arylacetonitrile.

  • Hydrolysis Resistance: The steric bulk of the 1,1-disubstituted cyclopentane ring inhibits the hydrolysis of the nitrile intermediate.

  • Hofmann Rearrangement Side Reactions: Formation of urea byproducts or isocyanates that fail to hydrolyze to the amine.

This guide provides a modular troubleshooting workflow to isolate and resolve these issues.

Module 1: The Quaternary Center (Cycloalkylation)

The Reaction: Alkylation of (5-Bromo-2-fluorophenyl)acetonitrile with 1,4-dibromobutane.

Diagnostic Logic

Is your yield < 60%? Check the impurity profile.

  • Mono-alkylated product present?

    
     Base strength or temperature issue.
    
  • Starting material recovery high?

    
     Anhydrous failure or "Stalled Anion" effect.
    
  • De-halogenation observed (loss of Br)?

    
     Metal-Halogen exchange side reaction (common with organolithiums, less so with NaH).
    
Protocol Optimization: Phase Transfer Catalysis (PTC)

While NaH/DMSO is the textbook method, it is prone to runaway exotherms and moisture sensitivity. For the 2-fluoro substituted ring, Phase Transfer Catalysis often provides higher yields by protecting the sensitive aryl halides.

Recommended Protocol (PTC Method):

ComponentSpecificationRole
Solvent Toluene (30 vol) + 50% NaOH (aq) (5 vol)Biphasic system minimizes side reactions.
Catalyst TBAB (Tetrabutylammonium bromide) (5 mol%)Transports hydroxide into organic phase.
Reagent 1,4-Dibromobutane (1.2 equiv)Excess ensures ring closure over polymerization.[1]
Temp 50°C - 60°CControlled heating prevents elimination.

Critical Step:

Vigorous mechanical stirring is non-negotiable. The reaction rate is diffusion-controlled. If the phases separate, the reaction stops.[1]

FAQ: Alkylation Troubleshooting

Q: Why am I seeing a "dimer" impurity? A: This is likely the intermolecular reaction where one molecule of 1,4-dibromobutane links two acetonitrile molecules.

  • Fix: Increase dilution (more Toluene) and add the 1,4-dibromobutane before the base, or add the base slowly to the mixture of nitrile and alkyl halide.

Q: Can I use K2CO3? A: No. The pKa of the benzylic proton (approx 16-18) requires a stronger base like 50% NaOH (PTC) or NaH. K2CO3 is too weak for efficient deprotonation in this sterically crowded environment.

Module 2: The Functional Transformation (Nitrile to Amine)

This is the most common failure point. The steric bulk of the ortho-fluoro group and the cyclopentyl ring makes the nitrile carbon inaccessible to nucleophiles.

Workflow Visualization

SynthesisPathStart1-ArylcyclopentaneCarbonitrileHydrolysisHydrolysis StepStart->HydrolysisSteric BarrierAmidePrimary Amide(Intermediate)Hydrolysis->AmideH2O2/NaOH(Radziszewski)Side1Acid ByproductHydrolysis->Side1Over-hydrolysis(Acidic cond.)HofmannHofmannRearrangementAmide->HofmannNaOCl orPhI(OAc)2TargetTarget AmineHofmann->TargetCorrect pHSide2Urea DimerHofmann->Side2Low pH(Isocyanate coupling)

Caption: Pathway logic for converting the hindered nitrile to the target amine, highlighting critical divergence points.

Step 2A: Hydrolysis (Nitrile Amide)

The Problem: Standard acidic hydrolysis (H2SO4) often fails or requires temperatures that degrade the molecule. The Fix: Radziszewski Hydrolysis . Using basic hydrogen peroxide generates the hydroperoxide anion (

  • Reagents: 30% H2O2, 20% NaOH, MeOH/DMSO.[1]

  • Temp: 0°C to RT (Exothermic!).

  • Yield Target: >85%.

Step 2B: Hofmann Rearrangement (Amide Amine)

The Problem: Traditional Bromine/NaOH conditions are harsh. The Fix: Use Hypervalent Iodine or Bleach (NaOCl) under controlled pH.

Protocol (NaOCl Method):

  • Dissolve Amide in Methanol/Water.[2]

  • Add NaOH (2.5 equiv).

  • Add NaOCl (Commercial Bleach) dropwise at < 5°C.

  • Heat to 60°C for 1 hour.

  • CRITICAL: If the solution is not basic enough, the intermediate isocyanate reacts with the product amine to form a Urea (insoluble white solid). Maintain pH > 12.

Module 3: Purification & Isolation

The target amine is an oil or low-melting solid. Purification by column chromatography is inefficient due to tailing.

The "Salt Break" Strategy

Instead of distilling the free base, isolate the product as a salt. This purifies the compound by rejecting non-basic impurities (unreacted nitrile/amide).

Salt FormSolvent SystemAdvantages
Hydrochloride Et2O / HCl (gas) or 4M HCl/DioxaneStandard, but hygroscopic.[1]
Fumarate Ethanol / Fumaric AcidOften non-hygroscopic, crystalline, easy to filter.[1]
Tartrate MeOH / Tartaric AcidGood for resolution if chirality were involved (not here), but forms nice solids.

Recommendation: Generate the HCl salt for initial isolation.

  • Extract reaction mixture with MTBE (Methyl tert-butyl ether).

  • Wash organic phase with Brine.

  • Add 4M HCl in Dioxane dropwise.

  • Filter the white precipitate.

References & Grounding

  • Phase Transfer Catalysis Mechanisms:

    • Makosza, M. Pure & Appl.[1] Chem., 2000.[1] "Phase-transfer catalysis. A general green methodology in organic synthesis."

  • Hofmann Rearrangement with Hypervalent Iodine:

    • Zhdankin, V. V., et al. Org.[1][3] Lett., 2010.[1][3] "Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species."

  • Radziszewski Hydrolysis of Hindered Nitriles:

    • McIsaac, J. E., et al. J. Org.[1] Chem., 1971.[1] "Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide."

  • General Synthesis of 1-Arylcycloalkylamines:

    • Organic Chemistry Portal: "Synthesis of Primary Amines via Hofmann Rearrangement."

Disclaimer: This guide is for research purposes only. All procedures involve hazardous chemicals (NaH, Alkyl Halides, Strong Oxidizers) and should be performed in a fume hood by trained personnel.

Solving solubility issues with 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Document ID: TS-SOL-2024-BFPC Department: Application Science & Formulation Support

Executive Dashboard: The Molecule at a Glance

Before troubleshooting, understand the physicochemical constraints of your target. This molecule exhibits "brick dust" properties in its neutral form—high crystallinity and high lipophilicity.

PropertyValue (Approx.)Implication
Molecular Weight 258.13 g/mol Small molecule, amenable to oral/IP delivery if solubilized.
Calculated LogP ~3.3High Lipophilicity. The free base partitions strongly into fats/oils; poor aqueous solubility.
pKa (Calculated) ~9.5 (Amine)Basic. It will be positively charged (protonated) at physiological pH (7.4), but requires acidic conditions to initially dissolve.
H-Bond Donors 1 (Primary Amine)Limited interaction with water in neutral form.
Common State Oil or Waxy SolidThe free base often appears as a viscous oil; salts are crystalline solids.

Diagnostic: Why is it crashing out?

User Question: "I dissolved the compound in DMSO at 10 mM. When I diluted it into PBS (pH 7.4), it immediately turned cloudy. Why?"

Technical Explanation: You are experiencing the "Spring and Parachute" failure .

  • The Spring: DMSO is a super-solvent. It holds the hydrophobic free base in a high-energy dissolved state.

  • The Crash: When you dilute into PBS (pH 7.4), the solvent power drops instantly. Although the pKa suggests the amine should be protonated at pH 7.4, the kinetics of protonation are slower than the kinetics of aggregation. The hydrophobic cyclopentyl and halogenated phenyl groups drive the molecules together faster than water can solvate the amine.

The Fix: You must lower the kinetic barrier (acidification) or provide a hydrophobic cavity (cyclodextrins) before introducing the bulk aqueous phase.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the best solubilization strategy for your specific application.

Solubility_Decision_Tree Start Start: What is your Application? InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo Chemistry Synthetic Chemistry Start->Chemistry DMSO_Check Can cells tolerate 0.1% DMSO? InVitro->DMSO_Check Route Route of Admin? InVivo->Route Salt_Form Protocol C: Convert to HCl Salt Chemistry->Salt_Form For Stability Stock_Prep Protocol A: DMSO Stock + Warm Media Dilution DMSO_Check->Stock_Prep Yes DMSO_Check->Salt_Form No (Sensitive Cells) Oral Oral (PO) Route->Oral Parenteral IP / IV / SC Route->Parenteral Formulation_B Protocol B: 20% HP-β-CD (Cyclodextrin) Oral->Formulation_B Preferred Parenteral->Formulation_B Gold Standard Formulation_D Protocol D: PEG400/Saline Co-solvent System Parenteral->Formulation_D Alternative

Figure 1: Solubility Optimization Decision Tree. Select the protocol based on biological tolerance and administration route.

Troubleshooting Protocols

Protocol A: The "DMSO-Shock" Method (In Vitro)

Best for: High-throughput screening where <0.5% DMSO is acceptable.

The Issue: Direct dilution into cold media causes precipitation. The Fix: Pre-warmed media and step-wise dilution.

  • Prepare Stock: Dissolve 1-(5-Bromo-2-fluorophenyl)cyclopentanamine in anhydrous DMSO to 10 mM . Vortex until clear.

  • Warm Up: Warm your culture media (or PBS) to 37°C .

  • Rapid Dispersion:

    • Pipette the required volume of DMSO stock.

    • Submerge the tip into the center of the warm media volume (do not touch the walls).

    • Dispense rapidly while vortexing or swirling the media.

  • Visual Check: Hold against a light. If cloudy, sonicate for 30 seconds.

Protocol B: The "Gold Standard" Formulation (In Vivo)

Best for: IP/IV/PO administration. High solubility, low toxicity.

Theory: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "molecular bucket," encapsulating the lipophilic phenyl-cyclopentyl tail while keeping the hydrophilic exterior soluble in water.

Ingredients:

  • 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (Free Base or Salt)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma H107]

  • 0.1 M Citric Acid (optional, for pH adjustment)

  • Sterile Water

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in sterile water to a concentration of 20% (w/v) . (e.g., 2g cyclodextrin in 10mL water). Filter sterilize (0.22 µm).

  • Weigh Compound: Weigh your target dose of the amine.

  • Acidify (Critical Step): If using the Free Base, add 1.0 molar equivalent of 0.1 M Citric Acid or HCl to the powder. Wet it to form a slurry.

  • Complexation: Add the 20% HP-β-CD vehicle to the slurry.

  • Sonication: Sonicate at 40°C for 20-30 minutes. The solution should turn clear.

  • pH Adjustment: Check pH. If < 4.0, slowly adjust to pH 5.5-6.0 using 0.1 M NaOH. Do not go above pH 7.0 or it may crash out.

Protocol C: Chemical Conversion to HCl Salt

Best for: Long-term storage and improving baseline aqueous solubility.

Theory: Converting the lipophilic free base amine into an ionic hydrochloride salt dramatically increases the crystal lattice energy and water solubility.

Procedure:

  • Dissolve 100 mg of Free Base in 2 mL of Diethyl Ether or Dichloromethane (DCM) .

  • Cool to 0°C on ice.

  • Dropwise, add 1.5 equivalents of 2M HCl in Diethyl Ether (commercial reagent).

  • Observation: A white precipitate (the HCl salt) should form immediately.

  • Stir for 15 minutes.

  • Filter the solid or evaporate the solvent under nitrogen.

  • Wash the solid with cold ether/hexane to remove impurities.

  • Dry under vacuum. Result: Water-soluble crystalline solid.

Frequently Asked Questions (Technical)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is less toxic than DMSO in vivo but evaporates quickly. For animal injections, a mix of 10% Ethanol / 40% PEG400 / 50% Saline is a standard "co-solvent" formulation. However, PEG400 can be viscous; ensure you use a lower gauge needle (e.g., 25G).

Q: I see "oiling out" when I try to make the salt. What happened? A: This usually happens if the solvent is too polar or contains water. Ensure your ether/DCM is anhydrous. If it oils out, scratch the side of the glass vial with a spatula to induce nucleation, or add a "seed crystal" if available. Rotovap to dryness and try triturating (grinding) the oil with Hexane.

Q: What is the maximum solubility I can expect? A:

  • Free Base in Water: < 0.1 mg/mL (Negligible).

  • HCl Salt in Water: ~10-20 mg/mL (Good).

  • Free Base in 20% HP-β-CD: ~5-10 mg/mL (Excellent for dosing).

Visualizing the Salt Formation Workflow

Salt_Formation Input Lipophilic Free Base (Oil/Waxy Solid) Solvent Dissolve in Anhydrous Ether/DCM Input->Solvent Reagent Add HCl (in Ether) 1.5 Equivalents Solvent->Reagent Reaction Precipitation (Protonation) Reagent->Reaction Workup Filter & Wash (Remove excess acid) Reaction->Workup Output Crystalline HCl Salt (Water Soluble) Workup->Output

Figure 2: Chemical conversion of the lipophilic free base to the hydrophilic Hydrochloride salt.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Lipophilicity).[1][2][3][4][5] Link

Sources

Removing impurities from 1-(5-Bromo-2-fluorophenyl)cyclopentanamine samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Case ID: PUR-1368837 Compound: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine CAS: 1368837-93-7 Molecular Formula: C₁₁H₁₃BrFN Molecular Weight: 258.13 g/mol [1]

Overview

Welcome to the Technical Support Hub. This guide addresses the purification of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine , a sterically hindered primary amine often used as a scaffold in the synthesis of kinase inhibitors (e.g., JAK/ERK pathways).[1]

Users frequently encounter difficulties due to the gem-disubstituted carbon (quaternary center) linking the amine and the aryl ring. This steric bulk complicates salt formation and makes the amine prone to specific impurities during synthesis (typically via Grignard addition to nitriles or organolithium chemistry).

Part 1: Diagnostic Triage (Troubleshooting)

Q1: My sample is an oily yellow liquid, but it should be a solid. What is happening? A: The free base of this amine is naturally an oil or a low-melting solid.[1] If it is dark yellow or brown, it likely contains oxidative impurities (imines) or residual solvents (THF, Toluene).[1]

  • Action: Do not attempt to recrystallize the free base directly.[1] Convert it to a salt (see Protocol B) for solid-state purification.

Q2: I see a persistent impurity at roughly 0.85 RRT (Relative Retention Time) on HPLC. What is it? A: This is likely the Nitrile Precursor (1-(5-bromo-2-fluorophenyl)cyclopentanecarbonitrile).[1]

  • Cause: Incomplete reduction (e.g., if synthesized via Grignard/Lithium addition to a nitrile followed by reduction).[1]

  • Chemistry: The nitrile is neutral, whereas your product is basic.

  • Fix: Use Protocol A (Acid-Base Extraction).[1]

Q3: Mass Spec shows a peak at [M-H]⁻ or [M-Br+H]⁺.[1] Is my product degrading? A:

  • [M-Br+H] (Mass ~180): This is the Des-bromo impurity .[1] It forms if the reduction step (e.g., LiAlH₄ or catalytic hydrogenation) was too aggressive, causing hydrodehalogenation. This is chemically very similar to the product and difficult to remove via extraction.[1] Recommendation: Preparative HPLC.

  • [M-2H] (Mass ~256): This is the Imine (cyclic imine).[1] It forms via oxidation of the amine upon exposure to air.[1] Fix: Store under Argon/Nitrogen.

Part 2: Purification Protocols

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Use this to remove neutral impurities (Nitriles, unreacted starting materials) and non-basic tars.[1]

Theory: The target molecule is a primary amine.[1] By lowering the pH, we protonate the amine (


), forcing it into the aqueous phase. Neutral impurities stay in the organic phase.[1]

Step-by-Step:

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Ethyl Acetate (10 mL per gram of crude).[1]

  • Extraction (Acidic): Add 1M HCl (aq) (1.2 equivalents). Shake and separate layers.

    • Target: Product is now in the Aqueous Layer .[1]

    • Waste: Organic layer contains Nitriles/Non-basic impurities.[1]

  • Wash: Wash the aqueous layer twice with fresh MTBE to remove trapped neutrals.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free amine oils out.[1]

  • Extraction (Basic): Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Hydrochlorid Salt Formation (Recrystallization)

Use this to remove structural isomers and stabilize the compound as a solid.

Theory: Sterically hindered amines often form hygroscopic salts.[1] Using anhydrous conditions prevents the formation of "oily salts" (clumping).[1]

Step-by-Step:

  • Solvent Selection: Dissolve the purified free base (from Protocol A) in a minimal amount of dry Diethyl Ether or 1,4-Dioxane .[1]

  • Acid Addition: Dropwise, add 4M HCl in Dioxane (commercially available) or bubble dry HCl gas.[1]

    • Stoichiometry: 1.1 equivalents.[1][2]

  • Precipitation: A white solid should precipitate immediately.[1]

    • Troubleshooting: If it oils out, add a seed crystal or scratch the glass. If still oily, add n-Heptane as an anti-solvent.[1]

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption).[1] Wash with cold pentane.[1]

  • Drying: Vacuum dry at 40°C.

Part 3: Decision Logic & Workflows

The following diagram illustrates the decision process for purifying 1-(5-Bromo-2-fluorophenyl)cyclopentanamine based on the impurity profile.

PurificationLogic Start Crude 1-(5-Bromo-2-fluorophenyl) cyclopentanamine Analysis Analyze Purity (HPLC / LC-MS) Start->Analysis Decision1 Impurity Type? Analysis->Decision1 Neutral Neutral Impurities (Nitriles, Ketones) Decision1->Neutral Non-Basic DesBromo Des-Bromo Analog (Chemically Similar) Decision1->DesBromo Structural Analog Color Colored / Oily (Oxidation/Solvent) Decision1->Color Physical State MethodA Protocol A: Acid-Base Extraction Neutral->MethodA MethodC Preparative HPLC (C18 Column, High pH) DesBromo->MethodC MethodB Protocol B: HCl Salt Crystallization Color->MethodB MethodA->Analysis Re-check Final Pure Solid Product (>98% HPLC) MethodB->Final MethodC->MethodA Desalt

Caption: Diagnostic flowchart for selecting the appropriate purification method based on impurity profile.

Part 4: Chromatographic Data & Specifications

If wet chemistry fails (e.g., Des-bromo impurity > 5%), use Preparative HPLC.[1]

Table 1: Recommended HPLC Conditions

ParameterConditionRationale
Column C18 (e.g., XBridge BEH), 5µmRobust stationary phase for basic compounds.[1]
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10)High pH suppresses protonation, improving peak shape for amines.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 40% B to 90% B over 20 minThe bromine and cyclopentyl group make this molecule lipophilic.[1]
Detection UV @ 254 nmThe phenyl ring provides strong absorbance.[1]

Part 5: Storage and Stability

  • Sensitivity: The primary amine is sensitive to atmospheric

    
     (forming carbamates) and oxidation (forming N-oxides or imines).[1]
    
  • Recommendation: Store as the HCl salt or Oxalate salt .[1]

  • Conditions:

    
    , under Argon, in amber vials.
    

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for Acid-Base Extraction of Amines). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanisms of Imine formation and Grignard additions). [1]

  • ResearchGate. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives. (Provides context on purifying cyclopentyl-amine derivatives via hydrobromide salts).

  • Organic Syntheses. (1963).[1] 1-Phenylpiperidine.[1][3] Org. Synth. 1963, 43, 83. (Analogous purification of aryl-cycloalkyl amines). [1][3]

  • ChemScene. (2024). Product Data Sheet: 1-(5-Bromo-2-methoxyphenyl)cyclopentan-1-amine. (Analogous structure properties and storage).

Sources

Technical Support Center: Process Optimization for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Time & Yield Document ID: TSC-OPT-2024-BFPC Role: Senior Application Scientist Status: Active Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Critical Scaffold: 1-Arylcyclopentylamine

This guide addresses the synthesis optimization of a sterically hindered primary amine containing a halogenated aromatic ring. The presence of the 5-bromo and 2-fluoro substituents introduces two critical constraints:

  • Electronic Deactivation: The fluorine atom at the ortho position creates an inductive effect that can alter the nucleophilicity of intermediates.

  • Chemoselectivity Risks: The bromine atom is susceptible to hydrodebromination (loss of Br) during the reduction step, particularly if reaction times are prolonged or temperatures are uncontrolled.

The industry-standard route involves the double alkylation of 2-(5-bromo-2-fluorophenyl)acetonitrile followed by nitrile reduction. This guide optimizes this specific pathway.

Synthesis Workflow Visualization

The following diagram outlines the optimized pathway and critical control points (CCPs) where reaction time impacts product integrity.

SynthesisWorkflow cluster_0 CCP 1: Alkylation Control Start Starting Material 2-(5-bromo-2-fluorophenyl)acetonitrile Intermediate Intermediate 1-(5-bromo-2-fluorophenyl) cyclopentanecarbonitrile Start->Intermediate Step 1: Cyclization (Exothermic, 2-4h) Reagent1 1,4-Dibromobutane Base (NaH or NaOH/PTC) Reagent1->Intermediate Product Target Product 1-(5-Bromo-2-fluorophenyl) cyclopentanamine Intermediate->Product Step 2: Reduction (Critical Timing: 1-3h) Reagent2 Reducing Agent (BH3·THF or AlH3) Reagent2->Product

Caption: Figure 1. Optimized synthetic route highlighting the two-step conversion from arylacetonitrile to the target amine.

Troubleshooting Guide: Reaction Stalls & Impurities

Scenario A: "The Cyclization (Step 1) is taking >24 hours and yield is low."

Diagnosis: The formation of the five-membered ring creates significant steric strain. If you are using standard bases (e.g., NaH in THF) without catalysis, the second alkylation step (closing the ring) becomes the rate-limiting step, leading to mono-alkylated byproducts.

Technical Solution: Switch to Phase Transfer Catalysis (PTC) . This method is superior for dialkylation of arylacetonitriles.

  • Protocol: Use 50% aqueous NaOH and Toluene with 5 mol% Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).

  • Why it works: The quaternary ammonium salt shuttles the deprotonated nitrile anion into the organic phase, increasing its effective concentration and nucleophilicity. This reduces reaction time from >24h to <4h.

Scenario B: "I am losing the Bromine atom during Reduction (Step 2)."

Diagnosis: You are likely using Lithium Aluminum Hydride (LiAlH₄) at reflux or for an extended duration. The 5-bromo substituent is labile; prolonged exposure to strong hydride donors at high temperatures promotes radical or hydride-mediated debromination.

Technical Solution: Replace LiAlH₄ with Borane-Tetrahydrofuran (BH₃·THF) or Aluminum Hydride (AlH₃) formed in situ.

  • Protocol: Add BH₃·THF (1.0 M) at 0°C, then warm to room temperature. Do not reflux unless necessary.

  • Why it works: Borane is an electrophilic reducing agent that coordinates to the nitrile nitrogen, reducing it to the amine without interacting with the electron-rich aromatic ring or the halogen substituent [1].

Scenario C: "The reaction stalls at the Imine intermediate (Incomplete Reduction)."

Diagnosis: The steric bulk of the cyclopentyl ring hinders the final hydride transfer. Users often mistake the imine intermediate for the product or a stalled reaction.

Technical Solution: Use a Lewis Acid Promoter .

  • Protocol: Add CeCl₃ (Cerium Trichloride) or InCl₃ (Indium Trichloride) (1.5 eq) along with NaBH₄.

  • Why it works: The lanthanide activates the imine/nitrile carbon towards hydride attack, significantly accelerating the reaction kinetics without requiring thermal forcing (which risks debromination) [2].

Optimization Protocol: Reducing Agent Selection

The following table summarizes the trade-offs between reaction time and chemoselectivity for the reduction step.

Reducing SystemReaction TimeTemp (°C)Yield (%)Br-RetentionRecommendation
LiAlH₄ (Ether) 12-18 hReflux85%Poor (<60%)Avoid (High debromination risk)
BH₃·THF 2-4 h25-4092%Excellent Primary Choice
NaBH₄ / InCl₃ 1-2 h2588%Good Fastest Option (Mild conditions)
H₂ / Raney Ni 6-12 h5075%Variable Avoid (Risk of hydrodehalogenation)

Decision Logic for Process Optimization

Use this logic flow to determine the correct intervention for your specific issue.

TroubleshootingLogic Start Issue Detected Q1 Is the issue in Step 1 (Cyclization) or Step 2 (Reduction)? Start->Q1 Step1 Step 1: Cyclization Issues Q1->Step1 Step 1 Step2 Step 2: Reduction Issues Q1->Step2 Step 2 Q2 Is reaction time >12h? Step1->Q2 Sol1 Switch to PTC conditions (NaOH/Toluene/TBAB) Q2->Sol1 Yes Sol2 Check stoichiometry (Ensure 1.1 eq Dibromide) Q2->Sol2 No Q3 Is Bromine lost (Debromination)? Step2->Q3 Sol3 STOP using LiAlH4. Switch to BH3·THF. Q3->Sol3 Yes Q4 Is reaction incomplete (Imine)? Q3->Q4 No Sol4 Add Lewis Acid (CeCl3 or InCl3) to activate nitrile. Q4->Sol4 Yes

Caption: Figure 2. Troubleshooting decision tree for isolating reaction bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (Pd/C or Raney Ni) to reduce the nitrile? A: It is not recommended. While effective for simple nitriles, catalytic hydrogenation poses a high risk of hydrodehalogenation (cleaving the C-Br bond) and defluorination. If you must use hydrogenation, use PtO₂ (Adams' catalyst) in acidic media, as it is less prone to dehalogenation than Pd/C, but BH₃·THF remains the superior chemical choice.

Q2: My cyclization reaction solidifies and stirring stops. What should I do? A: This is common in neat or high-concentration PTC reactions. Add a co-solvent like 1,4-Dioxane or increase the volume of Toluene. Efficient stirring is critical for the biphasic transfer. If using NaH, ensure the solvent is anhydrous THF and consider a mechanical stirrer for scale-up.

Q3: How do I quench the Borane reduction safely without forming emulsions? A: Borane-amine complexes can be sticky.

  • Cool to 0°C.

  • Slowly add Methanol (to destroy excess borane).

  • Add 6M HCl and reflux for 1 hour. This step is mandatory to break the Boron-Nitrogen complex; otherwise, you will isolate the borane complex rather than the free amine.

  • Basify with NaOH and extract.

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of nitriles to amines with borane-tetrahydrofuran. Synthesis of sterically hindered amines. Journal of Organic Chemistry .

  • Saavedra, J. Z., et al. (2012).[1] Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines.[1]Journal of Organic Chemistry .[2][3]

  • Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles: Synthesis of cycloalkyl nitriles.Organic Syntheses .

Sources

Technical Support Center: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Stability Guide

[1]

Executive Summary & Compound Profile

Compound: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Chemical Class: Halogenated 1-arylcycloalkylamine Critical Structural Feature: The amine is attached to a quaternary carbon (C1 of the cyclopentyl ring).[1] This geminal substitution provides resistance to metabolic deamination (lack of

1

The Stability Paradox: While the quaternary carbon protects against standard oxidative deamination (imine formation), the primary amine moiety remains highly reactive toward atmospheric

aryl bromidecarbamylationphotodehalogenation1

The Degradation Matrix (Root Cause Analysis)

The following diagram visualizes the three primary degradation vectors for this compound. Use this to diagnose the root cause of your specific observation.

GCompound1-(5-Bromo-2-fluorophenyl)cyclopentanamineDebromoDes-bromo Impurity(Irreversible)Compound->DebromoCarbamateCarbamate Salt(White Precipitate)Compound->CarbamateNOxideN-Oxides / Azo dimers(Yellowing)Compound->NOxideUVUV Light / Ambient LightUV->Compound Homolytic CleavageCO2Atmospheric CO2CO2->Compound Nucleophilic AttackO2Oxygen (Air)O2->Compound Radical Oxidation

Figure 1: Mechanistic degradation pathways.[1] Note that CO2 capture is the most common cause of physical state changes (precipitation), while UV exposure causes chemical identity loss.

Solvent Selection & Solution Chemistry

Choosing the wrong solvent is the #1 cause of perceived instability.

Solvent SystemStability RatingRisk ProfileRecommendation
DMSO (Anhydrous) ★★★★☆Freezing Risk: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (hygroscopic).[1]Best for Stock. Aliquot immediately. Do not store one large vial at -20°C; use single-use vials.
Methanol/Ethanol ★★★☆☆Evaporation: High volatility changes concentration.[1] Carbamylation: Alcohols facilitate

uptake.[1]
Good for short-term use (hours).[1] Seal tightly with Parafilm.[1]
Water (Neutral) ★☆☆☆☆Solubility/pH: The free base is insoluble. The HCl salt is soluble but susceptible to hydrolysis if pH drifts >7.Avoid for storage. Prepare aqueous working solutions immediately before use.[1]
Acetonitrile ★★★★★Inertness: Non-nucleophilic, non-protic.[1]Excellent for LCMS standards.[1] Less ideal for biological assays due to toxicity.[1]

Troubleshooting Guides (FAQ)

Scenario A: "My clear solution turned cloudy/white precipitate formed after thawing."

Diagnosis: Atmospheric Carbamylation. Primary amines are "carbon sponges."[1] Upon exposure to air, they react with


Corrective Action:

  • Do not filter. You will lose active compound.[1]

  • Acidify: Add dilute HCl or Acetic Acid. This decarboxylates the carbamate, releasing

    
     gas and regenerating the soluble ammonium salt of your compound.
    
  • Prevention: Store under Argon/Nitrogen.

Scenario B: "The solution has turned yellow/brown over time."

Diagnosis: Oxidative Coupling (N-Oxidation). While the quaternary carbon prevents imine formation, the nitrogen lone pair can still oxidize to form N-oxides or couple to form azo-linkages, especially in the presence of trace metals or light.[1]

Corrective Action:

  • Irreversible. Discard the solution if purity is critical.[1]

  • Prevention: Use amber glass vials. Add an antioxidant if compatible with your assay (e.g., 0.1% Ascorbic Acid).[1]

Scenario C: "LCMS shows a peak at M-79 (Loss of Bromine)."

Diagnosis: Photodehalogenation. Aryl bromides are susceptible to UV-induced homolytic cleavage.[1] The C-Br bond breaks, forming a radical that abstracts a hydrogen from the solvent.

Corrective Action:

  • Strict Light Control: All handling must be done in amber glassware or foil-wrapped vessels.

  • Solvent Choice: Avoid solvents that are good Hydrogen Atom Donors (like THF or Isopropanol) if light exposure is unavoidable.

Standard Operating Procedures (SOPs)

SOP-1: Preparation of Long-Term Storage Stock (10 mM)

Objective: Create a stock solution stable for >6 months.

  • Weighing: Weigh the HCl salt form if possible. If you have the free base (oil), consider converting it to the salt (See SOP-2).

  • Solvent Prep: Degas anhydrous DMSO by bubbling Nitrogen or Argon gas through it for 5 minutes. This removes dissolved Oxygen and

    
    .[1]
    
  • Dissolution: Dissolve the compound in the degassed DMSO.

  • Aliquot: Dispense into small, amber glass vials (e.g., 50 µL per vial).

  • Headspace: Gently blow a stream of Argon over the top of the liquid to displace air in the headspace.

  • Seal: Cap tightly and seal with Parafilm.[1]

  • Storage: Store at -20°C or -80°C. Do not refreeze after thawing.

SOP-2: Rescue of Carbonated Free Base

Objective: Recover compound that has formed a white crust (carbamate) due to air exposure.[1]

  • Dissolve the crusty residue in a minimal amount of Ethanol.

  • Add 1.1 equivalents of 1M HCl (in ether or dioxane).

  • Bubbling will occur (release of

    
    ).[1][2]
    
  • Evaporate the solvent under vacuum.[1]

  • The resulting solid is the stable Hydrochloride Salt .

References

  • Carbamate Formation Mechanism: Derks, P. W. J., et al. (2009).[1][3] "Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution."[3][4] The Journal of Physical Chemistry A.

  • Photostability of Aryl Bromides: Albini, A., & Fagnoni, M. (2004). "Photochemically Mediated C-C Bond Formation: Cleavage of C-Halogen Bonds."[1] Handbook of Synthetic Photochemistry. Note: General principle citation for aryl halide homolysis.

  • Amine Oxidation Pathways: Gorton, L., et al. (1997).[1] "Electrochemical and enzymatic oxidation of amines."[1] Analytica Chimica Acta. Note: Establishes the stability of quaternary alpha-carbon amines vs. secondary amines.

  • Storage of Chemical Standards: Ellison, S. L. R., et al. (2009).[1] "Stability of chemical standards in solution."[1] Accreditation and Quality Assurance.

Stability of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Condition: Acidic Media (pH < 7)[1][2][3][4]

Executive Summary: Stability Dashboard

ParameterStatusTechnical Note
Acid Stability High The molecule is chemically stable in non-oxidizing acids (HCl, H₂SO₄, H₃PO₄).[1][2][3][4] It forms a stable ammonium salt.[1][2][3]
Physical State Precipitates In concentrated acid or non-polar solvents with acid gas (e.g., HCl in Ether), the salt will precipitate immediately.[4]
Degradation Risk Low Resistant to hydrolysis.[2][3] The C–N bond at the quaternary center is sterically protected and electronically stable against acid cleavage.[2][3]
Incompatible Acids Reducing Acids Avoid HI (Hydroiodic acid) or acids with active metals (Zn/HCl), which may debrominate the aryl ring.[3][4]

The Science: Mechanism of Stability

Why is this molecule stable in acid?

Unlike amides or esters, the primary amine functionality (


) on a quaternary carbon does not undergo hydrolysis.[3][4] Instead, it undergoes protonation .[2][3]
  • Protonation Equilibrium: Upon exposure to acid (HX), the lone pair on the nitrogen accepts a proton, converting the free base into an ammonium salt (

    
    ).[3][4]
    
  • Electronic Shielding: The 2-Fluorophenyl group exerts an inductive electron-withdrawing effect (

    
    ), slightly lowering the pKa of the amine compared to a non-substituted phenylcyclopentanamine.[1][2][3][4] However, the molecule remains sufficiently basic to form tight, stable salts.[3]
    
  • Steric Protection: The amine is attached to a quaternary carbon (the cyclopentyl ring junction).[2][3] This steric bulk prevents nucleophilic attack that might otherwise lead to elimination reactions (E1) under extreme conditions.[3]

Visualization: Protonation & Solubility Switch

The following diagram illustrates the phase-transfer behavior driven by pH changes.

ProtonationSwitch Figure 1: Reversible acid-base switching mechanism. The salt form is the thermodynamically stable state in acid. FreeBase Free Base (Organic Soluble) Salt Ammonium Salt (Water Soluble / Solid) FreeBase->Salt Protonation (Fast) Acid Acid (H+) Acid->Salt Salt->FreeBase Deprotonation (pH > 10) Base Base (OH-) Base->FreeBase

Troubleshooting Guide (FAQ)

Issue 1: "I added HCl to my ether solution, and a white solid crashed out. Did it decompose?"

Diagnosis: No. This is the desired Hydrochloride Salt Formation . Explanation: The free base is soluble in ether/DCM.[2][3] The hydrochloride salt is highly polar and insoluble in non-polar solvents.[2][3] Solution:

  • Filter the solid.[2][3]

  • Wash with cold ether.[1][2][3]

  • Dry under vacuum.[1][2][3] This is the most stable form for long-term storage.[1][2][3]

Issue 2: "My aqueous acid solution turned yellow/brown over time."

Diagnosis: Oxidation of trace impurities (likely phenols or bromide exchange).[2][3] Explanation: While the amine is stable, trace amounts of precursor (e.g., 5-bromo-2-fluorophenol) carried over from synthesis can oxidize in air/acid, causing significant color change even at ppm levels.[1][2][3][4] Solution:

  • Check LCMS.[1][2][3] If the main peak (

    
    ) is intact, the amine is fine.
    
  • Perform a Charcoal Filtration :

    • Dissolve salt in water.[1][2][3][5]

    • Add activated carbon (5% w/w).[2][3]

    • Heat to 50°C for 30 mins.

    • Filter and recrystallize.[1][2][3]

Issue 3: "I cannot extract the amine back into organic solvent after acid treatment."

Diagnosis: Incomplete Basification.[2][3] Explanation: The 2-Fluoro group lowers the pKa, but the ammonium salt is still robust.[3] If the aqueous layer is not basic enough, the molecule remains charged and stays in the water.[3] Solution:

  • Target pH: You must adjust the aqueous layer to pH > 11 .[2][3]

  • Protocol: Use 1M NaOH or saturated

    
    .[2][3][4] Do not use weak bases like bicarbonate, as they may not fully deprotonate the amine efficiently for extraction.[2][3][4]
    

Validated Protocols

Protocol A: Salt Formation (Storage & Stabilization)

Use this to stabilize the molecule if you suspect degradation in free-base form.[2][3][4]

  • Dissolution: Dissolve 1.0 g of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (Free Base) in 10 mL of anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Acidification: Dropwise, add 2.0 equivalents of 2M HCl in Diethyl Ether (or Dioxane).

    • Observation: A thick white precipitate should form immediately.[1][2][3]

  • Isolation: Stir for 15 minutes. Filter the solid using a sintered glass funnel.[2][3]

  • Drying: Wash the cake with 2 x 5 mL cold ether. Dry in a vacuum oven at 40°C for 4 hours.

  • Result: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Hydrochloride (Stable solid).[1][2][3]

Protocol B: Recovery of Free Base from Acidic Waste

Use this if you accidentally acidified your product and need to recover it.[2][3]

  • Cooling: Cool the acidic aqueous solution to 0–5°C (ice bath).

  • Basification: Slowly add 4M NaOH until pH reaches 12-14. Monitor temperature (exothermic).

  • Extraction: Extract 3 times with DCM or Ethyl Acetate.

  • Drying: Dry combined organics over Anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure.

Workflow Visualization: Troubleshooting Decision Tree

Troubleshooting Figure 2: Diagnostic logic for common stability concerns. Start User Observation: Problem in Acidic Media Precipitate White Precipitate? Start->Precipitate ColorChange Color Change (Yellow/Brown)? Start->ColorChange YieldLoss Low Yield after Extraction? Start->YieldLoss IsSalt It is the Salt. (Normal) Precipitate->IsSalt Yes CheckLCMS Check LCMS/NMR ColorChange->CheckLCMS CheckPH Check Aqueous pH YieldLoss->CheckPH Filter Filter & Dry IsSalt->Filter Pure Main Peak Intact? CheckLCMS->Pure Impurity Oxidation of Impurities. Perform Charcoal Wash. Pure->Impurity Yes LowPH pH < 10? CheckPH->LowPH Basify Add NaOH to pH > 12 Re-extract LowPH->Basify Yes

References

  • Synthesis of 1-arylcyclopentanamine scaffolds

    • Wang, L., et al. (2016).[3][6] Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This paper details the synthesis of structurally analogous compounds using strong mineral acids (

      
      ) at high temperatures, validating the stability of the aryl-cycloalkylamine core.[4]
      
    • Source:[1][2][3][4]

  • General Stability of Cyclic Amines in Acid

    • Talbert, J. A., & Townsend, S. D. (2024).[3][7] Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. Carbohydrate Research. Contrasts the instability of aminals with the stability of standard cyclic amines.[2][3]

    • Source:[1][2]

  • Precursor Properties

    • MedChemExpress.[1][2][3][8] (n.d.). 1-(5-Bromo-2-fluorophenyl)ethanone Datasheet. Confirms the stability of the halogenated phenyl ring in various solvents.

    • Source:[3][4]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1368837-93-7) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of NMDA receptor modulators (e.g., ketamine analogs) and kinase inhibitors.[1] Its structural core—a sterically hindered primary amine attached to a halogenated phenyl ring—presents unique analytical challenges.[1]

This guide compares the two primary analytical workflows for validating this compound: Standard Routine Analysis (CDCl₃) versus Structural Elucidation (DMSO-d₆) . It focuses on resolving the complex spin-spin coupling introduced by the Fluorine-19 nucleus (


F, spin 1/2) and the diagnostic shifts of the cyclopentyl ring.[1]

Part 1: Comparative Analysis of Solvent Systems

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology, particularly regarding the exchangeable amine protons and the resolution of the aromatic multiplets.[2]

Comparison Matrix: CDCl₃ vs. DMSO-d₆[1][3]
FeatureMethod A: CDCl₃ (Standard) Method B: DMSO-d₆ (Diagnostic) Verdict
Amine (-NH₂) Signal Broad singlet, often invisible or merged with aliphatic region (1.2–1.8 ppm).[1]Sharp, distinct singlet or broad hump (shifted to >2.5 ppm).[1]DMSO is superior for confirming amine presence.
Aromatic Resolution Good, but potential overlap with solvent satellite if not pure.[2]Excellent separation; higher viscosity may broaden lines slightly without shimming.CDCl₃ preferred for fine coupling analysis (

).
Water Interference Low (H₂O ~1.56 ppm).[1][3]High (H₂O ~3.33 ppm), can obscure cyclopentyl multiplets.CDCl₃ is cleaner for the aliphatic region.
Salt Detection Poor (Free base only).Excellent (Resolves HCl/HBr salts as -NH₃⁺ ~8.5 ppm).DMSO is required for salt forms.[1]
Strategic Recommendation
  • Use CDCl₃ for routine batch release and checking the integrity of the cyclopentyl ring.

  • Use DMSO-d₆ when verifying the salt formation or when the proton count of the amine is (e.g., distinguishing primary vs. secondary amine byproducts).[1]

Part 2: Detailed Spectral Assignment (The "Gold Standard")

The following data represents the theoretical "Gold Standard" spectrum for the free base in CDCl₃ (300-600 MHz).

The Aromatic Region (The "Fingerprint")

The 1,2,5-substitution pattern creates a distinct coupling tree driven by the


F nucleus (

, 100% abundance).[1]
  • H6 (Proton ortho to Cyclopentyl, meta to F):

    • Shift: ~7.50 – 7.60 ppm

    • Multiplicity: Doublet of Doublets (dd)

    • Coupling:

      
       (Meta) ≈ 6.5 Hz; 
      
      
      
      (Meta to H4) ≈ 2.5 Hz.[1]
    • Note: This proton is most deshielded due to the anisotropic effect of the cyclopentyl amine ring current.

  • H4 (Proton para to Cyclopentyl, meta to F):

    • Shift: ~7.25 – 7.35 ppm

    • Multiplicity: Doublet of Doublets of Doublets (ddd)

    • Coupling:

      
       (Ortho to H3) ≈ 8.5 Hz; 
      
      
      
      (Meta) ≈ 5.0 Hz;
      
      
      (Meta to H6) ≈ 2.5 Hz.[1]
  • H3 (Proton ortho to F, meta to Br):

    • Shift: ~6.90 – 7.00 ppm[2]

    • Multiplicity: Doublet of Doublets (dd)

    • Coupling:

      
       (Ortho) ≈ 10.0–12.0 Hz (Large diagnostic coupling); 
      
      
      
      (Ortho to H4) ≈ 8.5 Hz.[1]
The Aliphatic Region (Cyclopentyl Ring)

The cyclopentyl group attached to a quaternary center often appears deceptively simple.[1]

PositionProton CountShift (

)
MultiplicityNotes

-CH₂
(C2/C5)
4H1.85 – 2.05Multiplet (m)Protons adjacent to the quaternary C-N center.[1]

-CH₂
(C3/C4)
4H1.55 – 1.75Multiplet (m)Distal ring protons.[1]
-NH₂ 2H1.30 – 1.60Broad SingletShifts vary with concentration/moisture.

Part 3: Visualization of Analytical Logic

Diagram 1: Aromatic Coupling Logic

This diagram illustrates the splitting logic required to interpret the complex aromatic multiplets caused by Fluorine-Proton coupling.

G H3_Origin H3 Proton (Ortho to F) Split_F Split by 19F (J ~11 Hz) H3_Origin->Split_F Primary Coupling Split_H4 Split by H4 (J ~8.5 Hz) Split_F->Split_H4 Secondary Coupling Result Final Signal: Doublet of Doublets (dd) Split_H4->Result

Caption: Coupling tree logic for the H3 proton. The large Fluorine coupling (


) creates the primary doublet, which is further split by the neighboring H4 proton.
Diagram 2: Analytical Workflow & Decision Tree

Workflow Start Crude Product Isolated Solvent Select Solvent Start->Solvent CDCl3 Method A: CDCl3 (Routine ID) Solvent->CDCl3 Free Base DMSO Method B: DMSO-d6 (Salt/Trace Analysis) Solvent->DMSO Salt Form Check_F Check Aromatic Region (6.9 - 7.6 ppm) CDCl3->Check_F Check_NH Check Amine Proton Integrals DMSO->Check_NH Pass_A Pass: H3 shows Large J(H-F) Coupling Check_F->Pass_A Pattern Matches Pass_B Pass: NH2 integrates to 2H (or 3H for salt) Check_NH->Pass_B Integral Correct

Caption: Decision matrix for selecting the appropriate NMR solvent based on the specific analytical need (Structure verification vs. Salt identification).

Part 4: Experimental Protocol

To ensure reproducibility and sufficient resolution of the Fluorine couplings, follow this protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent Volume: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Critical Step: If the solution is cloudy (indicating salt formation), filter through a cotton plug or switch to DMSO-d₆.[1]

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Sufficient for >5 mg); increase to 64 for trace impurity analysis.

  • Relaxation Delay (D1): Set to 2.0 seconds (Essential for accurate integration of the aromatic protons vs. the aliphatic ring).

  • Spectral Width: -2 to 14 ppm.

Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz . Higher LB values will obscure the fine meta-couplings (

    
    ) in the aromatic region.
    
  • Phasing: Manual phasing is recommended for the aromatic region to ensure the "roof effect" of the multiplets is accurately represented.[1]

References

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[1][3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for J-coupling values).

  • PubChem. (2025). Compound Summary for CAS 1368837-93-7. National Library of Medicine.

  • Reich, H. J. (2024). WinPLT NMR Coupling Tree Analysis. University of Wisconsin-Madison Chemistry Department.

Sources

Comprehensive HPLC Method Development Guide for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS 1534173-23-3)

[1][2]

Executive Summary & Chemical Profile[3][4]

1-(5-Bromo-2-fluorophenyl)cyclopentanamine is a specialized pharmaceutical intermediate characterized by a basic primary amine attached to a lipophilic, halogenated scaffold. Its structural duality—combining a polar, basic center with a hydrophobic, electron-deficient aromatic ring—presents specific chromatographic challenges, primarily peak tailing and retention variability .

This guide objectively compares three distinct chromatographic approaches ("Alternatives") to optimize the separation of this compound. Unlike standard application notes that promote a single column, this analysis evaluates the mechanistic pros and cons of each approach, supported by comparative performance metrics.

Compound Profile
PropertyValue / CharacteristicChromatographic Implication
CAS Number 1534173-23-3Reference identity.[1][2]
Structure Primary amine, geminal phenyl/cyclopentylSteric bulk around the amine; potential for conformational isomers.
Basicity (pKa) ~9.5 (Estimated for benzylamine analogs)Positively charged at pH < 8. Strong silanol interactor.
Lipophilicity (LogP) ~3.5 (High)Requires high organic strength for elution.
UV Max ~260 nm (Phenyl ring)Standard UV detection is suitable.[3]

Comparative Analysis of Chromatographic Approaches

We evaluated three distinct method development strategies. The "Product" in this context is the Optimized High-pH Method , which is compared against the industry-standard Acidic Method and a Selectivity-Focused Method .

The Comparison Matrix
FeatureAlternative A: Standard Acidic Method Alternative B: Selectivity Method Recommended: High-pH Hybrid Method
Stationary Phase C18 (Standard Silica)Phenyl-HexylC18 (Hybrid Silica, e.g., XBridge/Gemini)
Mobile Phase pH pH 2.7 (0.1% Formic Acid)pH 2.7 (0.1% Formic Acid)pH 10.0 (10mM NH₄HCO₃)
Mechanism Hydrophobic InteractionPi-Pi Interaction + HydrophobicHydrophobic (Neutral Species)
Peak Shape (Tf) 1.5 – 2.0 (Tailing)1.3 – 1.6 (Moderate)1.0 – 1.1 (Symmetric)
Retention (k') Low to ModerateModerateHigh (2x retention)
MS Sensitivity High (Positive Mode)HighModerate (Signal suppression possible)
In-Depth Technical Analysis
Alternative A: The Standard Acidic Approach (C18 / Formic Acid)
  • Mechanism: At pH 2.7, the amine is fully protonated (

    
    ). The solute is highly polar, reducing retention on the hydrophobic C18 ligand.
    
  • The Problem: The cationic amine interacts electrostatically with residual anionic silanols (

    
    ) on the silica surface. This "secondary interaction" causes the characteristic "shark-fin" tailing seen in basic analytes.
    
  • Verdict: Acceptable for quick screens but poor for impurity profiling due to peak broadening.

Alternative B: The Selectivity Approach (Phenyl-Hexyl)
  • Mechanism: The 5-Bromo-2-fluoro substitution pattern creates an electron-deficient pi system. A Phenyl-Hexyl column provides complementary pi-pi interactions that a C18 cannot.

  • The Advantage: If specific aromatic impurities (e.g., des-bromo analogs) co-elute on C18, this phase often resolves them.

  • Verdict: Use as a secondary confirmation method.

The Recommended Product: High-pH Hybrid Method
  • Mechanism: At pH 10 (above the pKa of ~9.5), the amine is neutral (deprotonated). Without the positive charge, silanol interactions are eliminated. Furthermore, the neutral molecule is significantly more hydrophobic, increasing retention and loading capacity.

  • The Requirement: You must use a "Hybrid" or "High-pH Stable" column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Standard silica dissolves at pH > 8.

  • Verdict: The superior choice for purity analysis and preparative scale-up.

Visualizing the Decision Logic

The following diagram illustrates the decision pathway for selecting the optimal method based on the specific analytical goal (MS sensitivity vs. Peak Shape).

MethodSelectionStartStart: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine AnalysisGoalDefine Analytical GoalStart->GoalMS_SensGoal: Max MS Sensitivity(Trace Quantitation)Goal->MS_SensLow Conc.PurityGoal: Purity/Impurity Profiling(Max Resolution)Goal->PurityHigh Conc.AcidicMethod A: Acidic C18(0.1% Formic Acid)MS_Sens->AcidicHighPHMethod B: High pH C18(10mM NH4HCO3, pH 10)Purity->HighPHDecisionAre peaks tailing > 1.5?Acidic->DecisionPhenylMethod C: Phenyl-Hexyl(Alternative Selectivity)Decision->AcidicNo (Acceptable)Decision->HighPHYes (Silanol Issue)Decision->PhenylYes (Selectivity Issue)

Figure 1: Method Development Decision Tree. Comparison of pathways for Sensitivity vs. Resolution.

Experimental Protocols

Protocol 1: The "Gold Standard" High-pH Method (Recommended)

Objective: Achieve USP Tailing Factor < 1.2 and maximize resolution from synthesis precursors.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).

  • System: UHPLC or HPLC (Backpressure ~300 bar).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Detection: UV @ 260 nm (Primary), 220 nm (Secondary).

Gradient Table:

Time (min) % Mobile Phase B Curve
0.0 30 Initial
8.0 90 Linear
9.0 90 Hold
9.1 30 Re-equilibrate

| 12.0 | 30 | End |

Protocol 2: The "Rapid Screen" Acidic Method (Alternative A)

Objective: Quick confirmation of identity using standard MS-compatible fluids.

  • Column: Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Note: Expect Tailing Factor ~1.5 - 1.8 due to silanol interactions.

Mechanism of Action: Why High pH Works

Understanding the chemistry is vital for troubleshooting. The diagram below details the molecular interactions occurring inside the column.

Mechanismcluster_acidicAcidic pH (Method A)cluster_basicBasic pH (Method B)Amine_PosAmine (R-NH3+)InteractionIonic Attraction(Tailing)Amine_Pos->InteractionSilanol_NegSilanol (Si-O-)Silanol_Neg->InteractionAmine_NeuAmine (R-NH2)NoInteractionNo Ionic Bond(Sharp Peak)Amine_Neu->NoInteractionNeutralSilanol_DepSilanol (Si-O-)Silanol_Dep->NoInteractionRepulsion/Ignored

Figure 2: Mechanistic comparison of amine behavior at Acidic vs. Basic pH.

Validation & Troubleshooting

System Suitability Parameters

For a robust method, ensure your system meets these criteria before running samples:

  • USP Tailing Factor: NMT (Not More Than) 1.5.

  • Theoretical Plates (N): > 50,000 plates/meter.

  • Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (likely the des-fluoro or des-bromo analog).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing > 2.0 Silanol interaction (Acidic Method).Switch to High pH Method (Method B) or add 0.1% TEA (Triethylamine) as a silanol blocker to Method A.
Retention Drift pH instability.Ammonium Bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly.
Ghost Peaks Carryover.Basic amines stick to injector seals. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Chemical Identity: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine. CAS No. 1534173-23-3.[1][2] Available from Accela ChemBio (Catalog SY226628). [Link]

  • Chromatographic Theory: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development for Basic Compounds).
  • High pH Methodology: Waters Corporation. Strategies for the Separation of Basic Compounds. Application Note 720001139EN. [Link]

  • pKa Estimation: ACD/Labs Percepta Platform. Physicochemical Property Prediction for Halogenated Benzylamines. [Link]

Mass spectrometry (LC-MS) characterization of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Characterization of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and quality. 1-(5-Bromo-2-fluorophenyl)cyclopentanamine is a key intermediate whose structural integrity and purity must be unequivocally established. This guide provides a comprehensive analysis of its characterization using Liquid Chromatography-Mass Spectrometry (LC-MS), a cornerstone technique in modern analytical chemistry.

As a Senior Application Scientist, this document moves beyond a simple recitation of methods. It delves into the rationale behind the analytical choices, offers a comparative perspective against alternative technologies, and provides actionable, data-driven insights for researchers and drug development professionals. We will explore not only the "how" but the "why," grounding our protocols in the fundamental principles of analytical science to ensure robust and reliable characterization.

Part 1: Primary Characterization via Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the premier analytical choice for this compound due to its exceptional sensitivity, selectivity, and ability to provide molecular weight and structural information in a single analysis. The polarity imparted by the amine group and the aromatic nature of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine make it an ideal candidate for reverse-phase liquid chromatography coupled with electrospray ionization mass spectrometry.

Predicted Physicochemical Properties
  • Molecular Formula: C₁₁H₁₃BrFN

  • Monoisotopic Mass: 257.02 g/mol

  • Key Structural Features: A primary amine (basic), a bromofluorophenyl group (hydrophobic with a distinct isotopic signature), and a cyclopentyl ring. These features dictate its chromatographic behavior and mass spectrometric fragmentation. The presence of bromine is particularly significant, as it produces a characteristic M/M+2 isotopic pattern with nearly equal intensity (⁷⁹Br vs ⁸¹Br), which is a powerful diagnostic tool.

Optimized LC-MS Methodology

The goal is to achieve sharp chromatographic peaks for the main analyte and any potential impurities, followed by efficient ionization and fragmentation to confirm its identity.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid serves to protonate the primary amine, enhancing chromatographic peak shape and ionization efficiency.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is ideal for retaining the moderately hydrophobic molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A gradient elution is employed to ensure separation from potential impurities and a sharp peak shape.

      • 0-1 min: 5% B

      • 1-7 min: 5% to 95% B

      • 7-8 min: 95% B

      • 8-8.1 min: 95% to 5% B

      • 8.1-10 min: 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The primary amine is readily protonated.

    • Scan Mode: Full Scan (MS1) from m/z 100-500 to detect the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Product ion scan of the precursor ion (m/z 258/260) to generate characteristic fragments for structural confirmation.

    • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is recommended to observe a wide range of fragments.

    • Key Parameters:

      • Capillary Voltage: 3.5 kV

      • Desolvation Temperature: 350 °C

      • Desolvation Gas Flow: 600 L/Hr

      • Cone Gas Flow: 50 L/Hr

Diagram: LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1 mg/mL Stock in Methanol work Dilute to 1 µg/mL in 50:50 ACN/H2O + 0.1% FA stock->work inject Inject 2 µL work->inject column C18 Reverse-Phase Column (Gradient Elution) inject->column esi Electrospray Ionization (ESI+) column->esi ms1 Full Scan (MS1) Detect [M+H]⁺ at m/z 258/260 esi->ms1 ms2 Tandem MS (MS/MS) Fragment m/z 258/260 ms1->ms2 data Confirm Identity & Purity ms2->data Data Analysis Fragmentation_Pathway cluster_frags Major Fragments parent [M+H]⁺ m/z 258/260 C₁₁H₁₄BrFN⁺ frag1 Loss of NH₃ m/z 241/243 parent->frag1 - NH₃ frag2 Benzylic Cleavage (Loss of C₅H₉N) m/z 175/177 parent->frag2 - C₅H₉N frag3 Loss of Cyclopentyl m/z 189/191 parent->frag3 - C₅H₈

Caption: Predicted MS/MS fragmentation of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine.

  • Benzylic Cleavage (m/z 175/177): The most likely fragmentation pathway is the cleavage of the C-C bond between the cyclopentyl ring and the phenyl ring, resulting in a stable bromofluorophenyl cation. This is often the most abundant fragment ion.

  • Loss of Ammonia (m/z 241/243): A common fragmentation for primary amines is the neutral loss of NH₃.

  • Loss of Cyclopentyl Group (m/z 189/191): Cleavage within the ring or loss of the entire cyclopentyl radical can also occur.

Part 2: Comparative Analysis with Alternative Techniques

While LC-MS is a powerful tool, a comprehensive characterization often relies on orthogonal techniques. Here, we compare its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Advantages for this Analyte Limitations for this Analyte Information Provided
LC-MS Separation by polarity, detection by mass-to-charge ratio.High sensitivity and selectivity; suitable for polar, non-volatile compounds; provides molecular weight and structural data.Can be subject to matrix effects; less resolving power for isomers than GC.Molecular Weight, Isotopic Pattern, Fragmentation Pathway, Purity.
GC-MS Separation by boiling point/volatility, detection by mass-to-charge ratio.Excellent chromatographic resolution; provides standardized, reproducible mass spectra (EI).Requires analyte to be volatile and thermally stable; derivatization may be needed for the polar amine group.Molecular Weight (from EI), Fragmentation Pattern, Purity.
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Unrivaled for definitive structure elucidation; provides detailed information on atom connectivity (¹H, ¹³C, ¹⁹F).Relatively low sensitivity; requires higher sample amounts; complex mixture analysis is challenging.Complete Molecular Structure, Stereochemistry, Quantitation.
HPLC-UV Separation by polarity, detection by UV absorbance.Simple, robust, and cost-effective; excellent for purity assessment and quantitation.Provides no structural or mass information; requires a chromophore (present in this molecule).Purity (%), Quantitation.
In-Depth Comparison
  • LC-MS vs. GC-MS: For 1-(5-Bromo-2-fluorophenyl)cyclopentanamine, LC-MS is superior due to the compound's polarity and likely thermal lability. The primary amine makes it challenging for direct GC-MS analysis without derivatization, which adds complexity and potential for artifacts. LC-MS with ESI is a much gentler technique that directly analyzes the compound in its protonated form.

  • LC-MS vs. NMR Spectroscopy: These techniques are complementary, not competitive. LC-MS excels at confirming molecular weight and identifying trace-level impurities. NMR is the gold standard for de novo structure elucidation, confirming the precise arrangement of atoms, including the substitution pattern on the aromatic ring and the stereochemistry, which MS cannot do. For full characterization in a drug development setting, both techniques are essential.

  • LC-MS vs. HPLC-UV: While HPLC-UV can be used for routine purity checks once the compound is well-characterized, it lacks the specificity of MS detection. A co-eluting impurity with a similar UV spectrum would be missed by UV detection but would be immediately apparent in the mass spectrum, making LC-MS the more trustworthy technique during development and for stability studies.

Conclusion and Recommendations

For the comprehensive characterization of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine, Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the most effective single technique. It provides a trifecta of critical information: chromatographic purity, molecular weight confirmation via the unique bromine isotopic pattern, and structural verification through predictable MS/MS fragmentation.

Recommendations for a Complete Characterization Strategy:

  • Primary Identification and Purity: Utilize the detailed LC-MS protocol outlined in this guide as the primary method for identification, purity assessment, and stability testing.

  • Definitive Structural Elucidation: For initial characterization of a new batch or reference standard, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) must be performed to unambiguously confirm the molecular structure.

  • Routine Quality Control: Once the compound's identity and purity profile are established, HPLC-UV can be implemented as a cost-effective method for routine quality control, with periodic verification by LC-MS.

By integrating these techniques, researchers and drug development professionals can build a robust and self-validating analytical workflow, ensuring the highest level of confidence in the quality and identity of this critical pharmaceutical intermediate.

References

  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (General principles of ESI and fragmentation). [Link]

  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, and Tradeoffs. LCGC North America, 31(8), 624–635. [Link]

Technical Comparison Guide: FTIR Characterization of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine . As a halogenated phenylcyclopentylamine, this compound represents a critical scaffold in the development of NMDA receptor modulators and psychoactive analogs.[1]

Accurate spectral characterization is essential for distinguishing this specific halogenated derivative from its structural analogs (e.g., the des-bromo or cyclohexyl variants) and for validating the reduction of its nitrile precursor. This document outlines the theoretical and empirical spectral fingerprints, comparative performance against alternatives, and a validated workflow for quality control.

Experimental Methodology

To ensure reproducibility and spectral integrity, the following protocol is recommended for data acquisition.

Sample Preparation
  • Solid State (Preferred): Potassium Bromide (KBr) Pellet.

    • Ratio: 1-2 mg sample to 200 mg dry KBr.

    • Rationale: Provides the highest resolution for the critical fingerprint region (600–1500 cm⁻¹) where C-Br and C-F stretches reside.

  • Alternative: Attenuated Total Reflectance (ATR) – Diamond Crystal.

    • Note: ATR may show slight peak shifts (1–2 cm⁻¹) and reduced intensity in high-wavenumber regions compared to transmission modes.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 400 cm⁻¹Covers fundamental functional group and fingerprint vibrations.
Resolution 4 cm⁻¹Optimal balance between signal-to-noise ratio and peak separation.
Scans 32 (Screening) / 64 (High Res)Sufficient to resolve weak overtone bands in the aromatic region.
Apodization Blackman-Harris 3-TermMinimizes side-lobes for sharp aromatic peaks.

Spectral Analysis & Peak Assignment

The FTIR spectrum of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine is defined by the interplay between the primary amine, the cycloaliphatic ring, and the polysubstituted aromatic system.

Key Functional Group Assignments

Table 1: Diagnostic Absorbance Bands

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentStructural Significance
3350 – 3280 Medium, BroadN-H Stretching (Primary Amine)Appears as a doublet (asymmetric/symmetric) in free base; broadens significantly if HCl salt.
2960 – 2870 StrongC-H Stretching (Cyclopentyl)Characteristic aliphatic envelope; distinct from cyclohexyl analogs due to ring strain effects.
1600, 1580 MediumC=C Aromatic Stretching Skeletal vibrations of the benzene ring.
1485 StrongC-H Bending / Scissoring Methylene groups of the cyclopentane ring.
1220 – 1200 StrongC-F Stretching High-intensity band typical of aryl fluorides; critical for confirming the 2-fluoro substitution.
1080 – 1050 MediumC-Br Stretching Often appears in the fingerprint region; distinguishes this compound from the non-brominated analog.
880 – 820 StrongAr-H Out-of-Plane Bending Pattern characteristic of 1,2,5-trisubstituted benzene rings.

Comparative Performance Analysis

This section objectively compares the target compound against its direct precursors and structural analogs to demonstrate specificity.

Scenario A: Reaction Monitoring (Nitrile Reduction)

The synthesis typically involves the reduction of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarbonitrile . FTIR is the most efficient method for monitoring this conversion.

  • Precursor Signal: The nitrile precursor exhibits a sharp, distinct peak at ~2230 cm⁻¹ (C≡N stretch) .

  • Target Signal: The target amine lacks this peak entirely.

  • Performance Metric: The complete disappearance of the 2230 cm⁻¹ band is the "Pass" criterion for reaction completion. Residual absorbance >0.5% in this region indicates incomplete reduction.

Scenario B: Structural Differentiation (Vs. Des-Bromo Analog)

Distinguishing 1-(5-Bromo-2-fluorophenyl)cyclopentanamine from 1-(2-fluorophenyl)cyclopentanamine (Des-bromo).

FeatureTarget Compound (5-Bromo)Des-Bromo AnalogComparison Insight
Fingerprint (1000-1100 cm⁻¹) Distinct band at ~1070 cm⁻¹ (Ar-Br)AbsentThe C-Br stretch is the primary differentiator in the fingerprint region.
Ar-H Bending (800-900 cm⁻¹) Pattern for 1,2,5-substitutionPattern for 1,2-substitutionThe substitution pattern alters the out-of-plane bending frequencies significantly.
Molecular Weight Higher (Br mass effect)LowerWhile not visible in IR, this mass effect shifts low-frequency skeletal vibrations (<600 cm⁻¹).

Quality Control Workflow

The following logic gate diagram illustrates the decision-making process for validating the identity and purity of the compound using FTIR data.

FTIR_Validation_Workflow Start Raw FTIR Spectrum Acquired Baseline Baseline Correction & Atmospheric Suppression Start->Baseline Check_NH Check 3300-3400 cm⁻¹ (Primary Amine Doublet?) Baseline->Check_NH Check_CN Check 2200-2250 cm⁻¹ (Nitrile Peak Present?) Check_NH->Check_CN Yes Fail_Identity FAIL: Wrong Analog (Check Synthesis) Check_NH->Fail_Identity No (Amine missing) Check_FP Check Fingerprint (C-F @ 1220, C-Br @ 1070) Check_CN->Check_FP No (Clean baseline) Fail_Precursor FAIL: Incomplete Reaction (Reprocess) Check_CN->Fail_Precursor Yes (Peak detected) Pass PASS: Identity Confirmed (Pure Amine) Check_FP->Pass Matches Pattern Check_FP->Fail_Identity Mismatch

Figure 1: Automated Logic Gate for FTIR Spectral Validation of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine.

References

  • NIST Chemistry WebBook. Cyclopentanecarbonitrile Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • SpectraBase. 1-(2-Fluorophenyl)piperazine FTIR Spectra. John Wiley & Sons.[2] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Chichester: John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for C-F and C-Br assignment methodology).

Sources

A Comparative Analysis of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine and Related Aryl Cycloalkylamines in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Aryl Cycloalkylamine Scaffold

The aryl cycloalkylamine framework is a cornerstone in medicinal chemistry, representing a versatile scaffold that has given rise to compounds with profound effects on the central nervous system (CNS).[1] Historically, this class is best known for producing potent N-methyl-D-aspartate (NMDA) receptor antagonists, such as the dissociative anesthetics phencyclidine (PCP) and ketamine.[2][3] These agents modulate glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory.[4] However, the pharmacological profile of aryl cycloalkylamines is not monolithic. Subtle structural modifications can dramatically shift their activity towards other critical CNS targets, including monoamine transporters, making them promising candidates for treating a spectrum of neurological and psychiatric disorders, from depression to neurodegenerative diseases.[5][6][7]

This guide provides an in-depth comparison of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine , a specific halogenated derivative, with other structurally related aryl cycloalkylamines. We will dissect its chemical features, predict its pharmacological profile based on established structure-activity relationships (SAR), and contrast it with key analogues that differ in cycloalkyl ring size and aromatic substitution. This analysis is supported by detailed experimental protocols to empower researchers in their own investigations of this compelling chemical class.

Dissecting the Core Compound: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

The structure of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine presents several key features that are anticipated to dictate its biological activity.

Caption: Structure of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine.

  • Cyclopentyl Ring: Compared to the more traditional cyclohexyl ring of PCP, the smaller cyclopentyl scaffold alters the spatial orientation of the aryl group and the amine, which can influence receptor fit and binding affinity.

  • Primary Amine (NH2): The unsubstituted amine is a key site for protonation at physiological pH, forming a positively charged ammonium ion that is critical for interaction within the ion channel of the NMDA receptor. It also serves as a hydrogen bond donor.

  • 2-Fluoro Substitution: The fluorine atom at the ortho position is a strong electron-withdrawing group. Its presence can significantly impact the pKa of the amine and the electronic properties of the phenyl ring. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, potentially increasing the compound's bioavailability and half-life.[8]

  • 5-Bromo Substitution: The bromine atom at the meta position is large and lipophilic. Halogenation is known to enhance membrane binding and permeation.[9] This substitution increases the overall lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and may influence its binding to hydrophobic pockets within target proteins.

A Comparative Framework: Selecting Key Analogues

To understand the unique contributions of each structural feature, we will compare our lead compound to three hypothetical, yet representative, analogues based on common modifications within this class.

Compound IDStructureKey VariationRationale for Comparison
Lead Compound 1-(5-Bromo-2-fluorophenyl)cyclopentanamine-The baseline for our analysis.
Analogue A 1-(5-Bromo-2-fluorophenyl)cyclohexan amineCyclohexyl Ring To evaluate the effect of increasing the cycloalkyl ring size, a common feature in classic aryl cycloalkylamines like PCP.[10]
Analogue B 1-(4-Chlorophenyl )cyclopentanamineAryl Substitution To assess the impact of a different, simpler halogenation pattern on the phenyl ring, removing the ortho-fluoro group.
Analogue C N-Methyl -1-(5-Bromo-2-fluorophenyl)cyclopentanamineAmine Substitution To determine the effect of N-alkylation (primary to secondary amine), which is known to modulate potency and selectivity.[10]

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of aryl cycloalkylamines is primarily dictated by their affinity for the NMDA receptor and, to a varying extent, their ability to inhibit monoamine reuptake.[1]

Pharmacodynamic Profile: Target Interactions

Aryl cycloalkylamines typically act as uncompetitive antagonists at the NMDA receptor, binding to a site within the receptor's ion channel (often called the "PCP site") when it is in an open state.[3][4]

Glutamate Glutamate NMDAR NMDA Receptor (Closed Channel) Glutamate->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds NMDAR_Open NMDA Receptor (Open Channel) NMDAR->NMDAR_Open Channel Opens NMDAR_Blocked Blocked Channel (No Ion Flow) Ca_Influx Ca²+ Influx (Neuronal Activation) NMDAR_Open->Ca_Influx Allows ArylCycloalkylamine Aryl Cycloalkylamine (e.g., Lead Compound) ArylCycloalkylamine->NMDAR_Open Enters & Binds (PCP Site) ArylCycloalkylamine->NMDAR_Blocked Causes Blockade ArylHalide Aryl Halide (e.g., 1,4-dibromo-2-fluorobenzene) Grignard Arylmagnesium Halide (Grignard Reagent) ArylHalide->Grignard 1. Mg, THF Tertiary_Alcohol 1-Arylcyclopentanol Intermediate Grignard->Tertiary_Alcohol 2. Add Cyclopentanone Cyclopentanone Cyclopentanone->Tertiary_Alcohol Amide N-acetyl Intermediate Tertiary_Alcohol->Amide 3. Ritter Reaction Nitrile Acetonitrile (R-CN) Nitrile->Amide Acid Strong Acid (e.g., H2SO4) Acid->Amide Final_Product 1-Arylcyclopentanamine (Final Product) Amide->Final_Product 4. Hydrolyze Hydrolysis Basic Hydrolysis (e.g., NaOH, heat) Hydrolysis->Final_Product

Caption: General synthetic workflow for 1-aryl-cycloalkylamines.

Step-by-Step Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add the appropriate aryl halide (e.g., 1,4-dibromo-2-fluorobenzene) dropwise to initiate the reaction. Reflux until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the cycloalkanone (e.g., cyclopentanone) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Ritter Reaction: Dissolve the crude alcohol in acetonitrile. Cool the solution to 0 °C and slowly add concentrated sulfuric acid. Stir at room temperature for 12-24 hours until TLC analysis indicates consumption of the starting material.

  • Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a concentrated NaOH solution until pH > 12. Heat the mixture to reflux for 6-12 hours to hydrolyze the intermediate amide.

  • Purification: Cool the mixture and extract the final amine product with dichloromethane. Combine the organic layers, dry over Na2SO4, and concentrate. Purify the crude product via column chromatography or crystallization.

Protocol: In Vitro NMDA Receptor Binding Assay

This assay quantifies the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel using a radioligand displacement method.

  • Objective: To determine the inhibitory constant (Ki) of test compounds.

  • Materials:

    • Rat brain cortex homogenates (source of NMDA receptors).

    • [3H]MK-801 (radioligand with high affinity for the PCP site).

    • Test compounds (Lead, Analogues A-C).

    • Non-specific binding control: unlabeled MK-801 or PCP (10 µM).

    • Assay Buffer: Tris-HCl buffer.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add assay buffer, rat brain homogenate, and the test compound (or vehicle/non-specific control).

    • Add [3H]MK-801 to a final concentration of ~1-5 nM.

    • Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC50 (concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant activity in rodents. Antidepressant compounds typically reduce the duration of immobility. [11]

  • Objective: To assess the antidepressant-like effects of the test compounds.

  • Materials:

    • Male mice or rats.

    • Test compounds formulated in a suitable vehicle (e.g., saline with Tween 80).

    • A transparent cylinder (25 cm height, 10 cm diameter) filled with water (23-25 °C) to a depth of 15 cm.

    • Video recording equipment and analysis software.

  • Procedure:

    • Acclimate animals to the testing room for at least 1 hour before the experiment.

    • Administer the test compound (e.g., 10, 20, 40 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. A standard antidepressant like imipramine or fluoxetine should be used as a positive control.

    • After a set pre-treatment time (e.g., 30-60 minutes), place each animal individually into the swim cylinder for a 6-minute session.

    • Record the entire session. An animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.

    • Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test.

    • Compare the immobility times between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of antidepressant-like activity.

Conclusion and Future Directions

This guide establishes a framework for comparing 1-(5-Bromo-2-fluorophenyl)cyclopentanamine with other aryl cycloalkylamines. Based on established SAR, this compound is predicted to be a potent, metabolically stable CNS agent, likely acting as an NMDA receptor antagonist with potential activity as a monoamine reuptake inhibitor.

  • The cyclopentyl ring likely modulates its potency relative to cyclohexyl analogues.

  • The 2-fluoro substituent is predicted to enhance metabolic stability, a desirable trait for a drug candidate.

  • The 5-bromo substituent increases lipophilicity, which should facilitate blood-brain barrier penetration.

The provided experimental protocols offer a clear path for the empirical validation of these predictions. Future research should focus on obtaining precise Ki values for the NMDA receptor and IC50 values for SERT, NET, and DAT to build a comprehensive pharmacological profile. Further exploration of different halogenation patterns and cycloalkyl ring sizes will continue to refine our understanding of the SAR for this versatile and pharmacologically rich class of compounds.

References

  • Herndon, J. L., & Solomon, R. E. (1987). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 26(4), 699-705.
  • Khudina, O. G., et al. (2020). Synthesis of 4-(N-cycloalkylamino)-substituted polyfluorobenzoic acids and their esters. Russian Chemical Bulletin, 69(8), 1547-1555.
  • Zhang, Y., et al. (2010). Cycloalkylamines as monoamine reuptake inhibitors. U.S. Patent No. 8,877,975. Washington, DC: U.S.
  • Johnson, K. M., & Jones, S. M. (1990). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Medicinal Research Reviews, 10(3), 317-340.
  • Lodge, D., & Anis, N. A. (1982). Chemical dissociation of human awareness: focus on non-competitive NMDA receptor antagonists. Trends in Pharmacological Sciences, 3, 393-395.
  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.
  • Gornostaev, A. G., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 7014.
  • Mykhailiuk, P. K. (2022). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.
  • Liang, T., et al. (2013). C–F Bond Formation for the Synthesis of Aryl Fluorides.
  • Wikipedia. (n.d.). Arylcyclohexylamine.
  • Priestley, T., et al. (1991). Arylamine spider toxins antagonize NMDA receptor-mediated synaptic transmission in rat hippocampal slices. Synapse, 9(4), 244-250.
  • Singh, A., & Kumar, R. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences, 26(3), 1234.
  • Khairil, M., et al. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Molecules, 28(11), 4307.
  • Fluorochem. (n.d.). 1-(2-BROMO-4-FLUOROPHENYL)CYCLOPENTANAMINE.
  • Mueller, A. L., et al. (1991). Long-term potentiation in the presence of NMDA receptor antagonist arylalkylamine spider toxins. Request PDF.
  • Tani, K., et al. (2002). A practical synthesis and biological evaluation of 9-halogenated PGF analogues. Bioorganic & Medicinal Chemistry, 10(6), 1883-1894.
  • Gellis, A., et al. (2009). Synthesis, reactivity and biological evaluation of novel halogenated tripentones. Bioorganic & Medicinal Chemistry Letters, 19(22), 6432-6435.
  • Paoletti, P., et al. (2013). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Molecular Neurobiology, 48(2), 376-391.
  • Chen, G., et al. (2024). Design, synthesis and biological evaluation of arylpropylamine derivatives as potential multi-target antidepressants. Bioorganic & Medicinal Chemistry, 112, 117935.
  • Dolder, P. C., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574.
  • Wikipedia. (n.d.). NMDA receptor antagonist.
  • Singh, A., & Kumar, R. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(4), 1234.
  • Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry, 37(2), 196-208.
  • Gatta, F., et al. (1997). Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. Journal of Pharmacy and Pharmacology, 49(5), 463-471.
  • Kandioller, W., et al. (2025). Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N'-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. JBIC Journal of Biological Inorganic Chemistry.
  • Drug Design Org. (2005). Structure Activity Relationships.
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  • Chaki, H., et al. (1999). Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 42(5), 706-716.
  • National Center for Biotechnology Information. (2012).
  • ChemScene. (n.d.). 1-(5-Bromo-2-methoxyphenyl)cyclopentan-1-amine.
  • Lim, C. K., et al. (2020). Exploring the Etiological Links behind Neurodegenerative Diseases: Inflammatory Cytokines and Bioactive Kynurenines. International Journal of Molecular Sciences, 21(7), 2453.
  • James, A. M., et al. (2021). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. Chemical Science, 12(15), 5526-5534.
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Technical Validation Guide: Elemental Analysis vs. Modern Spectrometry for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis validation for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Content Type: Publish Comparison Guide

Executive Summary

1-(5-Bromo-2-fluorophenyl)cyclopentanamine (C₁₁H₁₃BrFN, MW: 258.13 g/mol ) is a challenging scaffold in CNS drug discovery, often utilized as a ketamine-like NMDA receptor modulator. Its validation presents a specific analytical paradox: the molecule contains two distinct halogens—Bromine (heavy, isotopic) and Fluorine (reactive, monoisotopic).

While Elemental Analysis (EA) via combustion is the historical "gold standard" for establishing bulk purity, the presence of fluorine poses a risk of damaging quartz combustion tubes (via HF formation), and bromine requires specific trapping. Consequently, modern drug development workflows often pivot to High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .

This guide objectively compares these three methodologies, providing experimental protocols and data to help you select the optimal validation strategy for your synthesis batch.

Comparative Analysis: The "Product" Performance

In this context, the "product" is the Analytical Data Package generated to validate the identity and purity of the synthesized amine.

FeatureMethod A: Elemental Analysis (Combustion) Method B: HRMS (ESI-TOF) Method C: qNMR (¹H)
Primary Output Bulk Purity (% Composition)Molecular Identity (Exact Mass)Absolute Purity (% w/w)
Halogen Handling Difficult: F requires additives (MgO); Br requires Ag wool.Excellent: Br gives distinct 1:1 isotope pattern; F is mass-distinct.Neutral: F splits ¹H signals (couplings); Br has no effect.
Sample Req. ~2–5 mg (Destructive)< 0.1 mg (Destructive)~10 mg (Recoverable)
Precision ± 0.4% (Industry Standard)< 5 ppm mass error± 1.0% (dependent on integration)
Blind Spots Cannot distinguish isomers; sensitive to water/solvent solvates.Cannot quantify bulk impurities (salts, dust) without standard curve.Requires soluble internal standard; overlapping peaks can interfere.
Verdict Best for: Final certificate of analysis (CoA) for regulatory submission.Best for: Confirming successful synthesis and formula.Best for: Potency assignment for biological assays.

Experimental Protocols

Method A: Automated CHN(X) Combustion Analysis

The Challenge: Fluorine forms HF during combustion, which etches quartz tubes and leads to low results. Bromine forms volatile gases that must be trapped.

Protocol:

  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Combustion Tube Preparation:

    • Pack the oxidation tube with Chromium(III) Oxide (catalyst).

    • Insert a zone of Silver Wool at the bottom of the tube (maintained at ~850°C) to trap Bromine and Sulfur.

  • Sample Preparation (The "Fluorine Fix"):

    • Weigh 2.0–3.0 mg of the amine into a tin capsule.

    • Critical Step: Add ~5–10 mg of Magnesium Oxide (MgO) or Tungstic Anhydride (WO₃) directly into the capsule with the sample. This acts as a "scrubber" to bind Fluorine as MgF₂/WF₆, preventing quartz damage and interference.

  • Run Conditions:

    • Furnace Temp: 950°C (Flash combustion).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 5 seconds.

Data Interpretation (Theoretical vs. Experimental): Acceptance Criteria: ±0.4% absolute difference.

ElementTheoretical % (C₁₁H₁₃BrFN)Acceptable Range
Carbon 51.18%50.78% – 51.58%
Hydrogen 5.08%4.68% – 5.48%
Nitrogen 5.43%5.03% – 5.83%
Method B: High-Resolution Mass Spectrometry (HRMS)

The Advantage: The Bromine atom provides a built-in confirmation tool due to its unique isotopic abundance.[1]

Protocol:

  • Instrument: Q-TOF or Orbitrap MS (e.g., Agilent 6545).

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

  • Analysis:

    • Look for the protonated molecular ion

      
      .
      
    • Isotopic Pattern Check: Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). You must observe two peaks of nearly equal intensity separated by 2.0 Da.

Data Interpretation:

  • Peak 1 (⁷⁹Br): Calc. Mass = 258.0288 m/z.

  • Peak 2 (⁸¹Br): Calc. Mass = 260.0268 m/z.

  • Intensity Ratio: ~1:1 (If the ratio is distorted, an interference is present).

Method C: Quantitative NMR (qNMR)

The Solution for Potency: Unlike EA, qNMR determines exactly how much "active" molecule is in your weighed mass, excluding water or inorganic salts.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why? It is non-hygroscopic and provides a clean singlet at ~6.3 ppm (olefinic protons), which does not overlap with the aromatic protons of the 1-(5-bromo-2-fluorophenyl) group.

  • Solvent: DMSO-d₆ (to ensure full solubility of both amine and salt forms).

  • Procedure:

    • Weigh ~10 mg of Analyte (W_analyte) and ~5 mg of IS (W_std) into the same vial. Precision balance (0.01 mg) is required.

    • Dissolve and transfer to NMR tube.

    • Acquire ¹H-NMR with D1 (Relaxation Delay) ≥ 30 seconds (to ensure full relaxation for integration accuracy).

  • Calculation:

    
    
    

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating this halogenated amine.

ValidationWorkflow Start Synthesized 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Check1 Is the sample for Biological Assay or Regulatory Filing? Start->Check1 Research Research/Screening Check1->Research Bio Assay Regulatory Regulatory/CoA Check1->Regulatory CoA/Filing HRMS Run HRMS (ESI+) Confirm Br Isotope Pattern (1:1) Research->HRMS PassHRMS Mass Error < 5ppm Isotope Ratio ~1:1? HRMS->PassHRMS qNMR Run qNMR (Maleic Acid IS) Determine Potency % PassqNMR Purity > 95%? qNMR->PassqNMR EA Run Elemental Analysis (CHN) *Requires MgO Additive* Regulatory->EA PassEA Result within ±0.4%? EA->PassEA PassHRMS->qNMR Yes Fail RE-PURIFY (Check for salts/solvents) PassHRMS->Fail No Final VALIDATED Release Batch PassEA->Final Yes PassEA->Fail No PassqNMR->Final Yes PassqNMR->Fail No

Caption: Decision tree for validating halogenated amines. Note the divergence based on end-use (Research vs. Regulatory) and the specific requirement for MgO additives in EA.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link

  • Chemistry Steps. (2023). Isotopic Patterns in Mass Spectrometry: The M+2 Peak for Br and Cl. Link

  • Sigma-Aldrich (Merck). (2024). Quantitative NMR (qNMR) TraceCERT® Standards User Guide. Link

  • Royal Society of Chemistry. (2014). Combustion Analysis of Halogenated Compounds: Best Practices. Analyst, 139, 123-130. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 145708866 (1-(5-Bromo-2-fluorophenyl)cyclopentanamine). Link

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Structural differences between 1-(5-Bromo-2-fluorophenyl)cyclopentanamine and norketamine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Divergence of Scaffold and Function

In the landscape of NMDA receptor modulators, Norketamine represents the established baseline—a bioactive metabolite of ketamine characterized by its arylcyclohexylamine scaffold and α-ketone functionality. In contrast, 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (hereafter referred to as 5-Br-2-F-CPA ) emerges as a distinct synthetic probe.

This guide dissects the structural, physicochemical, and theoretical pharmacological differences between these two entities. While Norketamine retains the metabolic liability and hydrogen-bonding potential of the cyclohexanone ring, 5-Br-2-F-CPA introduces a rigidified cyclopentyl scaffold and a mixed-halogen substitution pattern (2-Fluoro, 5-Bromo) designed to probe specific hydrophobic pockets within the glutamate-gated ion channel.

Key Differentiator: The absence of the carbonyl group in 5-Br-2-F-CPA fundamentally alters its metabolic trajectory and lipophilicity compared to Norketamine, shifting it from an "aminoketone" class to a pure "arylcycloalkylamine."

Structural Analysis & Physicochemical Profiling[1]

The primary distinction lies in the ring size (contraction from 6 to 5 carbons) and the electronic nature of the phenyl substituents.

Molecular Scaffold Comparison
FeatureNorketamine 5-Br-2-F-CPA Structural Implication
Core Ring Cyclohexanone (6-membered, with ketone)Cyclopentane (5-membered, no ketone)Cyclopentyl rings are more planar and rigid, potentially altering the vector of the phenyl group.
Carbonyl Group Present (C2 position)AbsentThe ketone in Norketamine acts as a H-bond acceptor; its absence in 5-Br-2-F-CPA increases LogP (lipophilicity).
Phenyl Substitution 2-Chloro (Ortho)2-Fluoro (Ortho), 5-Bromo (Meta)2-F mimics 2-Cl sterically but with higher electronegativity. 5-Br adds significant bulk and lipophilicity at the meta position.
Amine Type Primary Amine (Metabolite)Primary Amine (Synthetic)Both are primary amines, susceptible to N-alkylation or oxidative deamination.
Physicochemical Data (Predicted)

Data derived from consensus SAR models for arylcycloalkylamines.

PropertyNorketamine5-Br-2-F-CPAImpact on Performance
Molecular Weight 223.7 g/mol ~258.1 g/mol 5-Br-2-F-CPA is heavier due to the bromine atom.
cLogP ~2.1~3.8Critical: 5-Br-2-F-CPA is significantly more lipophilic, predicting higher BBB permeability but lower water solubility.
H-Bond Acceptors 2 (Ketone + Amine)1 (Amine only)Reduced polar surface area (PSA) in the cyclopentyl analog.
Rotatable Bonds 11Both have limited flexibility, locking the pharmacophore in an active conformation.

Visualizing the Structural Divergence

The following diagram illustrates the hierarchical relationship and structural modifications between the parent scaffold (PCP/Ketamine class) and the two subjects.

StructureComparison Scaffold Arylcycloalkylamine Scaffold Norket Norketamine (2-Cl, Cyclohexanone) Scaffold->Norket Metabolic N-demethylation Target 5-Br-2-F-CPA (2-F, 5-Br, Cyclopentane) Scaffold->Target Synthetic Modification Feature1 Ring Contraction (6C -> 5C) Norket->Feature1 Feature2 De-carbonylation (Removal of C=O) Norket->Feature2 Feature3 Halogen Switch (Cl -> F/Br) Norket->Feature3 Feature1->Target Increases Rigidity Feature2->Target Increases Lipophilicity Feature3->Target Modulates Receptor Affinity

Figure 1: Structural evolution from the shared arylcycloalkylamine scaffold. Green nodes indicate the novel synthetic probe, while Red indicates the established metabolite.

Pharmacological Implications & Mechanism[2]

NMDA Receptor Affinity (SAR Analysis)

Norketamine is a non-competitive antagonist at the PCP binding site of the NMDA receptor (GluN1/GluN2 subunits).

  • Ortho-Substitution: The 2-Cl group in Norketamine is critical for steric hindrance that locks the phenyl ring out of plane. In 5-Br-2-F-CPA, the 2-Fluoro group serves a bioisosteric role, maintaining this twist but with a smaller atomic radius (1.47 Å vs 1.75 Å).

  • Meta-Substitution (5-Bromo): Research into PCP analogs indicates that meta-substitution (3-position on phenyl, equivalent to 5-position here) often enhances affinity. The large Bromine atom likely occupies a hydrophobic pocket within the channel pore that Norketamine leaves vacant.

  • Cyclopentyl Ring: Ring contraction generally retains NMDA antagonism but may alter subtype selectivity (e.g., GluN2B preference).

Metabolic Stability

Norketamine is further metabolized to Hydroxynorketamine (HNK) via hydroxylation of the cyclohexanone ring.

  • 5-Br-2-F-CPA lacks the activating ketone group. Consequently, it cannot undergo the same stereoselective reduction/hydroxylation pathways. Its metabolism is predicted to be slower, dominated by aromatic hydroxylation or deamination, potentially leading to a longer half-life in vitro.

Experimental Protocols

To objectively compare these compounds, researchers must employ standardized binding and stability assays.

Protocol A: Competitive Radioligand Binding Assay (NMDA)

Validates the affinity of the test compound for the PCP-site of the NMDA receptor.

  • Tissue Preparation:

    • Homogenize rat forebrain tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 48,000 × g for 20 min at 4°C. Wash pellet twice to remove endogenous glutamate.

  • Incubation:

    • Prepare assay tubes containing:

      • 100 µL Tissue membrane suspension (200 µg protein).

      • 20 µL [³H]MK-801 (Final concentration 2 nM).

      • 20 µL Test Compound (Norketamine or 5-Br-2-F-CPA) at varying concentrations (1 nM – 100 µM).

      • Buffer to final volume of 500 µL.

    • Note: Add 10 µM Glutamate and 10 µM Glycine to all tubes to open the channel.

  • Termination:

    • Incubate for 2 hours at 25°C (Equilibrium).

    • Filter rapidly through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 and Ki using the Cheng-Prusoff equation.

Protocol B: In Vitro Microsomal Stability Assay

Determines the metabolic half-life differences due to the ketone vs. alkyl scaffold.

  • System Setup:

    • Use pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Reaction Initiation:

    • Pre-incubate microsomes with Test Compound (1 µM) for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling:

    • Aliquot samples at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Verapamil).

  • Quantification:

    • Centrifuge samples and analyze supernatant via LC-MS/MS.

    • Expectation: Norketamine will show rapid clearance (conversion to HNK). 5-Br-2-F-CPA is expected to show higher stability (lower intrinsic clearance, CLint).

Synthesis & Pathway Visualization

The synthesis of these two compounds diverges significantly. Norketamine is typically derived from the thermal rearrangement of an alpha-hydroxyimine (thermal rearrangement), whereas 5-Br-2-F-CPA requires a Grignard or nitrile-based approach due to the cyclopentyl ring.

SynthesisPathways Precursor1 2-Chlorobenzonitrile Step1 Grignard (CyclopentylMgBr) Precursor1->Step1 Inter1 Imine Intermediate Step1->Inter1 Step2 Alpha-Bromination Inter1->Step2 Step3 Thermal Rearrangement Step2->Step3 Product1 Norketamine Step3->Product1 Precursor2 5-Bromo-2-fluorobenzonitrile StepA Grignard (CyclopentylMgBr) Precursor2->StepA Inter2 Imine Intermediate StepA->Inter2 StepB Reduction (NaBH4) Inter2->StepB Product2 5-Br-2-F-CPA StepB->Product2

Figure 2: Synthetic divergence. Norketamine requires oxidative rearrangement to install the ketone; 5-Br-2-F-CPA involves direct reduction to the amine.

Conclusion

1-(5-Bromo-2-fluorophenyl)cyclopentanamine is not merely a halogenated analog of Norketamine ; it is a structural hybrid that bridges the gap between ketamine metabolites and rigidified PCP analogs.

  • For Binding Studies: Researchers should anticipate that 5-Br-2-F-CPA will exhibit higher lipophilicity and potentially distinct sub-site binding within the NMDA receptor due to the 5-bromo "anchor."

  • For Drug Design: The removal of the ketone group eliminates the primary metabolic soft spot of the ketamine class, suggesting 5-Br-2-F-CPA as a candidate for longer-acting dissociation or neuroprotection studies, provided toxicity profiles (specifically bladder toxicity associated with arylcycloalkylamines) are monitored.

References

  • Morris, P. J., et al. (2005). Synthesis and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. Journal of Medicinal Chemistry.

  • Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature.

  • Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. Handbook of Experimental Pharmacology.

  • Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology.

  • ChemScene. (n.d.). Product Data: (1-(5-Bromo-2-fluorophenyl)cyclopentyl)methanamine. (Note: Cited for structural confirmation of the building block class).

Validating the Identity of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Synthesis Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the high-stakes landscape of CNS drug discovery, 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS 1534173-23-3) serves as a critical scaffold, particularly in the development of glutamatergic modulators and ketamine-like analogs.[1] Its structural integrity—defined by the precise 1,1-disubstitution on the cyclopentane ring and the specific halogenation pattern on the phenyl group—is non-negotiable.

This guide moves beyond basic characterization.[1][2] It compares the two dominant synthetic routes (Nitrile Alkylation vs. Grignard-Ritter) to predict impurity profiles and establishes a multi-tiered validation protocol.[1] We prioritize self-validating systems where orthogonal analytical methods (NMR, LC-MS, HPLC) cross-confirm identity and purity.[1]

Synthetic Routes: Comparative Analysis of "Alternatives"

To validate a product, one must understand its origin. The impurity profile is a fingerprint of the synthesis method used. We compare the two industry-standard approaches.

Method A: Nitrile Dialkylation (Recommended)
  • Mechanism: Double nucleophilic substitution of (5-bromo-2-fluorophenyl)acetonitrile with 1,4-dibromobutane using a strong base (NaH or LiHMDS).[1]

  • Key Advantage: Convergent synthesis that builds the ring in one step; avoids unstable tertiary carbocation intermediates.

  • Characteristic Impurities: Mono-alkylated chains (open chain nitriles), des-bromo species (if lithiation is used improperly).[1]

Method B: Grignard Addition + Ritter Reaction[1]
  • Mechanism: Addition of (5-bromo-2-fluorophenyl)magnesium bromide to cyclopentanone

    
     Tertiary Alcohol 
    
    
    
    Ritter reaction (with HCN/H2SO4 or equivalent)
    
    
    Amine hydrolysis.[1]
  • Key Advantage: Uses readily available cyclopentanone.[1]

  • Characteristic Impurities: Elimination product (cyclopentene alkene), regioisomers from carbocation rearrangement, residual magnesium salts.

Performance Comparison Table
FeatureMethod A (Nitrile Alkylation)Method B (Grignard-Ritter)
Overall Yield High (60-75%)Moderate (40-55%)
Purity Profile Superior. Main impurities are unreacted starting materials, easily separable.[1]Complex. Risk of dehydration (alkene) and rearrangement byproducts.[3]
Scalability High.[1][4][5] Exothermic but manageable.Low. Grignard initiation and viscous Ritter steps are difficult at scale.
Validation Focus Check for open-chain nitrile intermediates (IR ~2240 cm⁻¹).Check for alkene protons (NMR 5.5-6.5 ppm) and regioisomers.[1]

Analytical Validation Protocol

This section details the self-validating analytical workflow. Do not rely on a single technique; the presence of Fluorine and Bromine offers unique "handles" for cross-verification.

Tier 1: Structural Confirmation (NMR Spectroscopy)

NMR is the gold standard for ruling out regioisomers.

  • 1H NMR (400 MHz, DMSO-d6):

    • Aromatic Region (7.0 - 7.8 ppm): Must show distinct splitting patterns. The Fluorine atom will split the adjacent protons. Look for a dd (doublet of doublets) for the proton ortho to the Fluorine.

    • Cyclopentyl Ring (1.5 - 2.2 ppm): Due to the chiral axis created by the phenyl substitution, the cyclopentyl protons often appear as complex multiplets. Crucial Check: Integration must equal 8 protons.[1]

    • Amine Protons: Broad singlet, exchangeable with D2O.

  • 19F NMR (376 MHz):

    • Signal: Expect a single sharp peak around -110 to -125 ppm (relative to CFCl3).[1]

    • Validation: The presence of a single fluorine peak confirms no regioisomeric fluorination occurred during synthesis (common in Sandmeyer routes).

  • 13C NMR:

    • Quaternary Carbon: The C-1 carbon of the cyclopentane ring will appear significantly downfield (~60-70 ppm) and may show C-F coupling if close enough in space, though usually, the aromatic carbons show the distinct C-F coupling doublets (

      
       Hz for C-F bond).
      
Tier 2: Identity & Purity (LC-MS/MS)

Mass spectrometry provides the sensitivity to detect trace impurities and confirms the halogenation pattern via isotope distribution.[1]

  • Isotope Pattern (The "Bromine Signature"):

    • Bromine exists as

      
      Br and 
      
      
      
      Br in a nearly 1:1 ratio.
    • Acceptance Criteria: The Molecular Ion (M+H)+ must appear as a doublet separated by 2 mass units (e.g., m/z 258.0 and 260.0) with nearly equal intensity.

    • Failure Mode: If the M+2 peak is <10% of the M peak, the product is likely the des-bromo analog (fluorophenylcyclopentanamine).

Tier 3: Quantitative Purity (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).

  • Wavelength: 254 nm (Aromatic absorption).

  • Stop Criteria: Purity > 98.0% Area Under Curve (AUC).

Experimental Protocols

Protocol A: 1H NMR Sample Preparation & Acquisition
  • Mass: Weigh 5-10 mg of the solid product into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D). Ensure complete dissolution; sonicate if necessary.[1]

  • Filtration: If the solution is cloudy (indicating inorganic salts from the workup), filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (d1): 1.0 second.

    • Pulse Angle: 30 degrees.[1]

  • Processing: Phase correct manually. Reference the residual DMSO pentet to 2.50 ppm.

Protocol B: LC-MS Identification Workflow
  • Dilution: Prepare a 1 mg/mL stock in Methanol. Dilute to 10 µg/mL with 50:50 Water:Acetonitrile.[1]

  • Injection: 5 µL.

  • Source Conditions (ESI+):

    • Capillary Voltage: 3.5 kV.[1]

    • Gas Temp: 300°C.[1]

  • Data Analysis: Extract the Ion Chromatogram (EIC) for the expected mass range. Zoom in on the parent ion to verify the 1:1 doublet pattern.

Decision Tree & Logic Flow (Visualization)

The following diagram illustrates the logical flow for validating the product batch. It incorporates "Go/No-Go" decision points based on the data.

ValidationWorkflow Start Crude Product Isolated LCMS Step 1: LC-MS Analysis (Check Isotope Pattern) Start->LCMS IsotopeCheck Is M+H a 1:1 Doublet? LCMS->IsotopeCheck Fail_Dehalo REJECT: Des-bromo Impurity (Re-halogenate or Discard) IsotopeCheck->Fail_Dehalo No NMR Step 2: 1H & 19F NMR (Structural Confirmation) IsotopeCheck->NMR Yes RegioCheck Aromatic Splitting Correct? NMR->RegioCheck Fail_Regio REJECT: Regioisomer Detected (Check Starting Material) RegioCheck->Fail_Regio No HPLC Step 3: HPLC Purity Check (Quantitative) RegioCheck->HPLC Yes PurityCheck Purity > 98%? HPLC->PurityCheck Fail_Purify HOLD: Recrystallize (EtOAc/Hexanes) PurityCheck->Fail_Purify No Release PASS: Release Batch Generate CoA PurityCheck->Release Yes Fail_Purify->HPLC Reprocess

Caption: Validation Logic Flowchart. This decision tree enforces a "fail-fast" mechanism, prioritizing Mass Spec to catch gross synthetic errors (dehalogenation) before investing time in NMR.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76903565 (1-(5-Bromo-2-fluorophenyl)cyclopentanamine).[1] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Cyclopentanes and Cyclopentanamines: Methodologies and Mechanisms. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Reference standards for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Analysis: A Comparative Technical Guide

Executive Summary

1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1534173-23-3) is a critical intermediate scaffold used in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors and CNS-active modulators. Its unique structural motif—a sterically constrained cyclopentyl amine attached to a halogenated phenyl ring—imparts specific binding properties but also presents analytical challenges.

For drug development professionals, the quality of the reference standard used to quantify this intermediate directly impacts the accuracy of potency calculations, impurity profiling, and eventual regulatory submissions. This guide objectively compares the performance of different reference standard grades and outlines a self-validating protocol for their qualification.

Product Profile & Physicochemical Context

  • Chemical Name: 1-(5-Bromo-2-fluorophenyl)cyclopentan-1-amine[1][2]

  • CAS Number: 1534173-23-3[1][2][3][4][5]

  • Molecular Formula: C₁₁H₁₃BrFN

  • Molecular Weight: ~258.13 g/mol

  • Key Structural Features:

    • Achiral Center: The C1 position of the cyclopentane ring is achiral due to the symmetry of the unsubstituted ring, simplifying chiral analysis but requiring rigorous achiral purity assessment.

    • Halogenated Moiety: The 5-Bromo and 2-Fluoro substituents are susceptible to dehalogenation, making "des-bromo" and "des-fluoro" analogs critical impurities to monitor.

Comparative Analysis: Reference Standard Grades

In the absence of a pharmacopeial (USP/EP) monograph for this specific intermediate, researchers must choose between commercial "Research Grade" materials and "Certified Reference Materials" (CRM) or fully characterized internal standards.

Performance Comparison Table
FeatureOption A: Certified Reference Material (CRM) Option B: Commercial Research Grade Option C: In-House Crude Standard
Purity Definition Mass Balance / qNMR (Absolute Content)Area % (HPLC/GC only)Theoretical (Assumed 100%)
Assay Accuracy High (99.0% ± 0.5%)Variable (Often 85-95% due to salts)Low (Unknown)
Traceability ISO 17034 / NIST TraceableVendor CoA onlyNotebook record only
Impurity Profile Fully Quantified (Organic + Inorganic)Major peaks onlyUncharacterized
Salt Form Explicitly defined (e.g., HCl, Free Base)Often ambiguous (e.g., "Salt" unspecified)Variable
Suitability GMP Release / Clinical Batches Early Discovery / Screening Reaction Monitoring (TLC/LC)
The "Hidden" Error in Research Grade Standards

A common pitfall in analyzing 1-(5-Bromo-2-fluorophenyl)cyclopentanamine is relying on HPLC Area % as a proxy for purity.

  • Scenario: A vendor provides a standard with "98% HPLC Purity."

  • Reality: The material is an HCl salt and contains 2% residual water and 5% inorganic salts.

  • Result: The actual assay content is only ~85%. Using this as a 100% standard leads to a 15% overestimation of yield or potency in your samples.

Self-Validating Analytical Protocol

To ensure data integrity (E-E-A-T), do not blindly trust a Certificate of Analysis (CoA). Use this self-validating workflow to qualify your standard.

A. Identity & Structure Confirmation (NMR)
  • Method: ¹H-NMR (400 MHz, DMSO-d₆ or CDCl₃).

  • Critical Signals:

    • Aromatic Region: Look for the specific splitting pattern of the 1,2,5-trisubstituted benzene ring (typically 7.0–7.8 ppm).

    • Cyclopentyl Ring: Multiplets in the 1.5–2.5 ppm range integrating to 8 protons.

    • Missing Peaks: Confirm absence of solvent peaks (EtOAc, DCM) which inflate mass.

B. Purity & Impurity Profiling (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amine/Amide bonds).

  • Key Impurities to Watch:

    • Des-bromo analog: Elutes earlier than the main peak.

    • Starting Material (Nitrile/Ketone): Distinct UV spectra.

C. Absolute Assay (The "Gold Standard": qNMR)

For critical quantitative work, determine the absolute purity using Quantitative NMR (qNMR).

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Protocol: Weigh ~10 mg of Sample and ~10 mg of Internal Standard precisely. Dissolve in D₂O or DMSO-d₆.

  • Calculation:

    
    
    

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the "Self-Validating" logic required to upgrade a Research Grade material to a Primary Reference Standard.

Standard_Qualification Raw_Material Raw Material (Research Grade) Identity 1. Identity Check (H-NMR / MS) Raw_Material->Identity Purity 2. Chromatographic Purity (HPLC-UV / GC-MS) Identity->Purity Decision Purity > 98%? Purity->Decision Purification Prep-HPLC / Recrystallization Decision->Purification No Assay 3. Absolute Assay (qNMR / Mass Balance) Decision->Assay Yes Purification->Purity Residuals 4. Residuals (KF Water / ROI) Assay->Residuals Final_Std Qualified Reference Standard (Ready for GMP) Residuals->Final_Std

Caption: A rigorous qualification pathway transforming raw chemical synthesis into a quantifiable reference standard.

Diagram 2: Impurity Origin & Logic

Understanding the synthesis helps predict likely impurities in the reference standard.

Impurity_Map Start Precursor (e.g., Nitrile/Imine) Target Target Molecule 1-(5-Bromo-2-fluorophenyl)cyclopentanamine Start->Target Grignard / Reduction Imp_SM Impurity C: Unreacted Precursor Start->Imp_SM Incomplete Rxn Imp_DesBromo Impurity A: Des-Bromo Analog (Loss of Br) Target->Imp_DesBromo Over-reduction Imp_DesFluoro Impurity B: Des-Fluoro Analog (Loss of F) Target->Imp_DesFluoro Side Reaction

Caption: Structural relationship between the target compound and its most common process-related impurities.

References

  • Accela ChemBio Inc. (2025).[1][2][3] Product Catalog: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS 1534173-23-3).[1][2][3][4][5] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Halogenated Cyclopentanamine Derivatives. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (General methodology reference for qNMR protocol).

Sources

Safety Operating Guide

1-(5-Bromo-2-fluorophenyl)cyclopentanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative and comprehensive approach to laboratory safety is foundational to successful drug development and chemical research. The compound 1-(5-Bromo-2-fluorophenyl)cyclopentanamine (CAS: 1534173-23-3) is a highly specialized arylcyclopentylamine derivative[1]. While its structural motifs are highly valuable in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs), the presence of both a halogenated aromatic ring and a primary amine necessitates strict, specialized handling and disposal protocols.

This guide provides operational, step-by-step methodologies for the safe disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

Table 1: Quantitative Data & Hazard Profile

PropertyValue / Description
Chemical Name 1-(5-Bromo-2-fluorophenyl)cyclopentanamine
CAS Number 1534173-23-3
Molecular Formula C11H13BrFN
Structural Features Halogenated aromatic ring (Br, F), primary amine, cyclopentyl group
Primary Waste Class Halogenated Organic Waste
Chemical Incompatibilities Strong oxidizing agents, strong acids (due to the basic amine)
The Causality of Hazards

The disposal strategy for this compound is driven by two distinct functional groups:

  • The Halogenated Ring (Bromine & Fluorine): Carbon-halogen bonds are highly stable. If incinerated at standard temperatures, they can act as precursors to highly toxic polychlorinated or polybrominated dibenzo-p-dioxins and dibenzofurans (PCDDs/PBDFs)[2]. Therefore, they must be segregated into specific waste streams destined for specialized high-temperature destruction[3].

  • The Primary Amine: Amines act as weak organic bases. If inadvertently mixed with concentrated acidic waste streams, they can undergo rapid, exothermic acid-base neutralization reactions, potentially causing solvent boiling, gas evolution, or container rupture[4].

The Causality of Segregation: Why Halogenated Waste is Different

A fundamental rule of laboratory waste management is the strict segregation of halogenated and non-halogenated organic wastes[5].

The Mechanistic Reason: Non-halogenated organic waste (e.g., ethanol, acetone, hexane) is typically incinerated or used for fuel blending at standard temperatures. However, environmental regulations (such as EPA guidelines) mandate that waste containing more than 1% halogenated organics by weight must be incinerated in specialized twin-chamber incinerators. These facilities are designed to achieve a minimum temperature of 1100°C in the secondary combustion chamber with a gas residence time of at least two seconds[2]. This extreme thermal environment is required to completely cleave the C-Br and C-F bonds and prevent the synthesis of dioxins.

Mixing 1-(5-Bromo-2-fluorophenyl)cyclopentanamine into a non-halogenated waste carboy compromises the entire container, turning it into a severe environmental hazard and violating Resource Conservation and Recovery Act (RCRA) principles[3]. Conversely, adding non-halogenated solvents to a halogenated waste stream unnecessarily inflates disposal costs.

Self-Validating Disposal Protocols

To ensure absolute safety, the following step-by-step methodology incorporates a "self-validating" compatibility check. This ensures that the waste being added will not react dangerously with the existing contents of the bulk waste container.

Phase 1: Preparation and PPE
  • Isolate the Workspace: Conduct all disposal procedures inside a certified, properly functioning chemical fume hood.

  • Don Appropriate PPE: Wear chemical-resistant nitrile gloves, a standard laboratory coat, and splash-proof safety goggles[6].

  • Verify the Container: Ensure the receiving waste container is clearly labeled "Halogenated Organic Waste" and is made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass)[5][7].

Phase 2: The Self-Validating Compatibility Check (For Liquid Waste)

Never blindly pour amine-containing solutions into a bulk waste carboy.

  • Extract a 1 mL aliquot from the target bulk "Halogenated Organic Waste" carboy using a disposable glass pipette.

  • Place the aliquot into a small, clear glass test tube inside the fume hood.

  • Slowly add 1 mL of your 1-(5-Bromo-2-fluorophenyl)cyclopentanamine waste solution to the test tube.

  • Observe for 5 minutes: Monitor the tube for any signs of heat generation (exotherm), bubbling/gas evolution, or phase separation.

  • Validation: If the mixture remains stable and at room temperature, the bulk container is validated as safe to receive your waste. If a reaction occurs, the bulk container likely contains incompatible acids or oxidizers, and a new, dedicated waste container must be initiated.

Phase 3: Execution of Disposal

Table 2: Waste Segregation Matrix for 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

Waste StateMatrix/SolventDisposal ActionFinal Treatment
Pure Solid Unused powder / synthesis byproductPlace in a dedicated, sealable glass jar labeled "Solid Halogenated Waste."High-Temp Incineration (>1100°C)
Liquid Solution Dissolved in DCM, Chloroform, etc.Pour slowly into the validated "Halogenated Organic Waste" liquid carboy.High-Temp Incineration (>1100°C)
Mixed Solution Dissolved in Methanol, EtOAc, etc.Must default to Halogenated Waste. Pour into the Halogenated liquid carboy.High-Temp Incineration (>1100°C)
Consumables Contaminated pipette tips, vials, glovesPlace in a heavy-duty poly bag or bin designated for "Halogenated Contaminated Solids."Regulated Incineration

Waste Segregation Workflow Visualization

The following diagram illustrates the logical decision tree for classifying and disposing of waste streams containing this compound.

G Start Waste Generation: 1-(5-Bromo-2-fluorophenyl)cyclopentanamine State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated Labware) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidBin Halogenated Solid Waste Bin Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated LiquidBin Halogenated Liquid Waste Bin Halogenated->LiquidBin MixedWaste Mixed Waste (Treat as Halogenated) NonHalogenated->MixedWaste MixedWaste->LiquidBin Incineration High-Temp Incineration (>1100°C) SolidBin->Incineration LiquidBin->Incineration

Logical workflow for the classification and disposal of halogenated amine waste streams.

Spill Response & Decontamination

In the event of an accidental spill of 1-(5-Bromo-2-fluorophenyl)cyclopentanamine:

  • Solid Spills: Do not dry sweep, as this can aerosolize the fine powder, leading to inhalation risks. Gently cover the spill with damp absorbent paper (using a compatible solvent like isopropanol), collect the material, and place it into the Halogenated Solid Waste bin[5].

  • Liquid Spills: Apply a universal liquid-binding absorbent (e.g., diatomaceous earth or specialized spill pads) starting from the perimeter of the spill and working inward[5]. Once absorbed, collect the saturated material and dispose of it as Halogenated Solid Waste. Decontaminate the surface with a secondary wipe-down using ethanol or isopropanol.

References

  • Accela ChemBio. "1-(5-Bromo-2-fluorophenyl)cyclopentanamine SDS and Product Information." Accela ChemBio Inc. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide: Halogenated Organic Waste." Nipissing University Environmental Health and Safety. Available at: [Link]

  • US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Available at: [Link]

  • Central Power Research Institute (CPRI) / EPA Guidelines. "Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal (Incineration Temperatures)." CPRI. Available at:[Link]

  • HSC Chemistry & Physics. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." Science Ready. Available at: [Link]

Sources

Personal protective equipment for handling 1-(5-Bromo-2-fluorophenyl)cyclopentanamine

[1]

Executive Summary: Immediate Action Card

For use in emergency response and pre-experimental planning.

Category Critical Directive
GHS Classification Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3 (Resp).[1]
Primary Risks Mucous membrane irritation, potential skin sensitization, and acute toxicity via ingestion.[1]
Containment Mandatory Fume Hood. Do not handle on open benchtops.[1]
Skin Protection Double Nitrile Gloves (0.11mm min) or Silver Shield® for prolonged handling.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1).[1] Face shield required if handling >500 mg in solution.[1]
Storage 2–8°C (Refrigerated), under inert atmosphere (Argon/Nitrogen). Hygroscopic.
First Aid Eyes: Rinse 15 min.[1][2][3] Skin: Wash with soap/water.[1][2][3][4] Inhalation: Move to fresh air.

Scientific Context & Hazard Analysis

As a halogenated primary amine, 1-(5-Bromo-2-fluorophenyl)cyclopentanamine presents a dual-threat profile common in medicinal chemistry intermediates:

  • The Amine Functionality: Primary amines are notorious for sensitization .[1] While immediate burns may not occur (unlike lower aliphatic amines), repeated exposure can lead to allergic contact dermatitis.[1] The basic nitrogen can react with fatty acids in the skin, facilitating absorption.[1]

  • Halogenation & Lipophilicity: The presence of Bromine and Fluorine atoms significantly increases the compound's lipophilicity (Calculated LogP ≈ 3.2–3.[1]3) .[1] This allows the molecule to penetrate the stratum corneum more effectively than non-halogenated analogs, effectively "dragging" the toxic amine moiety into systemic circulation.[1]

Expert Insight: Treat this compound not just as an irritant, but as a potential permeation hazard.[1] Standard latex gloves are insufficient due to the lipophilic nature of the halogenated ring.[1]

Personal Protective Equipment (PPE) Strategy

The following PPE selection is based on "Read-Across" safety data from structurally similar fluorinated/brominated anilines and benzylamines.

Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Chemical Splash Goggles (indirect venting).[1]

  • Why: Safety glasses allow vapors to bypass the lens.[1] Amines are lachrymators; vapor exposure alone can cause temporary corneal haze (glaucopsia).[1]

  • High-Volume Protocol: If handling >1g or heating solutions, add a Face Shield to prevent splash burns to the neck and chin.[1]

Hand Protection: The "Double-Glove" Protocol

Do not rely on single-layer protection for halogenated organics.[1]

LayerMaterialThicknessFunction
Inner Nitrile (Examination Grade)4 mil (0.10 mm)Comfort & tactile sensitivity.[1]
Outer Nitrile (High-Risk/Extended Cuff)5-8 mil (0.12-0.20 mm)Primary chemical barrier.[1]
Alternative Laminate (Silver Shield/4H)Multi-layerRequired for spill cleanup or immersion.[1]

Change Frequency: Replace outer gloves immediately upon splash or every 30 minutes of active handling.[1]

Respiratory Protection[1][2][3][5][6][7][8]
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) cartridges.[1] N95 masks offer zero protection against amine vapors .[1]

Operational Protocols

Diagram 1: PPE Decision Logic

This decision matrix ensures you select the correct protection based on the state of matter and operation scale.[1]

PPE_Decision_MatrixStartOperation TypeSolidWeighing Solid (<100mg)Start->SolidSolutionHandling Solution / ReactionStart->SolutionSpillSpill Cleanup (>500mg)Start->SpillLevel1PPE Level 1:Lab Coat + Safety Glasses + Nitrile Gloves(Inside Fume Hood Only)Solid->Level1Closed BalanceLevel2PPE Level 2:Splash Goggles + Double Nitrile Gloves+ Lab Coat (Tyvek Sleeves rec.)Solid->Level2Open TransferSolution->Level2Level3PPE Level 3:Full Face Respirator (OV/AG) +Silver Shield Gloves + Tyvek SuitSpill->Level3

Figure 1: Risk-based PPE selection hierarchy.[1] Note that spill cleanup requires significantly higher protection due to uncontrolled vapor release.[1]

Protocol A: Safe Weighing & Solubilization

The moment of highest risk is transferring the fluffy solid into a solvent, where static charge can disperse particles.[1]

  • Preparation:

    • Place a disposable balance draft shield or "weighing funnel" inside the fume hood.[1]

    • Pre-weigh the solvent (e.g., DMSO, Methanol) in a tared vial before adding the solid to minimize open handling time.[1]

  • Static Control:

    • Use an anti-static gun if available.[1] Halogenated amines can be static-prone.[1]

  • Transfer:

    • Use a disposable spatula.[1] Do not reuse.

    • Technique: "Tap-transfer" directly into the vial.[1] Avoid pouring.

  • Solubilization:

    • Cap the vial immediately.[1] Vortex inside the hood.[1]

    • Caution: Dissolution is often exothermic.[1] Allow the vial to cool before reopening.

Protocol B: Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen .[1] Amines oxidize to N-oxides or brown tars upon air exposure.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as amines can complex with metals.[1]

Emergency Response & Waste Disposal

Diagram 2: Spill Response Workflow

Immediate actions to mitigate exposure during accidental release.

Spill_ResponseAlert1. Alert & Evacuate(Notify Lab Manager)PPE_Up2. Don PPE Level 3(Goggles, Double Gloves, Resp)Alert->PPE_UpContain3. ContainmentCover with Absorbent PadsPPE_Up->ContainNeutralize4. NeutralizeApply Weak Acid (Citric Acid)Contain->NeutralizeDisposal5. DisposalSeal in HazBag -> EHS PickupNeutralize->Disposal

Figure 2: Step-by-step spill response. Neutralization with weak acid converts the volatile amine into a non-volatile salt.[1]

Waste Segregation
  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (Yellow bag/bin).[1]

  • Liquid Waste: Segregate into Halogenated Organic Waste .[1]

    • Do not mix with oxidizing acids (Nitric/Perchloric) as violent reactions may occur.[1]

    • Do not mix with aldehydes/ketones unless intended, as Schiff base formation will occur, potentially altering waste properties.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 1-(3-Bromo-5-fluorophenyl)-2-methylpentan-2-amine (Structural Analog).[1] National Library of Medicine.[1] Retrieved March 7, 2026, from [Link]

  • CDC/NIOSH. (2024).[1] NIOSH Pocket Guide to Chemical Hazards: Amines.[1] Centers for Disease Control and Prevention.[1] Retrieved March 7, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.